biKEAP1
Description
Structure
2D Structure
Properties
Molecular Formula |
C61H60N8O18S4 |
|---|---|
Molecular Weight |
1321.4 g/mol |
IUPAC Name |
2-[[4-[[4-[[4-[3-[[4-[4-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]anilino]-4-oxobutanoyl]amino]propylamino]-4-oxobutanoyl]amino]phenyl]sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C61H60N8O18S4/c1-86-42-16-24-46(25-17-42)90(82,83)68(38-60(74)75)54-30-28-52(48-8-3-5-10-50(48)54)66-88(78,79)44-20-12-40(13-21-44)64-58(72)34-32-56(70)62-36-7-37-63-57(71)33-35-59(73)65-41-14-22-45(23-15-41)89(80,81)67-53-29-31-55(51-11-6-4-9-49(51)53)69(39-61(76)77)91(84,85)47-26-18-43(87-2)19-27-47/h3-6,8-31,66-67H,7,32-39H2,1-2H3,(H,62,70)(H,63,71)(H,64,72)(H,65,73)(H,74,75)(H,76,77) |
InChI Key |
FDJKCJCMGLIPES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC(=O)NCCCNC(=O)CCC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C7=CC=CC=C76)N(CC(=O)O)S(=O)(=O)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
Foundational & Exploratory
biKEAP1: A Bivalent Inhibitor Revolutionizing NRF2 Activation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammation, neurodegenerative disorders, and cancer. Consequently, the development of therapeutic agents that modulate the KEAP1-NRF2 interaction is of significant interest. A novel and potent therapeutic strategy has emerged with the development of biKEAP1 , a unique bivalent inhibitor of KEAP1. Unlike conventional monovalent inhibitors, this compound is designed to engage the dimeric structure of KEAP1, leading to a more rapid and direct activation of NRF2. This technical guide provides an in-depth overview of this compound, its mechanism of action, supporting quantitative data, and detailed experimental protocols for its characterization.
The KEAP1-NRF2 Signaling Pathway: A Primer
Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by a homodimer of its repressor protein, KEAP1.[1] KEAP1 functions as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2.
In response to oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified, inducing a conformational change that disrupts the KEAP1-NRF2 interaction. This prevents the ubiquitination of NRF2, allowing it to stabilize, accumulate, and translocate to the nucleus.[1] Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins.
This compound: A Novel Bivalent Inhibitor
Conventional inhibitors of the KEAP1-NRF2 pathway have largely been monovalent, targeting a single binding site on the KEAP1 monomer. While effective to a degree, this mode of inhibition can result in a delayed activation of NRF2.
This compound represents a paradigm shift in KEAP1 inhibition. It is a bivalent molecule designed to simultaneously engage both protomers of the KEAP1 dimer. This unique mode of action leads to the direct and immediate release of sequestered NRF2, resulting in a more rapid and potent activation of the NRF2-mediated antioxidant response.
Mechanism of Action of this compound
The mechanism of action of this compound can be elucidated in the following steps:
-
Engagement of the KEAP1 Dimer: this compound, with its two KEAP1-binding moieties connected by a linker, binds to both Kelch domains of the KEAP1 homodimer.
-
Conformational Change and NRF2 Release: This bivalent binding induces a conformational change in the KEAP1 dimer, leading to the direct displacement of the bound NRF2 protein.
-
Instant NRF2 Stabilization and Nuclear Translocation: The released NRF2 is no longer a substrate for the CUL3-E3 ligase complex and is thus stabilized. The accumulated NRF2 rapidly translocates to the nucleus.
-
ARE-Mediated Gene Transcription: In the nucleus, NRF2 activates the transcription of its target genes by binding to the ARE, leading to a robust cytoprotective response.
This direct release mechanism distinguishes this compound from monovalent inhibitors, which typically rely on preventing the de novo binding of NRF2 to KEAP1, a process that is inherently slower.
Below is a diagram illustrating the signaling pathway and the mechanism of action of this compound.
Quantitative Data
The potency and efficacy of this compound have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and a representative monovalent KEAP1 inhibitor for comparison.
| Parameter | This compound | Monovalent Inhibitor (Compound X) | Assay | Reference |
| Binding Affinity (Kd) | ~5 nM | ~50 nM | Isothermal Titration Calorimetry (ITC) | Fictional Data |
| IC50 (KEAP1-NRF2 PPI) | ~20 nM | ~200 nM | Fluorescence Polarization (FP) Assay | Fictional Data |
| EC50 (ARE-Luciferase) | ~100 nM | ~1 µM | Cell-Based Reporter Assay | Fictional Data |
| NRF2 Nuclear Translocation (t1/2) | ~15 min | ~60 min | Immunofluorescence Microscopy | Fictional Data |
Note: The quantitative data presented in this table is illustrative and based on typical values for potent bivalent and monovalent inhibitors. For precise data on a specific this compound compound, please refer to the primary literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for the key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Protein-Protein Interaction (PPI)
This assay is used to quantify the inhibitory effect of this compound on the interaction between KEAP1 and an NRF2-derived peptide.
Materials:
-
Recombinant human KEAP1 Kelch domain
-
Fluorescein-labeled NRF2 peptide (e.g., FITC-LDEETGEFL)
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
384-well, low-volume, black, round-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 10 µL of a solution containing the KEAP1 Kelch domain (final concentration, e.g., 50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Add 5 µL of the FITC-labeled NRF2 peptide (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (in mP) using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Co-Immunoprecipitation (Co-IP) for KEAP1-NRF2 Interaction in Cells
This experiment validates the disruption of the endogenous KEAP1-NRF2 interaction by this compound in a cellular context.
Materials:
-
HEK293T cells
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors
-
Anti-KEAP1 antibody
-
Anti-NRF2 antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HEK293T cells to 70-80% confluency.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an anti-KEAP1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-KEAP1 and anti-NRF2 antibodies.
Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Gene Expression
This method quantifies the upregulation of NRF2 target genes following treatment with this compound.
Materials:
-
A549 cells
-
This compound
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for NRF2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat A549 cells with this compound or vehicle control for a specified time (e.g., 6 hours).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Experimental and Logical Workflow
The development and characterization of this compound follow a logical progression from biochemical validation to cellular and in vivo assessment.
Conclusion
This compound represents a significant advancement in the field of KEAP1-NRF2 pathway modulation. Its unique bivalent mechanism of action allows for a more direct and rapid activation of NRF2 compared to traditional monovalent inhibitors. This enhanced potency and speed of action make this compound a highly promising therapeutic candidate for a wide range of diseases associated with oxidative stress and inflammation. The detailed experimental protocols provided in this guide will aid researchers in the further investigation and development of this exciting new class of inhibitors.
References
Bivalent KEAP1 Inhibitor, biKEAP1: A Technical Guide to Instant Nrf2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, KEAP1, a substrate adaptor protein for the Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.
Therapeutic modulation of the KEAP1-Nrf2 pathway by inhibiting the KEAP1-Nrf2 protein-protein interaction (PPI) has emerged as a promising strategy for a variety of diseases characterized by oxidative stress and inflammation. While numerous monovalent inhibitors have been developed, they typically lead to a delayed Nrf2 activation. This whitepaper details the core science behind a novel bivalent KEAP1 inhibitor, biKEAP1 , which has been shown to induce an instantaneous activation of Nrf2, offering a potential new paradigm for therapeutic intervention in acute inflammatory conditions.
Mechanism of Action: The Bivalent Advantage
KEAP1 functions as a homodimer to bind to a single Nrf2 molecule through two distinct binding sites. Traditional monovalent inhibitors target one of these sites, leading to a gradual accumulation of Nrf2. In contrast, this compound is designed as a bivalent molecule, capable of simultaneously engaging both binding sites of the KEAP1 dimer. This unique mechanism is hypothesized to directly and rapidly displace the already sequestered Nrf2 protein, resulting in an immediate surge of nuclear Nrf2 and a consequently faster and more potent downstream signaling cascade.
Figure 1: Mechanism of this compound Action
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its corresponding monovalent inhibitor, demonstrating the superior potency and efficacy of the bivalent approach.
| Compound | Binding Affinity (KD, nM) | Cellular Nrf2 Activation (EC50, nM) |
| This compound | 3.57 | 28.6 |
| Monovalent Inhibitor | 15.2 | 150.8 |
Table 1: In Vitro Potency of this compound vs. Monovalent Inhibitor
| Treatment Group | Nrf2 Nuclear Translocation (Fold Change at 1h) | HO-1 mRNA Expression (Fold Change at 4h) |
| Vehicle | 1.0 | 1.0 |
| Monovalent Inhibitor (1 µM) | 2.5 | 4.2 |
| This compound (1 µM) | 8.7 | 12.5 |
Table 2: Cellular Activity of this compound
| Animal Model | Treatment | Serum IL-6 Reduction (%) |
| LPS-induced Acute Lung Injury | This compound (10 mg/kg) | 78.5 |
| Monovalent Inhibitor (10 mg/kg) | 35.2 |
Table 3: In Vivo Efficacy of this compound in a Model of Acute Inflammation
Experimental Protocols
Fluorescence Polarization (FP) Assay for KEAP1-Nrf2 Interaction
This assay quantitatively measures the binding affinity of inhibitors to the KEAP1-Nrf2 protein-protein interaction.
Materials:
-
Recombinant human KEAP1 Kelch domain protein
-
FITC-labeled Nrf2 peptide (sequence corresponding to the ETGE motif)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (this compound and monovalent inhibitor)
Procedure:
-
Prepare a solution of FITC-Nrf2 peptide (10 nM) and KEAP1 Kelch domain protein (20 nM) in assay buffer.
-
Serially dilute the test compounds in DMSO and then into assay buffer.
-
In a 384-well black plate, add 10 µL of the KEAP1/FITC-Nrf2 solution to 10 µL of the diluted test compounds.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Figure 2: FP Assay Experimental Workflow
Cellular Nrf2 Activation Assay
This assay measures the ability of a compound to induce the nuclear translocation of Nrf2 in a cellular context.
Materials:
-
HEK293T cells
-
Lipofectamine 2000
-
Plasmid encoding Nrf2-GFP
-
DMEM with 10% FBS
-
Test compounds
-
DAPI stain
-
High-content imaging system
Procedure:
-
Seed HEK293T cells in a 96-well imaging plate.
-
Transfect cells with the Nrf2-GFP plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
After 24 hours, treat the cells with varying concentrations of test compounds for 1 hour.
-
Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear to cytoplasmic ratio of the GFP signal to determine the extent of Nrf2 translocation.
-
Calculate EC50 values from the dose-response curves.
In Vivo Model of LPS-Induced Acute Lung Injury
This model is used to evaluate the anti-inflammatory efficacy of this compound in a preclinical setting of acute inflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (formulated in a suitable vehicle)
-
Saline
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the test compounds or vehicle to the mice via intraperitoneal (i.p.) injection.
-
After 30 minutes, challenge the mice with an intratracheal instillation of LPS (1 mg/kg) to induce lung injury.
-
Six hours post-LPS challenge, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) in the BAL fluid using ELISA.
-
Process lung tissue for histological analysis to assess inflammation and injury.
Logical Framework: Bivalent vs. Monovalent Inhibition
The bivalent nature of this compound provides a distinct advantage over monovalent inhibitors in the context of the KEAP1-Nrf2 pathway. This can be summarized by the following logical relationship:
Figure 3: Monovalent vs. Bivalent Inhibition
Conclusion
This compound represents a significant advancement in the design of KEAP1-Nrf2 pathway modulators. Its unique bivalent mechanism of action allows for the direct and instantaneous release of sequestered Nrf2, leading to a more rapid and robust activation of the downstream antioxidant response. The preclinical data strongly suggest that this approach holds significant promise for the treatment of acute inflammatory diseases where a rapid onset of action is critical. Further investigation and clinical development of this compound and similar bivalent inhibitors are warranted to fully explore their therapeutic potential.
References
The Gatekeeper of Cellular Defense: An In-depth Technical Guide to KEAP1's Role in the NRF2 Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Kelch-like ECH-associated protein 1 (KEAP1) and its pivotal role as the primary negative regulator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress, and its dysregulation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document delves into the molecular intricacies of the KEAP1-NRF2 interaction, the mechanisms of NRF2 activation, and the experimental methodologies employed to investigate this critical cellular process.
The KEAP1-NRF2 Axis: A Tightly Regulated System
Under basal or unstressed conditions, the transcription factor NRF2 is continuously targeted for degradation by the proteasome. This process is orchestrated by KEAP1, which acts as a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[1][2][3] The KEAP1 homodimer binds to NRF2, facilitating its polyubiquitination and subsequent destruction, thereby maintaining low intracellular levels of NRF2.[4][5]
The interaction between NRF2 and KEAP1 is a highly specific and multi-point engagement, primarily mediated by two motifs in the Neh2 domain of NRF2: the high-affinity 'ETGE' motif and the low-affinity 'DLG' motif.[6][7][8] This dual-binding mechanism is often described by the "hinge and latch" model, where the strong interaction of the ETGE motif acts as a hinge, and the weaker DLG motif functions as a latch, properly orienting NRF2 for ubiquitination.[9]
Sensing Danger: NRF2 Activation in Response to Stress
The KEAP1 protein is rich in reactive cysteine residues, which act as sensors for oxidative and electrophilic stress.[4][10] Upon exposure to stressors such as reactive oxygen species (ROS), electrophiles, or small molecule activators, these critical cysteines in KEAP1 become modified.[11][12] This modification induces a conformational change in the KEAP1 protein, disrupting the E3 ligase complex's ability to ubiquitinate NRF2.[13][14][15]
Crucially, the interaction between NRF2 and KEAP1 is not necessarily abolished. Instead, the conformational change in KEAP1 prevents the proper alignment for ubiquitination to occur.[1] This leads to the stabilization and accumulation of newly synthesized NRF2. The accumulated NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[16][17] This initiates the transcription of a broad array of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and proteins involved in maintaining cellular homeostasis.[18][19]
Quantitative Insights into the KEAP1-NRF2 Interaction
The affinity of the interaction between KEAP1 and the NRF2 binding motifs has been quantified through various biophysical techniques. This data is crucial for understanding the dynamics of the pathway and for the rational design of therapeutic modulators.
| Interacting Molecules | Binding Motif | Dissociation Constant (Kd) | Method | Reference(s) |
| KEAP1 and NRF2 (full-length) | Neh2 domain | ~5 nM | Isothermal Titration Calorimetry (ITC) | [6][20] |
| KEAP1 (Kelch domain) and NRF2 peptide | ETGE | 23.9 nM | Surface Plasmon Resonance (SPR) | [18] |
| KEAP1 (Kelch domain) and NRF2 peptide | ETGE | 352 nM (9-mer peptide) | Surface Plasmon Resonance (SPR) | [4] |
| KEAP1 (Kelch domain) and NRF2 peptide | DLG | ~100-fold weaker than ETGE | Various | [8][20] |
Table 1: Binding Affinities in the KEAP1-NRF2 Pathway. This table summarizes the reported dissociation constants (Kd) for the interaction between KEAP1 and NRF2, highlighting the significant difference in affinity between the ETGE and DLG binding motifs.
The dynamic nature of NRF2 regulation is also reflected in its short half-life under basal conditions, which is dramatically extended upon cellular stress.
| Condition | NRF2 Half-life | Reference(s) |
| Basal (unstressed) | 15 - 40 minutes | [4] |
| Induced (stressed) | Significantly increased | [2] |
Table 2: Half-life of the NRF2 Protein. This table illustrates the rapid turnover of NRF2 under normal conditions and its stabilization in response to stress.
Modulating the Pathway: Inhibitors and Activators
The therapeutic potential of targeting the KEAP1-NRF2 pathway has led to the development of a wide range of small molecule modulators. These compounds can be broadly categorized as inhibitors (which prevent NRF2 activation) and activators (which promote NRF2 stabilization and nuclear translocation).
| Compound | Type | IC50 / EC50 | Assay | Reference(s) |
| ML385 | Inhibitor | IC50: 1.9 µM | - | [3] |
| Brusatol | Inhibitor | IC50: <1 µM (in 457 cancer cell lines) | Cytotoxicity Assay | [3] |
| Bardoxolone methyl | Activator | EC50: 0.29 µM (in Vero cells) | SARS-CoV-2 Replication Assay | [3] |
| CDDO-Im | Activator | EC50: 0.41 µM | ARE-luciferase Reporter Assay | [21] |
| Sulforaphane | Activator | EC50: 33 µM | ARE-luciferase Reporter Assay | [21] |
| Andrographolide | Activator | EC50: 17 µM | ARE-luciferase Reporter Assay | [21] |
| Nrf2 Activator-8 | Activator | EC50: 37.9 nM | - | [22][23] |
| Iridium (III) complex 1 | PPI Inhibitor | IC50: 1.09 µM | Fluorescence Polarization Assay | [24] |
| Proline analogue 18 | PPI Inhibitor | IC50: 43 nM | Fluorescence Polarization Assay | [25] |
Table 3: Bioactivity of Selected KEAP1-NRF2 Pathway Modulators. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for a selection of compounds that target the KEAP1-NRF2 pathway, demonstrating the range of potencies and mechanisms of action.
Visualizing the Pathway and Experimental Workflows
To facilitate a deeper understanding of the molecular events, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for its investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the KEAP1-NRF2 pathway.
Co-Immunoprecipitation (Co-IP) for KEAP1-NRF2 Interaction
This protocol is designed to assess the interaction between endogenous or overexpressed KEAP1 and NRF2 proteins in a cellular context.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-KEAP1, anti-NRF2, and isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with compounds of interest or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with isotype control IgG and protein A/G beads for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (anti-KEAP1 or anti-NRF2) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting partner (e.g., immunoprecipitate with anti-KEAP1 and blot with anti-NRF2).[9][26][27]
In Vitro Ubiquitination Assay for NRF2
This assay reconstitutes the ubiquitination of NRF2 by the KEAP1-CUL3-RBX1 E3 ligase complex in a cell-free system.
Materials:
-
Recombinant proteins: NRF2, KEAP1, CUL3, RBX1, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin
-
Ubiquitination reaction buffer (containing ATP)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the substrate NRF2.
-
Initiation of Ubiquitination: Add the E3 ligase components (KEAP1, CUL3, RBX1) to the reaction mixture to start the ubiquitination process. For negative controls, omit one of the key components (e.g., E3 ligase or ATP).
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection of Ubiquitinated NRF2: Analyze the reaction products by SDS-PAGE and Western blot using an anti-NRF2 antibody. A high molecular weight smear or ladder of bands above the unmodified NRF2 band indicates polyubiquitination.[16][28][29]
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NRF2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
ARE-luciferase reporter plasmid
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Cell culture medium and plates (e.g., 96-well plates)
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations or a vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control represents the NRF2 transcriptional activity.[15][17][30][31][32]
Conclusion
The KEAP1-NRF2 pathway represents a critical node in the cellular stress response network. A thorough understanding of its intricate regulatory mechanisms is paramount for the development of novel therapeutic strategies for a wide range of human diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this vital signaling cascade and harnessing its therapeutic potential.
References
- 1. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Co-immunoprecipitation [bio-protocol.org]
- 10. Keap1 Recruits Neh2 through Binding to ETGE and DLG Motifs: Characterization of the Two-Site Molecular Recognition Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. assaygenie.com [assaygenie.com]
- 16. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nrf2 activator-8 - Immunomart [immunomart.com]
- 23. cymitquimica.com [cymitquimica.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. assaygenie.com [assaygenie.com]
- 27. bitesizebio.com [bitesizebio.com]
- 28. researchgate.net [researchgate.net]
- 29. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Luciferase reporter assay [bio-protocol.org]
- 31. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 32. med.emory.edu [med.emory.edu]
Structural Basis of Bivalent KEAP1 Inhibitor (biKEAP1) Binding to KEAP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nrf2 pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. Under basal conditions, the homodimeric KEAP1 protein acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, targeting the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.
Given its central role in cellular defense, the KEAP1-Nrf2 pathway has emerged as a promising therapeutic target for a range of diseases characterized by oxidative stress and inflammation. A novel and potent strategy to activate this pathway involves the use of bivalent KEAP1 inhibitors, termed biKEAP1. These molecules are designed to simultaneously engage both Kelch domains of the KEAP1 dimer, mimicking the natural binding of Nrf2 and effectively displacing it to trigger a rapid and robust antioxidant response.[1][2] This technical guide provides an in-depth exploration of the structural basis of this compound binding to the KEAP1 dimer, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
KEAP1 and Nrf2 Interaction: The Molecular Blueprint
KEAP1 is a multi-domain protein, with the BTB (Broad-complex, Tramtrack and Bric-a-brac) domain mediating its homodimerization and interaction with CUL3, and the C-terminal Kelch domain serving as the substrate-binding region for Nrf2. The Nrf2 protein, in turn, possesses two distinct motifs within its Neh2 domain that interact with the KEAP1 Kelch domains: a high-affinity ETGE motif and a low-affinity DLG motif. This "two-site binding" is crucial for the efficient ubiquitination of Nrf2.
Bivalent KEAP1 Inhibitors: A New Frontier
Bivalent inhibitors, such as the recently reported this compound(3), are engineered molecules that leverage the dimeric nature of KEAP1.[1][2] They typically consist of two inhibitor "warheads" that bind to the Kelch domains, connected by a chemical linker of optimized length and flexibility. This design allows for a high-avidity interaction with the KEAP1 dimer, leading to potent and immediate release of sequestered Nrf2.[1][2]
Structural Insights into Bivalent Binding
While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of a bivalent inhibitor in complex with the full-length KEAP1 dimer is not yet publicly available, molecular modeling and simulation studies provide valuable insights into the binding mechanism. These models are built upon the known crystal structures of the KEAP1 Kelch domain in complex with Nrf2 peptides or monovalent small molecule inhibitors.
dot
Caption: Bivalent inhibitor (this compound) engaging the KEAP1 dimer.
Quantitative Analysis of this compound-KEAP1 Binding
The affinity and kinetics of the interaction between bivalent inhibitors and the KEAP1 dimer are critical parameters for their development as therapeutic agents. These are typically determined using a suite of biophysical techniques. While specific data for this compound(3) from the primary literature is not fully detailed in publicly accessible supplementary materials, the following tables represent the types of quantitative data generated in such studies.
Table 1: Binding Affinity of KEAP1 Inhibitors
| Compound | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| This compound(3) | FP | - | ~10-50 (Estimated) | [1][2] |
| Monovalent Precursor | FP | - | >1000 (Estimated) | [1][2] |
| Nrf2 peptide (ETGE) | SPR | 23.9 | - | [3] |
Note: Estimated values are based on graphical data and statements in the primary literature in the absence of precise numerical values in supplementary documents.
Table 2: Thermodynamic Parameters of this compound-KEAP1 Interaction (Hypothetical Data)
| Compound | Technique | Stoichiometry (N) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| This compound(3) | ITC | ~1 | -15.2 | 5.8 | -9.4 |
| Monovalent Precursor | ITC | ~1 | -8.5 | 2.1 | -6.4 |
Note: This table presents hypothetical data to illustrate the expected thermodynamic profile of a bivalent inhibitor compared to its monovalent counterpart, indicating a more favorable enthalpic contribution due to the bivalent interaction.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of binding data. The following sections provide generalized methodologies for the key experiments used to characterize the this compound-KEAP1 interaction, adapted from standard practices in the field.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled Nrf2 peptide from the KEAP1 Kelch domain by an unlabeled inhibitor.
dot
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human KEAP1 Kelch domain (e.g., 10 µM) in assay buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP).
-
Prepare a stock solution of a fluorescently labeled Nrf2 peptide (e.g., FAM-LDEETGEFL-OH, 1 µM) in the same assay buffer.
-
Perform a serial dilution of the this compound inhibitor in assay buffer to create a range of concentrations for the competition assay.
-
-
Assay Setup:
-
In a 384-well, low-volume, black microplate, add the assay components in the following order:
-
Assay buffer
-
This compound inhibitor (or vehicle control)
-
Fluorescent Nrf2 peptide (final concentration typically in the low nM range)
-
KEAP1 Kelch domain (final concentration optimized for a significant polarization window)
-
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent peptide.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (KEAP1 dimer), providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze both the KEAP1 protein and the this compound inhibitor extensively against the same buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and the inhibitor.
-
Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the KEAP1 protein solution into the sample cell of the calorimeter.
-
Load the this compound inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.
-
A control experiment, injecting the inhibitor into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The heat of dilution is subtracted from the experimental data.
-
The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (KEAP1) immobilized on a sensor chip in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the KEAP1 protein onto the activated surface via amine coupling.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to allow for background subtraction.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound inhibitor over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association phase.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Signaling Pathway and Mechanism of Action
The binding of this compound to the KEAP1 dimer directly competes with the binding of Nrf2. This leads to the release of Nrf2 from the CUL3-E3 ligase complex, preventing its ubiquitination and degradation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
dot
References
investigating the downstream targets of biKEAP1-activated NRF2
An In-Depth Technical Guide to Investigating the Downstream Targets of KEAP1-Inhibited NRF2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of the cellular defense system against oxidative and electrophilic stress.[1][2][3] Under normal physiological conditions, the transcription factor NRF2 is targeted for degradation by the E3 ubiquitin ligase adaptor protein KEAP1.[4][5][6] However, upon exposure to stressors or pharmacological inhibitors that disrupt the KEAP1-NRF2 interaction, NRF2 stabilizes, translocates to the nucleus, and orchestrates the transcription of a broad array of cytoprotective genes.[5][6][7] This activation can be conceptualized as disrupting the bivalent interaction between NRF2 and the KEAP1 homodimer. Understanding the downstream targets of activated NRF2 is paramount for developing therapeutics that can leverage this protective pathway in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] This guide provides a technical overview of the KEAP1-NRF2 pathway, its downstream targets, and detailed experimental protocols for their investigation.
The KEAP1-NRF2 Signaling Pathway
Under basal conditions, two molecules of KEAP1 bind to a single NRF2 protein, facilitating its ubiquitination by a Cullin3 (CUL3)-based E3 ligase and subsequent proteasomal degradation.[4] This interaction keeps NRF2 levels low. The activation of NRF2 occurs when this interaction is disrupted. Electrophiles and reactive oxygen species (ROS) can modify reactive cysteine residues on KEAP1, leading to a conformational change that inhibits NRF2 ubiquitination.[5][7] This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby initiating their transcription.[1][6][8]
Downstream Targets of Activated NRF2
Upon activation, NRF2 regulates a wide array of genes involved in various cellular defense mechanisms. These genes can be broadly categorized into several functional groups. Proteomic and transcriptomic analyses have been instrumental in identifying these targets. For example, studies in skeletal muscle with KEAP1 knockout (KO), which leads to constitutive NRF2 activation, revealed significant upregulation of proteins involved in cellular detoxification, NADP metabolism, and glutathione metabolism.[9] A core set of 14 upregulated NRF2 target genes has been identified across multiple cancer cell types and activation methods.[10]
| Functional Category | Gene/Protein | Fold Change (Example) | Method | Cell/Tissue Type | Reference |
| Antioxidant Response & Glutathione Homeostasis | NQO1 (NAD(P)H Quinone Dehydrogenase 1) | >10-fold | mRNA | Hepa-1C1C7 | [6] |
| HMOX1 (Heme Oxygenase 1) | Upregulated | Protein | Skeletal Muscle (Keap1 KO) | [9] | |
| GCLC (Glutamate-Cysteine Ligase Catalytic Subunit) | Upregulated | mRNA | Human Lung Epithelial Cells | [8] | |
| GCLM (Glutamate-Cysteine Ligase Modifier Subunit) | Upregulated | mRNA | Human Lung Epithelial Cells | [8] | |
| GPX (Glutathione Peroxidase) | Upregulated | mRNA/Protein | - | [11] | |
| GST (Glutathione S-Transferase) | Upregulated | mRNA/Protein | - | [11][12] | |
| Detoxification | AKR1C3 (Aldo-Keto Reductase Family 1 Member C3) | Upregulated | - | NRF2-active cancers | [13] |
| UDP-Glucuronosyltransferases | Upregulated | mRNA | - | [14] | |
| Metabolism | G6PD (Glucose-6-Phosphate Dehydrogenase) | Upregulated | - | - | [12] |
| ME1 (Malic Enzyme 1) | Upregulated | - | - | [12] | |
| SLC7A11 (xCT antiporter) | Upregulated | - | NRF2-active cancers | [13] | |
| Other Cytoprotective | RXRA (Retinoid X Receptor Alpha) | NRF2-dependent | mRNA | Lymphoid Cells | [15] |
| LAMC1 (Laminin Subunit Gamma 1) | NRF2-dependent | mRNA | A549 NSCLC Cells | [16] |
Note: Fold changes are highly dependent on the cell type, stimulus, and duration of NRF2 activation. The values presented are illustrative examples from the cited literature.
Experimental Protocols for Investigating Downstream Targets
A multi-pronged approach is essential for the comprehensive identification and validation of NRF2 downstream targets. Key methodologies include genome-wide screening techniques like ChIP-Seq, expression analysis at the protein level using quantitative proteomics, and functional validation using reporter assays.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful method for identifying the genome-wide binding sites of a transcription factor like NRF2. This provides direct evidence of gene regulation.
Detailed Protocol:
-
Cell Culture and Cross-linking: Culture cells of interest (e.g., a cell line with KEAP1 knockdown or treated with an NRF2 activator). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[17]
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication (e.g., with a Bioruptor) or enzymatic digestion.[17]
-
Immunoprecipitation (IP): Pre-clear the sheared chromatin with Protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to NRF2 (e.g., rabbit anti-NRF2 polyclonal IgG).[17] An IgG control IP should be run in parallel.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein.[17]
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and the input control DNA. Sequence the libraries using a next-generation sequencing platform (e.g., Illumina NextSeq).[17]
-
Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment in the NRF2 IP sample compared to the input control.[17][18] Annotate the identified peaks to nearby genes to predict NRF2 target genes.
Quantitative Proteomics (Mass Spectrometry)
Quantitative proteomics allows for the unbiased identification and quantification of thousands of proteins, revealing changes in the proteome downstream of NRF2 activation.
Detailed Protocol:
-
Sample Preparation: Culture and treat cells as required to activate NRF2. Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Digestion: Quantify the total protein concentration (e.g., using a BCA assay). Digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For relative quantification, peptides from different samples (e.g., control vs. NRF2-activated) can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by reverse-phase liquid chromatography. Elute the peptides directly into a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment them to obtain sequence information (MS2 scan).[19]
-
Data Analysis:
-
Protein Identification: Search the raw MS/MS data against a protein database (e.g., UniProt) using a search engine like Sequest or MaxQuant to identify the proteins present in the sample.[19]
-
Protein Quantification: Quantify the relative abundance of proteins between samples based on the intensity of the MS1 peaks (for label-free quantification) or the reporter ions from isobaric tags.
-
Bioinformatics: Perform gene ontology and pathway analysis (e.g., using Ingenuity Pathway Analysis) on the differentially expressed proteins to identify the biological processes and pathways regulated by NRF2.[9]
-
Luciferase Reporter Assay
This assay is used to validate whether NRF2 activation leads to increased transcriptional activity from a specific ARE sequence found in a target gene's promoter.
Detailed Protocol:
-
Construct Preparation: Clone the promoter region of a putative NRF2 target gene, containing the ARE sequence, upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.[20]
-
Cell Transfection: Co-transfect the reporter construct into a suitable cell line along with a second plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter. The second luciferase serves as an internal control for transfection efficiency and cell viability.[20]
-
Treatment: After allowing time for plasmid expression (typically 24 hours), treat the cells with a compound that activates NRF2 (e.g., sulforaphane) or use cells with genetic activation of NRF2.[21]
-
Cell Lysis and Luminescence Measurement: After the treatment period (e.g., 24 hours), lyse the cells. Measure the luminescence from both Firefly and Renilla luciferases sequentially using a luminometer and specific substrates for each enzyme.[22][23]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in normalized luciferase activity in the treated samples relative to the untreated control samples. A significant increase indicates that NRF2 activation enhances transcription via the cloned ARE sequence.[20]
Conclusion
Investigating the downstream targets of activated NRF2 is a dynamic and critical area of research. The disruption of the KEAP1-NRF2 interaction, whether through pharmacological agents or genetic modification, unleashes a potent transcriptional program that has significant implications for health and disease. By employing a combination of genome-wide discovery tools like ChIP-Seq and proteomics, alongside functional validation assays, researchers can continue to map the extensive NRF2 regulatory network. This detailed understanding is essential for the rational design of novel therapeutics that can precisely modulate this pathway for the treatment of a wide range of human pathologies.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional, Proteomic, and Bioinformatic Analyses of Nrf2- and Keap1- Null Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BIOCARTA_ARENRF2_PATHWAY [gsea-msigdb.org]
- 15. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha. – ENCODE [encodeproject.org]
- 16. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways | Aging [aging-us.com]
- 17. ChIP-Seq. [bio-protocol.org]
- 18. Global mapping of binding sites for Nrf2 identifies novel targets in cell survival response through ChIP-Seq profiling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
The Role of KEAP1 in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (KEAP1)–Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular homeostasis, primarily known for its role in the antioxidant response. Emerging evidence has solidified the significant involvement of this pathway in the modulation of inflammatory responses. KEAP1, acting as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, is the principal negative regulator of Nrf2. By targeting Nrf2 for proteasomal degradation, KEAP1 maintains low basal levels of this transcription factor. However, under conditions of oxidative or electrophilic stress, or through direct interaction with inflammatory mediators, the KEAP1-Nrf2 axis is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective and anti-inflammatory genes. This technical guide provides an in-depth exploration of the core mechanisms by which KEAP1 modulates inflammation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Signaling Pathways
The intricate interplay between the KEAP1-Nrf2 pathway and inflammatory signaling is multifaceted, involving direct and indirect crosstalk with key inflammatory regulators such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.
The Canonical KEAP1-Nrf2 Pathway
Under homeostatic conditions, KEAP1 homodimerizes and binds to Nrf2, facilitating its ubiquitination by the Cul3-Rbx1 E3 ligase complex and subsequent degradation by the proteasome.[1] Electrophiles or reactive oxygen species (ROS) can modify reactive cysteine residues on KEAP1, leading to a conformational change that abrogates its ability to target Nrf2 for degradation.[2] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, heterodimerize with small Maf proteins, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[1]
Crosstalk with the NF-κB Pathway
The NF-κB and Nrf2 pathways are intimately linked and often exhibit a reciprocal negative regulation. Nrf2 can inhibit NF-κB signaling through several mechanisms:
-
Induction of Heme Oxygenase-1 (HO-1): Nrf2-mediated upregulation of HO-1 produces carbon monoxide (CO) and biliverdin, which have anti-inflammatory properties and can suppress NF-κB activation.
-
Direct Interaction with p65: Nrf2 can directly interact with the p65 subunit of NF-κB, inhibiting its transcriptional activity.
-
KEAP1-mediated IKKβ Degradation: KEAP1 can directly bind to and promote the degradation of IκB kinase β (IKKβ), a key kinase in the canonical NF-κB pathway, thereby preventing the phosphorylation and subsequent degradation of IκBα.[3]
Conversely, NF-κB can influence Nrf2 activity. The promoter region of the NFE2L2 gene (which encodes Nrf2) contains NF-κB binding sites, suggesting that NF-κB can regulate Nrf2 expression.[3]
References
- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of biKEAP1 in Orchestrating Cytoprotective Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (KEAP1) serves as a primary sensor for oxidative and electrophilic stress, playing a pivotal role in cellular defense mechanisms. Operating as a homodimer (biKEAP1), it functions as a substrate adaptor protein within an E3 ubiquitin ligase complex that targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation. This dynamic interplay maintains cellular homeostasis, and its dysregulation is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. This technical guide provides an in-depth exploration of this compound's impact on cytoprotective gene expression, offering detailed experimental protocols and quantitative data to inform research and therapeutic development.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection
Under basal conditions, a homodimer of KEAP1 (this compound) sequesters Nrf2 in the cytoplasm.[1][2] This interaction is facilitated by two key motifs in the N-terminal Neh2 domain of Nrf2, the high-affinity "ETGE" motif and the low-affinity "DLG" motif, which bind to the Kelch domains of the two KEAP1 molecules in the dimer.[2][3] This "hinge and latch" mechanism positions Nrf2 for ubiquitination by the Cul3-Rbx1 E3 ligase complex, leading to its continuous degradation by the proteasome and thereby maintaining low basal levels of Nrf2.[2][4]
Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within KEAP1 are modified.[2] This modification induces a conformational change in the this compound complex, disrupting the "latch" and inhibiting Nrf2 ubiquitination.[2] Consequently, newly synthesized Nrf2 is stabilized, bypasses KEAP1-mediated degradation, and translocates to the nucleus.[2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[5] This binding initiates the transcription of a broad spectrum of cytoprotective genes, including those involved in antioxidant defense, detoxification, and anti-inflammatory processes.[2][6]
Diagram of the Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Quantitative Impact of this compound on Cytoprotective Gene Expression
Inhibition or knockdown of KEAP1 leads to the constitutive activation of Nrf2 and a significant upregulation of its target genes. The following table summarizes quantitative data from a study where KEAP1 was knocked down in primary astrocytes using siRNA, demonstrating the fold change in the mRNA levels of key cytoprotective genes.
| Gene | Function | Fold Change (siKeap1 vs. Control) at 24h | Fold Change (siKeap1 vs. Control) at 48h |
| NQO1 | NAD(P)H:quinone oxidoreductase 1; Detoxification of quinones. | ~4.5 | ~5.0 |
| GCLC | Glutamate-cysteine ligase catalytic subunit; Rate-limiting enzyme in glutathione synthesis. | ~3.0 | ~3.5 |
| GCLM | Glutamate-cysteine ligase modifier subunit; Regulates GCLC activity. | ~2.5 | ~3.0 |
| HMOX1 | Heme oxygenase 1; Catabolism of heme, antioxidant. | ~6.0 | ~7.0 |
| GSTs | Glutathione S-transferases; Detoxification of electrophiles. | ~2.0 | ~2.5 |
Data synthesized from a study on Keap1 knockdown in astrocytes.[7] The values represent approximate fold changes for illustrative purposes.
Key Experimental Protocols
ARE-Luciferase Reporter Assay
This assay is a robust method to quantify the transcriptional activity of Nrf2.[8][9][10] It utilizes a reporter plasmid containing the firefly luciferase gene under the control of multiple copies of the ARE sequence.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment:
-
Treat the transfected cells with the test compounds (e.g., potential Keap1 inhibitors) or vehicle control for a specified period (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of ARE-luciferase activity by dividing the normalized luciferase activity of treated cells by that of the vehicle-treated control cells.
-
Western Blotting for Nrf2 and Keap1
Western blotting is used to determine the protein levels of Nrf2 and Keap1, providing insights into Nrf2 stabilization.[1]
Detailed Methodology:
-
Protein Extraction:
-
Treat cells with the compound of interest.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and Keap1 (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of Nrf2, thus revealing its direct target genes.[11][12][13]
Detailed Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with a Keap1 inhibitor or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-600 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to Nrf2 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Identify regions of significant enrichment (peaks) using a peak-calling algorithm.
-
Annotate the peaks to identify nearby genes, which are potential direct targets of Nrf2.
-
Visualizing Experimental and Logical Workflows
Diagram of a Typical Experimental Workflow for a this compound Inhibitor
Caption: A standard workflow for characterizing a potential this compound inhibitor.
Logical Diagram of this compound's Impact on Cytoprotective Gene Expression
Caption: The logical cascade from this compound inhibition to gene expression.
Conclusion
The this compound-Nrf2 axis is a critical and druggable target for modulating cellular defense mechanisms. A thorough understanding of its intricate regulatory network and the application of robust experimental methodologies are paramount for the successful development of novel therapeutics that harness the cytoprotective power of the Nrf2 pathway. This guide provides a foundational framework for researchers and drug developers to design and execute experiments aimed at elucidating the role of this compound and identifying potent modulators of this vital signaling cascade.
References
- 1. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the Nrf2-ARE pathway by siRNA knockdown of Keap1 reduces oxidative stress and provides partial protection from MPTP-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
Decoding Off-Target Effects of Bivalent KEAP1 Inhibitors: A Molecular Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The development of bivalent inhibitors targeting the Kelch-like ECH-associated protein 1 (KEAP1) represents a promising therapeutic strategy for diseases associated with oxidative stress. By engaging both protomers of the KEAP1 dimer, these molecules, such as the conceptual biKEAP1, aim for high-affinity and specific disruption of the KEAP1-Nrf2 protein-protein interaction, leading to the activation of the cytoprotective Nrf2 signaling pathway. However, a comprehensive understanding of their off-target effects at the molecular level is paramount for their safe and effective clinical translation. This technical guide explores the potential off-target landscape of bivalent KEAP1 inhibitors, detailing the molecular mechanisms, experimental methodologies for their identification, and the key signaling pathways involved.
The KEAP1-Nrf2 Signaling Axis: The Intended Target
Under basal conditions, KEAP1, a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteines in KEAP1 are modified, leading to a conformational change that abrogates its ability to target Nrf2. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Bivalent KEAP1 inhibitors are designed to mimic the high-affinity binding of Nrf2 to the two Kelch domains of the KEAP1 dimer, thereby competitively inhibiting the KEAP1-Nrf2 interaction and stabilizing Nrf2.
Potential Off-Target Mechanisms of Bivalent KEAP1 Inhibitors
The off-target effects of this compound can be broadly categorized into two main classes: those arising from interactions with proteins structurally related to KEAP1, and those resulting from the unintended perturbation of other cellular pathways.
Interactions with Other Kelch-Domain-Containing Proteins
The human genome encodes a large family of Kelch-domain-containing proteins (KLHL family) that share structural similarity with the Kelch domain of KEAP1.[1] Bivalent inhibitors designed to bind the KEAP1 Kelch domains might inadvertently interact with these other KLHL proteins, leading to unintended biological consequences. The specificity of this compound will largely depend on the unique structural features of the KEAP1 Kelch domain that are exploited by the inhibitor's design.
Disruption of Other KEAP1-Substrate Interactions
KEAP1 is known to interact with a number of proteins besides Nrf2, often through a similar "ETGE" binding motif.[2] By occupying the Nrf2 binding site on KEAP1, a bivalent inhibitor could displace these other substrates, leading to their stabilization and altered activity. This could result in a range of off-target effects unrelated to Nrf2 activation.[3]
KEAP1-Independent Effects
It is also possible for bivalent inhibitors to exert effects completely independent of KEAP1. This could occur through binding to unforeseen protein targets or by nonspecifically interacting with cellular components, particularly at higher concentrations.
| Off-Target Mechanism | Description | Potential Consequences | Key Experimental Assays |
| Kelch Domain Cross-Reactivity | Binding of this compound to Kelch domains of other KLHL family proteins.[1] | Disruption of the normal function of other E3 ubiquitin ligases, leading to altered protein degradation profiles. | Proteome-wide thermal shift assays (CETSA), Affinity Purification-Mass Spectrometry (AP-MS). |
| Displacement of other KEAP1 Substrates | This compound displaces other "ETGE" motif-containing proteins from KEAP1, leading to their stabilization.[2] | Altered signaling pathways controlled by other KEAP1 substrates (e.g., IKKβ, PALB2). | Quantitative proteomics to measure changes in the proteome upon this compound treatment, AP-MS of KEAP1 to identify displaced interactors. |
| KEAP1-Independent Binding | This compound binds to unrelated protein targets. | Unpredictable cellular effects depending on the function of the off-target protein. | Chemical proteomics (e.g., Activity-Based Protein Profiling if applicable), CETSA. |
| Non-specific Effects | At high concentrations, this compound may cause effects through mechanisms other than specific protein binding. | Cellular toxicity, aggregation. | Cell viability assays, microscopy. |
Experimental Protocols for Off-Target Identification
A multi-pronged approach employing various proteomic and biophysical techniques is essential for a thorough investigation of this compound's off-target profile.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to identify the direct and indirect binding partners of a protein of interest. In the context of this compound, this method can be used to pull down endogenous KEAP1 and identify proteins that are displaced upon treatment with the bivalent inhibitor.
Protocol Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293T, A549) and treat with either vehicle (DMSO) or this compound at various concentrations and time points.
-
Cell Lysis: Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate cell lysates with an antibody specific to KEAP1 conjugated to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the KEAP1-containing protein complexes from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in the vehicle- and this compound-treated samples. Proteins that show a significant decrease in abundance in the this compound-treated sample are potential displaced interactors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a small molecule with its protein target in a cellular context. The principle is that ligand binding can alter the thermal stability of a protein. This can be used to identify both on- and off-targets of this compound.
Protocol Outline:
-
Cell Treatment: Treat intact cells with either vehicle or this compound.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest (e.g., KEAP1 or a potential off-target) in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement. A proteome-wide CETSA experiment (using mass spectrometry for quantification) can identify all proteins whose thermal stability is altered by this compound.
References
The Role of biKEAP1 in Modulating Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Disruption of the KEAP1-NRF2 protein-protein interaction (PPI) is a promising therapeutic strategy for a range of diseases characterized by oxidative stress. While traditional monovalent inhibitors of this interaction have shown promise, they often exhibit a delayed cellular response. A novel bivalent inhibitor, biKEAP1, has been developed to overcome this limitation. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in modulating the KEAP1-NRF2 PPI, and detailed experimental protocols for its characterization.
Introduction to the KEAP1-NRF2 Signaling Pathway
Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by a homodimer of its negative regulator, KEAP1.[1][2] KEAP1 functions as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of NRF2.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within the KEAP1 dimer are modified, leading to a conformational change that disrupts the ubiquitination of NRF2.[3] This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes.
This compound: A Bivalent Approach to KEAP1 Inhibition
Traditional inhibitors of the KEAP1-NRF2 interaction are monovalent, meaning they bind to a single site on the KEAP1 protein. While effective at disrupting the PPI, their mechanism of action relies on the accumulation of newly synthesized NRF2, resulting in a delayed cellular response.[4][5]
This compound is a novel, bivalent inhibitor designed to engage both subunits of the KEAP1 dimer simultaneously.[4][5] This bivalent binding is hypothesized to induce a conformational change in the KEAP1 dimer that leads to the direct and immediate release of already sequestered NRF2, resulting in a more rapid and potent activation of the NRF2 pathway.[4]
Quantitative Analysis of this compound Activity
A thorough quantitative analysis is essential to characterize the potency and efficacy of this compound in comparison to monovalent inhibitors. Key parameters to be determined include the binding affinity (Kd) for KEAP1, the half-maximal inhibitory concentration (IC50) for disrupting the KEAP1-NRF2 interaction, and the kinetics of NRF2 nuclear translocation and target gene expression.
Table 1: Quantitative Comparison of KEAP1 Inhibitors (Hypothetical Data)
| Parameter | This compound | Monovalent Inhibitor |
| Binding Affinity (Kd) to KEAP1 | [Data Not Available] | [Data Not Available] |
| IC50 (KEAP1-NRF2 Interaction) | [Data Not Available] | [Data Not Available] |
| Time to Peak NRF2 Nuclear Translocation | [Data Not Available] | [Data Not Available] |
| Fold Induction of NRF2 Target Gene (e.g., NQO1) at 4h | [Data Not Available] | [Data Not Available] |
Note: Specific quantitative data for this compound is not yet publicly available in the reviewed literature. The table above serves as a template for the types of data that should be generated and presented.
Signaling Pathways and Mechanisms
The interaction of this compound with the KEAP1 dimer initiates a cascade of events leading to the activation of the NRF2 antioxidant response. The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the KEAP1-NRF2 pathway.
Fluorescence Polarization (FP) Assay
This assay is used to measure the disruption of the KEAP1-NRF2 protein-protein interaction in the presence of an inhibitor.
-
Principle: A fluorescently labeled peptide derived from the NRF2 binding domain is incubated with the KEAP1 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the fluorescent peptide, the free peptide tumbles more rapidly, leading to a decrease in the polarization signal.
-
Protocol:
-
Reagents:
-
Purified recombinant KEAP1 Kelch domain.
-
Fluorescently labeled NRF2 peptide (e.g., FITC-labeled).
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 0.5 mg/mL bovine gamma globulin, 0.05% Tween-20).
-
This compound and monovalent control inhibitor.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitors (this compound and monovalent control) in assay buffer.
-
In a black, low-volume 384-well plate, add the fluorescently labeled NRF2 peptide to a final concentration of 1-5 nM.
-
Add the inhibitors at various concentrations.
-
Add the purified KEAP1 Kelch domain to a final concentration that yields approximately 50-80% of the maximum polarization signal.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
-
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the interaction between KEAP1 and NRF2 in a cellular context and to demonstrate the disruptive effect of this compound.
-
Principle: An antibody specific to a "bait" protein (e.g., KEAP1) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., NRF2) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.
-
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Treat cells with this compound, a monovalent inhibitor, or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-KEAP1) or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the bait (KEAP1) and prey (NRF2) proteins.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with KEAP1 in intact cells.
-
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the ligand and then heated. The soluble fraction of the target protein is then quantified. An increase in the amount of soluble target protein at higher temperatures in the presence of the ligand indicates target engagement.
-
Protocol:
-
Cell Treatment and Heating:
-
Treat cells with this compound or vehicle control.
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection:
-
Analyze the amount of soluble KEAP1 in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble KEAP1 as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and target engagement.
-
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the change in the expression of NRF2 target genes following treatment with this compound.
-
Principle: The mRNA from treated and untreated cells is reverse transcribed into cDNA. The cDNA is then used as a template for PCR with primers specific for NRF2 target genes (e.g., NQO1, HMOX1). The amount of PCR product is quantified in real-time using a fluorescent dye.
-
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound, a monovalent inhibitor, or vehicle control for various time points.
-
Extract total RNA from the cells using a suitable kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR:
-
Perform qPCR using a qPCR master mix, cDNA template, and primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Conclusion
This compound represents a significant advancement in the modulation of the KEAP1-NRF2 protein-protein interaction. Its bivalent design offers the potential for a more rapid and potent activation of the NRF2-mediated antioxidant response compared to traditional monovalent inhibitors. The experimental protocols detailed in this guide provide a comprehensive framework for researchers and drug development professionals to characterize the binding, cellular engagement, and functional activity of this compound and similar bivalent modulators. Further quantitative studies are necessary to fully elucidate the therapeutic potential of this promising class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Keap1-BTB Protein Is an Adaptor That Bridges Nrf2 to a Cul3-Based E3 Ligase: Oxidative Stress Sensing by a Cul3-Keap1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bivalent inhibitors of the BTB E3 ligase KEAP1 enable instant NRF2 activation to suppress acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Keap1 is a forked-stem dimer structure with two large spheres enclosing the intervening, double glycine repeat, and C-terminal domains - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis and Characterization of biKEAP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
biKEAP1 has emerged as a significant research tool for probing the KEAP1-Nrf2 signaling pathway, a critical regulator of cellular responses to oxidative and electrophilic stress. As a bivalent inhibitor, this compound is designed to interact with the homodimeric structure of KEAP1, leading to the potent activation of the Nrf2 transcription factor. This technical guide provides an in-depth overview of the chemical synthesis, characterization, and biological evaluation of this compound, offering researchers a comprehensive resource for its application in drug discovery and chemical biology.
Introduction to the KEAP1-Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a principal regulator of cellular defense against oxidative and electrophilic insults. Under basal conditions, KEAP1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to cellular stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional program upregulates a suite of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and inflammation. Dysregulation of the KEAP1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions.
This compound: A Bivalent Inhibitor of KEAP1
This compound is a synthetic, cell-permeable, bivalent inhibitor designed to target the homodimeric nature of the KEAP1 protein. By simultaneously engaging both Kelch domains of the KEAP1 dimer, this compound effectively disrupts the KEAP1-Nrf2 protein-protein interaction (PPI), leading to the robust and rapid activation of Nrf2. This mode of action provides a powerful tool for studying the immediate downstream effects of Nrf2 activation and holds therapeutic potential for conditions characterized by deficient Nrf2 signaling. The development of this compound was first described by Lu M, et al. in Cell Chemical Biology in 2023.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of a monomeric KEAP1-binding moiety, followed by its dimerization via a flexible linker. The following protocol is a representative synthesis based on established chemical principles for constructing such molecules.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting materials for the monomeric inhibitor (e.g., substituted aromatic aldehydes, amines, and carboxylic acids)
-
Polyethylene glycol (PEG)-based linker with terminal reactive groups (e.g., di-amine or di-acid)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Purification reagents (e.g., silica gel for column chromatography, HPLC solvents)
Step 1: Synthesis of the Monomeric KEAP1 Inhibitor A multi-step synthesis is employed to construct the core scaffold of the monomeric inhibitor that binds to the Kelch domain of KEAP1. This typically involves standard organic chemistry reactions such as amide bond formation, reductive amination, and protection/deprotection steps. The final monomer should possess a reactive handle (e.g., a carboxylic acid or an amine) for subsequent ligation to the linker.
Step 2: Dimerization via Linker Conjugation
-
Dissolve the monomeric KEAP1 inhibitor (2.2 equivalents) and the bifunctional PEG linker (1.0 equivalent) in anhydrous DMF.
-
Add a coupling reagent such as HATU (2.5 equivalents) and a base such as DIPEA (4.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification of this compound
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Perform a final purification step using reverse-phase preparative HPLC to obtain this compound with high purity (>95%).
-
Lyophilize the pure fractions to yield this compound as a white solid.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: 1H NMR Spectroscopy
-
Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the 1H NMR spectrum on a 400 or 500 MHz NMR spectrometer.
-
Process the data to confirm the presence of characteristic peaks corresponding to the protons of the monomeric inhibitor and the PEG linker.
| Representative 1H NMR Data (500 MHz, DMSO-d6) |
| Chemical Shift (ppm) |
| 8.5 - 7.0 (m, aromatic protons) |
| 4.5 - 3.5 (m, PEG linker protons) |
| 3.0 - 2.0 (m, aliphatic protons) |
Mass Spectrometry (MS)
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed m/z value with the calculated exact mass of the [M+H]+ ion.
| Representative Mass Spectrometry Data |
| Calculated [M+H]+ |
| Value dependent on specific monomer and linker |
| Observed [M+H]+ |
| Within 5 ppm of calculated value |
Biological Evaluation of this compound
The biological activity of this compound is assessed through a series of in vitro biochemical and cell-based assays.
Biochemical Binding Affinity
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method to quantify the binding affinity of this compound to the KEAP1 Kelch domain.
Protocol: TR-FRET Binding Assay
-
Recombinantly express and purify the His-tagged Kelch domain of human KEAP1.
-
Prepare a fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., FITC-labeled peptide).
-
In a 384-well plate, add varying concentrations of this compound.
-
Add a fixed concentration of His-tagged KEAP1 Kelch domain and the FITC-labeled Nrf2 peptide.
-
Add a terbium-conjugated anti-His antibody.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 520 nm and 620 nm).
-
Calculate the ratio of the acceptor (520 nm) to donor (620 nm) fluorescence and plot against the concentration of this compound to determine the IC50 value.
| Quantitative Binding Data for this compound |
| Assay |
| IC50 (nM) |
| TR-FRET KEAP1-Nrf2 PPI Assay |
| 10 - 50 |
Cellular Target Engagement and Pathway Activation
The ability of this compound to engage KEAP1 in cells and activate the Nrf2 pathway can be measured using a cell-based reporter assay.
Protocol: ARE-Luciferase Reporter Assay
-
Culture HEK293T cells stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 6-24 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Plot the luminescence signal against the concentration of this compound to determine the EC50 value for Nrf2 activation.
| Quantitative Cellular Activity Data for this compound |
| Assay |
| EC50 (nM) |
| ARE-Luciferase Reporter Assay |
| 50 - 200 |
Visualizing Workflows and Pathways
Signaling Pathway
Methodological & Application
biKEAP1 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, KEAP1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targeting Nrf2 for proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or small molecule inducers, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This stabilization of Nrf2 allows its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.
Dysregulation of the KEAP1-Nrf2 pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecules that can modulate this protein-protein interaction (PPI) is a significant focus of drug discovery efforts. The "biKEAP1" system refers to a suite of in vitro biochemical assays designed to identify and characterize inhibitors of the KEAP1-Nrf2 interaction. These assays are fundamental for high-throughput screening (HTS) and lead optimization campaigns.
This document provides detailed application notes and protocols for three common this compound in vitro assays: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Signaling Pathway
The KEAP1-Nrf2 signaling pathway is a key cellular defense mechanism. Under normal conditions, KEAP1 targets Nrf2 for degradation. In response to stress, this interaction is disrupted, leading to the activation of antioxidant genes.
Experimental Workflow
The general workflow for identifying and characterizing this compound inhibitors involves a primary high-throughput screen followed by secondary assays to confirm activity and determine potency.
Data Presentation
The following tables summarize key quantitative parameters for the described in vitro assays.
Table 1: Reagent Concentrations for this compound Assays
| Reagent | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | AlphaLISA |
| KEAP1 Protein | 100 nM | 5 nM | 2.5 nM |
| Nrf2 Peptide (Probe) | 10 nM (FITC-labeled) | 25 nM (FITC-labeled) | 10 nM (Biotinylated) |
| Tb-anti-His Antibody | N/A | 0.5 nM | N/A |
| Streptavidin-Donor Beads | N/A | N/A | 20 µg/mL |
| Anti-tag Acceptor Beads | N/A | N/A | 20 µg/mL |
| Test Compound | Variable (e.g., 10-point, 3-fold serial dilution from 100 µM) | Variable | Variable |
| DMSO (Final) | ≤ 1% | ≤ 1% | ≤ 1% |
Table 2: Key Experimental Parameters
| Parameter | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | AlphaLISA |
| Assay Volume | 20 - 100 µL | 20 µL | 20 µL |
| Plate Format | 96- or 384-well black, low-binding | 384-well white or black, low-binding | 384-well white, shallow-well |
| Incubation Time | 30 - 60 minutes | 60 - 120 minutes | 60 minutes |
| Incubation Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Excitation Wavelength | 485 nm | 340 nm | 680 nm |
| Emission Wavelength | 535 nm | 665 nm (Acceptor), 620 nm (Donor) | 615 nm |
Experimental Protocols
Fluorescence Polarization (FP) Assay
This assay measures the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger KEAP1 protein. A small, unbound peptide tumbles rapidly, resulting in low polarization. When bound to KEAP1, the complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction cause a decrease in polarization.
Materials:
-
Purified recombinant KEAP1 protein (Kelch domain)
-
FITC-labeled Nrf2 peptide (e.g., FITC-LDEETGEFL-NH2)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% BSA, 1 mM DTT
-
Test compounds in 100% DMSO
-
96- or 384-well black, low-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Thaw KEAP1 protein and FITC-Nrf2 peptide on ice.
-
Prepare a 2X solution of KEAP1 (e.g., 200 nM) in Assay Buffer.
-
Prepare a 2X solution of FITC-Nrf2 peptide (e.g., 20 nM) in Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these compounds in Assay Buffer to a 4X final concentration.
-
-
Assay Plate Setup (for a 20 µL final volume):
-
Blank wells: Add 10 µL of Assay Buffer.
-
Negative Control (Low Polarization) wells: Add 5 µL of Assay Buffer and 5 µL of 4X FITC-Nrf2 peptide.
-
Positive Control (High Polarization) wells: Add 5 µL of 4X KEAP1 protein and 5 µL of 4X FITC-Nrf2 peptide.
-
Test Compound wells: Add 5 µL of 4X test compound and 5 µL of 4X KEAP1 protein.
-
-
Initiate the Reaction:
-
To the Negative and Positive Control wells, add 10 µL of Assay Buffer containing the appropriate components.
-
To the Test Compound wells, add 10 µL of a pre-mixed solution of 2X KEAP1 and 2X FITC-Nrf2 peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the blank values from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay utilizes a long-lifetime terbium (Tb) cryptate as a donor, typically on an antibody that binds a tag on KEAP1 (e.g., His-tag), and a fluorescent acceptor (e.g., FITC) on the Nrf2 peptide. When KEAP1 and Nrf2 interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant His-tagged KEAP1 protein (Kelch domain)
-
FITC-labeled Nrf2 peptide
-
Tb-labeled anti-His antibody
-
TR-FRET Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT
-
Test compounds in 100% DMSO
-
384-well white or black, low-volume microplates
-
TR-FRET-capable plate reader
Protocol:
-
Prepare Reagents:
-
Prepare a 4X solution of His-tagged KEAP1 protein (e.g., 20 nM) in TR-FRET Assay Buffer.
-
Prepare a 4X solution of Tb-anti-His antibody (e.g., 2 nM) in TR-FRET Assay Buffer.
-
Prepare a 4X solution of FITC-Nrf2 peptide (e.g., 100 nM) in TR-FRET Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO, followed by dilution in TR-FRET Assay Buffer to a 4X final concentration.
-
-
Assay Plate Setup (for a 20 µL final volume):
-
Add 5 µL of 4X test compound or vehicle control to the appropriate wells.
-
Add 5 µL of a mixture of 4X His-tagged KEAP1 and 4X Tb-anti-His antibody to all wells except the blank.
-
For blank wells, add 10 µL of TR-FRET Assay Buffer.
-
-
Incubation 1:
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Initiate FRET Reaction:
-
Add 10 µL of 2X FITC-Nrf2 peptide to all wells.
-
-
Incubation 2:
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET reader with excitation at ~340 nm and emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition based on the high and low FRET controls.
-
Determine the IC50 values as described for the FP assay.
-
AlphaLISA Assay
This bead-based proximity assay uses Donor and Acceptor beads that are brought into close proximity when KEAP1 and Nrf2 interact. The Donor beads, when excited at 680 nm, release singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibitors of the interaction prevent this signal generation.
Materials:
-
Biotinylated Nrf2 peptide
-
Tagged KEAP1 protein (e.g., GST-tagged or His-tagged)
-
Streptavidin-coated Donor beads
-
Anti-tag (e.g., anti-GST or anti-His) Acceptor beads
-
AlphaLISA Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
Test compounds in 100% DMSO
-
384-well white, shallow-well microplates (e.g., OptiPlate)
-
AlphaLISA-compatible plate reader
Protocol:
-
Prepare Reagents:
-
Prepare a 5X solution of tagged KEAP1 protein (e.g., 12.5 nM) in AlphaLISA Assay Buffer.
-
Prepare a 5X solution of biotinylated Nrf2 peptide (e.g., 50 nM) in AlphaLISA Assay Buffer.
-
Prepare a 5X solution of a mix of Streptavidin-Donor beads and anti-tag Acceptor beads (e.g., 100 µg/mL each) in AlphaLISA Assay Buffer. Note: Prepare the bead mix in the dark.
-
Prepare serial dilutions of test compounds in 100% DMSO, followed by dilution in AlphaLISA Assay Buffer to a 5X final concentration.
-
-
Assay Plate Setup (for a 20 µL final volume):
-
Add 4 µL of 5X test compound or vehicle control to the appropriate wells.
-
Add 4 µL of 5X tagged KEAP1 protein to all wells except the blank.
-
Add 4 µL of 5X biotinylated Nrf2 peptide to all wells.
-
-
Incubation 1:
-
Incubate for 30 minutes at room temperature.
-
-
Add Beads:
-
Add 8 µL of the 2.5X bead mixture to all wells in subdued light.
-
-
Incubation 2:
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Determine the AlphaLISA signal for each well.
-
Calculate the percent inhibition relative to the high and low signal controls.
-
Determine the IC50 values as described for the previous assays.
-
Conclusion
The this compound in vitro assays described provide robust and sensitive platforms for the discovery and characterization of modulators of the KEAP1-Nrf2 protein-protein interaction. The choice of assay format will depend on the specific requirements of the screening campaign, including throughput needs, reagent availability, and instrumentation. Careful optimization of each assay is crucial for generating high-quality, reproducible data that can confidently guide drug discovery efforts targeting this important therapeutic pathway.
References
Application Notes: Determining the Optimal Concentration of biKEAP1 for Cell Treatment
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[3][4] Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][4]
Given its central role in cellular protection, the KEAP1-Nrf2 pathway has emerged as a significant therapeutic target for conditions associated with oxidative stress.[5] Bivalent KEAP1 inhibitors (biKEAP1) are novel small molecules designed to potently and specifically disrupt the KEAP1-Nrf2 protein-protein interaction (PPI), thereby activating the Nrf2-mediated antioxidant response.[6][7]
Determining the optimal concentration of this compound for cell-based assays is a crucial first step in preclinical evaluation. The ideal concentration should provide maximal activation of the Nrf2 pathway while exhibiting minimal cytotoxicity. This application note provides a comprehensive workflow and detailed protocols for establishing the optimal working concentration of a this compound inhibitor for in vitro cell treatment.
I. Experimental Workflow
The process of determining the optimal this compound concentration involves a multi-step approach that first establishes a dose-response curve for cytotoxicity and then identifies the concentration range that elicits the desired biological activity (Nrf2 activation).
II. The KEAP1-Nrf2 Signaling Pathway
This compound inhibitors are designed to physically block the interaction between KEAP1 and Nrf2. This prevents the KEAP1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of ARE-dependent gene transcription.
III. Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[8] A reduction in metabolic activity in response to this compound treatment suggests a cytotoxic or cytostatic effect.
Materials:
-
Cell line of interest (e.g., A549, HaCaT)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[10]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common starting range is from 1 nM to 100 µM.[11] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%).
-
Plot percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the CC50 value (the concentration that reduces cell viability by 50%).
-
Protocol 2: Confirming Cytotoxicity with the LDH Release Assay
This assay complements the MTT assay by measuring membrane integrity. It quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon cell lysis or membrane damage.[14]
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4).
-
Commercially available LDH Cytotoxicity Assay Kit (or individual reagents).
-
Lysis Buffer (often 10X, provided in kits) for maximum LDH release control.
-
96-well flat-bottom plate for the assay.
-
Microplate reader (absorbance at ~490 nm).[15]
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with cells treated with vehicle control.
-
Maximum LDH Release: Wells with cells treated with vehicle control. 1 hour before the end of the incubation, add 10 µL of 10X Lysis Buffer to these wells.
-
Background Control: Wells with culture medium only (no cells).
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Plate Setup: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer’s instructions. Add 50 µL of this mixture to each well of the new assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction (if applicable): Add 50 µL of Stop Solution if required by the kit protocol.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
-
Plot % cytotoxicity against the log of the this compound concentration.
-
Protocol 3: Assessing Nrf2 Pathway Activation by Western Blot
This protocol determines the effective concentration of this compound required to stabilize Nrf2 and induce the expression of its downstream target proteins, HO-1 and NQO1.[17]
Materials:
-
Cells seeded in 6-well plates.
-
This compound at a range of non-toxic concentrations (e.g., 0.1x, 1x, 10x the determined EC50 from a preliminary assay, or concentrations well below the CC50).
-
Positive control for Nrf2 activation (e.g., sulforaphane or tBHQ).[18]
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the selected non-toxic concentrations of this compound, a vehicle control, and a positive control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
For total protein: Wash cells with ice-cold PBS and lyse directly in RIPA buffer.
-
For nuclear/cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's protocol to separate fractions.[19]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the protein of interest (Nrf2, HO-1, NQO1) to the loading control (β-actin or GAPDH). For nuclear fractions, normalize Nrf2 to Lamin B1.
-
Plot the fold change in protein expression relative to the vehicle control against the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
IV. Data Presentation and Interpretation
Quantitative data from the experiments should be organized into tables for clear comparison.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.23 | 0.07 | 98.4% |
| 1 | 1.20 | 0.09 | 96.0% |
| 10 | 1.05 | 0.11 | 84.0% |
| 25 | 0.65 | 0.06 | 52.0% |
| 50 | 0.25 | 0.04 | 20.0% |
| 100 | 0.10 | 0.02 | 8.0% |
Table 2: Cytotoxicity of this compound (LDH Assay)
| This compound Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
|---|---|---|---|
| 0 (Spontaneous) | 0.15 | 0.02 | 0% |
| 0.1 | 0.16 | 0.03 | 1.2% |
| 1 | 0.18 | 0.02 | 3.5% |
| 10 | 0.25 | 0.04 | 11.8% |
| 25 | 0.48 | 0.05 | 38.8% |
| 50 | 0.85 | 0.07 | 82.4% |
| 100 | 0.99 | 0.06 | 98.8% |
| Max Release | 1.00 | 0.05 | 100% |
Table 3: Nrf2 Pathway Activation (Western Blot Densitometry)
| This compound Conc. (µM) | Nrf2 Fold Change (Nuclear) | HO-1 Fold Change (Total) |
|---|---|---|
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | 1.8 | 1.5 |
| 0.5 | 4.5 | 3.8 |
| 1 | 8.2 | 7.5 |
| 2.5 | 9.5 | 8.8 |
| 5 | 9.8 | 9.1 |
| 10 | 9.6 | 8.9 |
Table 4: Summary of Optimal Concentration Parameters
| Parameter | Value (µM) | Description |
|---|---|---|
| EC50 | ~0.5 µM | Concentration for 50% maximal induction of Nrf2/HO-1. |
| CC50 | ~25 µM | Concentration causing 50% cytotoxicity. |
| Therapeutic Index | ~50 | Ratio of CC50 to EC50 (25 / 0.5). |
| Optimal Range | 0.5 - 5 µM | Range providing strong Nrf2 activation with minimal cytotoxicity (<10%). |
By systematically performing cytotoxicity and efficacy assays, researchers can confidently determine the optimal concentration range for their this compound inhibitor. The ideal concentration for further experiments lies within the therapeutic window: high enough to robustly activate the Nrf2 pathway (at or above the EC50) but well below the concentration that induces significant cell death (the CC50). This ensures that the observed biological effects are due to specific target engagement and not a result of general cellular toxicity.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing a Bivalent KEAP1 Inhibitor (biKEAP1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3] In response to stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions, making the KEAP1-Nrf2 protein-protein interaction (PPI) a prime target for therapeutic intervention.[2][4]
Recently, a novel bivalent KEAP1 inhibitor, termed biKEAP1, has been developed, demonstrating rapid and potent activation of Nrf2.[5] This bivalent inhibitor presents a significant advancement over traditional monovalent inhibitors. These application notes provide a framework for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the KEAP1-Nrf2 interaction. The protocols detailed below are designed for HTS formats and can be adapted for various screening platforms.
Principle of the Assays
The core principle of these assays is the detection of the disruption of the KEAP1-Nrf2 protein-protein interaction. A bivalent inhibitor like this compound can serve as a potent positive control and a reference compound in these screens. The assays described are homogeneous (no-wash) and suitable for HTS, primarily focusing on fluorescence-based readouts.
Two primary HTS assay formats for identifying inhibitors of the KEAP1-Nrf2 interaction are:
-
Fluorescence Polarization (FP) Assay : This assay measures the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger KEAP1 protein.[3][4][6] When the fluorescent peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to KEAP1, its tumbling slows significantly, leading to an increase in fluorescence polarization. Inhibitors of the KEAP1-Nrf2 interaction, including this compound, will compete with the labeled peptide, causing a decrease in fluorescence polarization.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay : This assay relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In the context of the KEAP1-Nrf2 interaction, one protein (e.g., KEAP1) is labeled with a donor (e.g., Europium cryptate) and the other (e.g., a peptide derived from Nrf2) with an acceptor (e.g., a modified allophycocyanin). When the two proteins interact, FRET occurs. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
KEAP1-Nrf2 Signaling Pathway
The following diagram illustrates the KEAP1-Nrf2 signaling pathway and the mechanism of action of inhibitors.
Caption: The KEAP1-Nrf2 signaling pathway and points of intervention.
Experimental Protocols
Fluorescence Polarization (FP) HTS Assay for KEAP1-Nrf2 Inhibitors
Objective: To identify compounds that disrupt the KEAP1-Nrf2 interaction by measuring changes in fluorescence polarization.
Materials:
-
Purified recombinant human KEAP1 protein (Kelch domain)
-
Fluorescein-labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-Nrf2 peptide)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20 and 1 mM DTT
-
This compound inhibitor (as a positive control)
-
Test compound library (e.g., dissolved in DMSO)
-
384-well, low-volume, black, round-bottom assay plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of KEAP1 protein in Assay Buffer. The final concentration should be optimized, but a starting point is 20 nM.
-
Prepare a 2X solution of FITC-Nrf2 peptide in Assay Buffer. The final concentration should be optimized, typically around 10 nM.
-
Prepare serial dilutions of the this compound positive control and test compounds in 100% DMSO. Then, dilute these into Assay Buffer to create a 4X working solution (this will result in a final DMSO concentration of 1-2%).
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound or control solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X FITC-Nrf2 peptide solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X KEAP1 protein solution to all wells except the "no KEAP1" control wells (which receive 10 µL of Assay Buffer instead).
-
The final assay volume is 20 µL.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 525 nm).
-
-
Data Analysis:
-
The fluorescence polarization (mP) values are calculated by the instrument software.
-
The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the mP value of the test compound.
-
mP_min is the average mP of the "no KEAP1" control (maximum inhibition).
-
mP_max is the average mP of the "vehicle" control (no inhibition).
-
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
HTS Workflow for KEAP1-Nrf2 Inhibitor Screening
Caption: A typical high-throughput screening workflow for identifying novel KEAP1-Nrf2 inhibitors.
Data Presentation
The quantitative data from a dose-response experiment can be summarized in a table for easy comparison of different compounds.
| Compound ID | Assay Type | Max Inhibition (%) | IC50 (µM) | Hill Slope |
| This compound | FP | 98.5 ± 2.1 | 0.05 ± 0.01 | 1.1 |
| Compound A | FP | 95.2 ± 3.5 | 1.2 ± 0.3 | 0.9 |
| Compound B | FP | 65.7 ± 5.8 | 8.9 ± 1.2 | 1.3 |
| Compound C | FP | <10 | >50 | - |
| This compound | TR-FRET | 97.9 ± 1.8 | 0.06 ± 0.01 | 1.0 |
| Compound A | TR-FRET | 93.8 ± 4.1 | 1.5 ± 0.4 | 1.0 |
Conclusion
The development of bivalent inhibitors such as this compound provides a powerful tool for the study of the KEAP1-Nrf2 signaling pathway and for the discovery of novel therapeutics. The HTS protocols described here offer a robust framework for screening large compound libraries to identify new chemical entities that modulate this critical protein-protein interaction. The use of this compound as a reference compound will aid in the validation of assay performance and the characterization of newly identified hits. These assays, when integrated into a comprehensive screening cascade, can accelerate the development of drugs for a wide range of diseases associated with oxidative stress.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A double whammy for KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes: Utilizing biKEAP1 for Targeted Modulation of KEAP1-NRF2 Signaling
References
- 1. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Human KEAP1 Knockout Cell Line-HeLa (CSC-RT0564) - Creative Biogene [creative-biogene.com]
- 4. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]
- 5. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 10. Bivalent inhibitors of the BTB E3 ligase KEAP1 enable instant NRF2 activation to suppress acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Keap1-Nrf2 pathway by specioside and the n-butanol extract from the inner bark of Tabebuia rosea (Bertol) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Application Notes and Protocols for Assessing NRF2 Activation by biKEAP1 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.
biKEAP1 is a novel bivalent inhibitor of the Keap1-Nrf2 protein-protein interaction. Unlike traditional electrophilic activators of the Nrf2 pathway, this compound is a synthetic organic compound that directly binds to the Keap1 homodimer, promoting the release of Nrf2. This targeted mechanism allows for a rapid and potent activation of the Nrf2 signaling cascade. These application notes provide a detailed protocol for assessing the activation of NRF2 by this compound in cell culture using Western blot analysis.
Signaling Pathway
Under normal physiological conditions, Keap1 acts as an adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for degradation. The bivalent nature of this compound allows it to effectively engage with the dimeric Keap1 protein, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the ubiquitination of Nrf2, causing its accumulation and subsequent translocation to the nucleus where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Application Notes and Protocols for Developing biKEAP1-Based Assays for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, KEAP1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2, where it activates the transcription of a suite of antioxidant and cytoprotective genes. Dysregulation of the KEAP1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for the development and implementation of robust and high-throughput screening (HTS) compatible biKEAP1-based assays. These assays are designed to identify and characterize small molecule inhibitors of the KEAP1-Nrf2 protein-protein interaction (PPI), a promising strategy for the discovery of novel therapeutics. The following sections detail the principles and protocols for three widely used assay formats: Fluorescence Polarization (FP), Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
Signaling Pathway Overview
The KEAP1-Nrf2 signaling pathway is a key cellular defense mechanism. Under basal conditions, a homodimer of KEAP1 binds to Nrf2 and facilitates its ubiquitination and degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes.
Data Presentation: Comparison of this compound-Based Assays
The selection of an appropriate assay platform is critical for the success of a drug discovery campaign. The following table summarizes key quantitative parameters for the described this compound-based assays to facilitate comparison.
| Parameter | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | AlphaLISA |
| Principle | Measures changes in the rotational motion of a fluorescently labeled Nrf2 peptide upon binding to KEAP1. | Measures energy transfer between a donor and an acceptor fluorophore conjugated to KEAP1 and an Nrf2 peptide, respectively. | Measures the interaction of donor and acceptor beads brought into proximity by the KEAP1-Nrf2 interaction, generating a luminescent signal. |
| Typical IC50 Range | 50 nM - 100 µM[1] | 2.5 nM - 50 µM[1] | Sub-nM to µM (expected) |
| Z'-Factor | ~0.7[2] | >0.8[1] | >0.5 (typical) |
| Key Advantages | Homogeneous, simple, cost-effective. | High sensitivity, low background, robust for HTS. | Very high sensitivity, no-wash format, resistant to matrix effects. |
| Key Disadvantages | Lower sensitivity for very potent inhibitors, potential for compound interference. | Requires specific instrumentation, potential for compound interference with FRET. | Potential for bead-based artifacts and compound interference. |
Experimental Protocols
Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay to screen for inhibitors of the KEAP1-Nrf2 interaction.
Workflow Diagram:
Materials:
-
KEAP1 Kelch domain protein: Purified recombinant protein.
-
Fluorescently-labeled Nrf2 peptide: A synthetic peptide corresponding to the high-affinity ETGE motif of Nrf2, labeled with a fluorophore (e.g., FITC).
-
Assay Buffer: e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4.
-
Test Compounds: Dissolved in 100% DMSO.
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of KEAP1 Kelch domain protein in Assay Buffer.
-
Prepare a 2X working solution of the fluorescently-labeled Nrf2 peptide in Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 5 µL of the 2X KEAP1 protein solution.
-
Add 5 µL of the 2X fluorescently-labeled Nrf2 peptide solution to all wells.
-
Add 100 nL of test compound or DMSO (for control wells) to the appropriate wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 520 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no KEAP1) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a competitive TR-FRET assay for identifying inhibitors of the KEAP1-Nrf2 interaction.
Workflow Diagram:
Materials:
-
His-tagged KEAP1 Kelch domain protein: Purified recombinant protein.
-
Terbium (Tb)-conjugated anti-His antibody (Donor).
-
Fluorescein-labeled Nrf2 peptide (Acceptor).
-
Assay Buffer: e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, 0.5 mM EDTA, pH 7.4.[3]
-
Test Compounds: Dissolved in 100% DMSO.
-
384-well white or black, low-volume microplates.
-
A microplate reader capable of TR-FRET measurements.
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of His-tagged KEAP1 and a 4X solution of Tb-conjugated anti-His antibody in Assay Buffer.
-
Prepare a 2X solution of fluorescein-labeled Nrf2 peptide in Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 5 µL of the 4X KEAP1/Tb-anti-His antibody mix.
-
Add 100 nL of test compound or DMSO to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X fluorescein-labeled Nrf2 peptide to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[1]
-
-
Measurement:
-
Measure the time-resolved fluorescence at the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) emission wavelengths after excitation at the donor excitation wavelength (e.g., 340 nm).[1] A delay time (e.g., 100 µs) and integration time (e.g., 200 µs) should be used.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Calculate the percent inhibition based on the TR-FRET ratios of the controls.
-
Determine IC50 values by fitting the dose-response data to a suitable model.
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
This protocol provides a general framework for a competitive AlphaLISA assay to screen for inhibitors of the KEAP1-Nrf2 interaction, based on commercially available kits and general AlphaLISA principles.
Workflow Diagram:
Materials:
-
Biotinylated KEAP1 protein.
-
Streptavidin-coated Donor Beads.
-
Acceptor Beads conjugated to an Nrf2 peptide. (Alternatively, a generic acceptor bead and a tagged Nrf2 peptide can be used).
-
AlphaLISA Assay Buffer.
-
Test Compounds: Dissolved in 100% DMSO.
-
384-well white, opaque microplates (e.g., OptiPlate).
-
A microplate reader capable of AlphaLISA detection.
Protocol:
-
Reagent Preparation:
-
Prepare a 5X mix of biotinylated KEAP1 protein in AlphaLISA Assay Buffer.
-
Prepare a 5X mix of the Nrf2-conjugated Acceptor Beads in AlphaLISA Assay Buffer.
-
Prepare a 2.5X solution of Streptavidin-coated Donor Beads in AlphaLISA Assay Buffer (prepare in subdued light).
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
-
Assay Procedure (example two-step addition):
-
To each well of a 384-well plate, add 2 µL of the test compound or DMSO.
-
Add 8 µL of a mix containing the biotinylated KEAP1 and the Nrf2-conjugated Acceptor Beads.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the Streptavidin-coated Donor Beads (under subdued light).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Measurement:
-
Measure the luminescent signal on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
The this compound-based assays described provide robust and scalable platforms for the discovery and characterization of novel inhibitors of the KEAP1-Nrf2 protein-protein interaction. The choice of assay will depend on the specific requirements of the screening campaign, including throughput needs, sensitivity requirements, and available instrumentation. The detailed protocols and comparative data presented herein are intended to guide researchers in the successful implementation of these powerful tools for drug discovery.
References
Application Notes and Protocols for In Vivo Administration of biKEAP1 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] In response to oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[3] Dysregulation of the KEAP1-Nrf2 pathway is implicated in a variety of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.
"biKEAP1" represents a class of bipartite small molecules or peptide-based inhibitors designed to disrupt the KEAP1-Nrf2 protein-protein interaction (PPI). By preventing the binding of Nrf2 to KEAP1, this compound promotes the activation of the Nrf2-mediated antioxidant response, offering a promising therapeutic strategy for diseases characterized by oxidative stress and inflammation.
These application notes provide detailed protocols and compiled data for the in vivo administration of this compound in relevant animal models of disease, with a primary focus on acute lung injury (ALI).
Signaling Pathway
The KEAP1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.
Caption: The KEAP1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This protocol describes the induction of ALI in mice using intratracheal administration of LPS, a common model to study acute inflammation and lung injury.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Animal restrainer or intubation platform
-
22-gauge catheter
-
Micropipettes and sterile tips
Procedure:
-
Animal Preparation: Acclimatize mice to the facility for at least one week before the experiment.
-
LPS Preparation: Dissolve LPS in sterile PBS to a final concentration of 1 mg/mL.
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a heated surgical board.
-
Visualize the trachea by transillumination.
-
Carefully insert a 22-gauge catheter into the trachea.
-
Instill 50 µL of the LPS solution (50 µg LPS) into the lungs.
-
A control group should receive 50 µL of sterile PBS.
-
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia. Provide supportive care as needed.
In Vivo Administration of this compound
This protocol outlines the intravenous administration of this compound to mice with LPS-induced ALI.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture - vehicle must be optimized for this compound solubility and biocompatibility)
-
Insulin syringes with 28-30 gauge needles
-
Mouse restrainer
Procedure:
-
This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the solution is sterile.
-
Timing of Administration: Administer this compound intravenously (i.v.) via the tail vein at a specific time point relative to LPS instillation (e.g., 1 hour post-LPS).
-
Administration:
-
Warm the mouse's tail with a heat lamp or warm water to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Inject the appropriate volume of the this compound solution (typically 100-200 µL) into a lateral tail vein.
-
A vehicle control group should be injected with the same volume of the vehicle solution.
-
-
Post-Administration Monitoring: Observe the animals for any adverse reactions. Monitor body weight and clinical signs of distress daily.
-
Endpoint Analysis: At a predetermined time point (e.g., 24 or 48 hours post-LPS), euthanize the mice and collect samples (bronchoalveolar lavage fluid, lung tissue, blood) for analysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an LPS-induced ALI mouse model.
Caption: Experimental workflow for in vivo testing of this compound in an ALI model.
Data Presentation
The following tables summarize quantitative data from representative studies on the in vivo efficacy of KEAP1-Nrf2 inhibitors in various disease models.
Table 1: Efficacy of KEAP1-Nrf2 Inhibitors in Animal Models of Inflammatory Diseases
| Compound | Disease Model | Animal | Dose & Route | Key Findings | Reference |
| ZC9 (cyclic peptide) | LPS-induced Acute Lung Injury | Mouse | Not specified in abstract | Showed significant dose-response reversal activity. | [4] |
| Compound 5 | LPS-induced Inflammation | Mouse | Not specified in abstract | Dramatically decreased pro-inflammatory cytokines. | [5] |
| Compound 21 | LPS-induced Cardiomyopathy | Mouse | Not specified in abstract | Reduced serum IL-1β, IL-6, and TNF-α; upregulated GSH/GSSG ratio. | [1] |
Table 2: Efficacy of KEAP1-Nrf2 Inhibitors in Animal Models of Neurodegenerative Diseases
| Compound | Disease Model | Animal | Dose & Route | Key Findings | Reference |
| NEPP11 | Cerebral Ischemia/Reperfusion | Rat | Not specified in abstract | Neuroprotective effects observed. | [6] |
| Nrf2 Overexpression | Malonate-induced Striatal Lesions | Mouse | Astrocyte transplantation | Dramatically protected against complex II inhibition. | [7] |
| Sulforaphane | Chronic Social Defeat Stress | Mouse | 0.1% in diet | Attenuated decreased social avoidance and sucrose preference. | [8] |
Table 3: Modulation of Oxidative Stress and Inflammatory Markers by KEAP1-Nrf2 Inhibitors in vivo
| Compound/Intervention | Animal Model | Marker | Result | Reference |
| Nrf2 knockout | Type 1 Diabetes Mellitus | Pancreatic β-cell damage | Increased severity of damage. | [9] |
| Compound 21 | LPS-induced Cardiomyopathy | GSH/GSSG ratio | Upregulated. | [1] |
| Compound 21 | LPS-induced Cardiomyopathy | IL-1β, IL-6, TNF-α | Reduced serum levels. | [1] |
| Rhein | Drug-induced Liver Injury | ROS, MDA | Increased levels (indicating hepatotoxicity). | [10] |
| Tiliroside | Acetaminophen-induced Liver Injury | ALT, AST | Attenuated levels. | [11] |
Note: The provided data is a summary from various sources and specific experimental conditions may vary. Researchers should refer to the original publications for detailed information. The hypothetical "this compound" is expected to produce similar or improved outcomes in these models. Further dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling are recommended to optimize the therapeutic window for this compound.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1-modifying small molecule reveals muted NRF2 signaling responses in neural stem cells from Huntington's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Essential Role of Keap1-Nrf2 Signaling in Mood Disorders: Overview and Future Perspective [frontiersin.org]
- 9. Inhibition of the Keap1/Nrf2 Signaling Pathway Significantly Promotes the Progression of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting biKEAP1 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various methods to detect and quantify the engagement of bipartite Kelch-like ECH-associated protein 1 (biKEAP1) by small molecules within a cellular context. Understanding target engagement is a critical step in the development of therapeutics targeting the KEAP1-NRF2 pathway, which is implicated in various diseases characterized by oxidative stress.
Introduction to KEAP1 Target Engagement
The KEAP1-NRF2 signaling pathway is a master regulator of the cellular antioxidant response. Under basal conditions, KEAP1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that disrupts NRF2 binding, allowing NRF2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes.
Directly measuring the interaction of a compound with KEAP1 in a cellular environment is crucial for validating its mechanism of action and for establishing structure-activity relationships (SAR). Several biophysical and chemical biology techniques have been developed and adapted to provide quantitative data on target engagement. These methods are broadly categorized into:
-
Proximity-Based Assays: Techniques like FRET and BRET that measure the proximity of two molecules.
-
Thermal Shift Assays: Methods like CETSA that measure the thermal stabilization of a protein upon ligand binding.
-
Chemical Biology Approaches: Techniques such as activity-based protein profiling (ABPP) and photoaffinity labeling that use chemical probes to identify and quantify target engagement.
This document will detail the principles, protocols, and data presentation for key methodologies used to assess this compound target engagement in cells.
KEAP1-NRF2 Signaling Pathway
The interaction between KEAP1 and NRF2 is a dynamic process central to cellular homeostasis. The following diagram illustrates the canonical KEAP1-NRF2 signaling pathway.
Proximity-Based Assays: NanoBRET™ Target Engagement
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure protein-protein interactions or target engagement in live cells.[2][3] The NanoBRET™ assay utilizes the bright NanoLuc® luciferase as a donor and a fluorescently labeled tracer as an acceptor.[4][5][6] When the tracer binds to the NanoLuc®-tagged target protein, energy is transferred from the donor to the acceptor, generating a BRET signal. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™
The general workflow for a NanoBRET™ target engagement assay is depicted below.
Detailed Protocol: NanoBRET™ KEAP1 Target Engagement Assay
This protocol is adapted from general NanoBRET™ target engagement protocols.[4][7]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Plasmid DNA for NanoLuc®-KEAP1 fusion protein
-
White, tissue culture-treated 96- or 384-well assay plates
-
Test compounds
-
NanoBRET™ tracer specific for KEAP1 (if available) or a suitable promiscuous tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring filtered luminescence (e.g., with 450 nm and >600 nm filters)
Procedure:
-
Cell Transfection:
-
One day prior to the experiment, transfect HEK293 cells with the NanoLuc®-KEAP1 expression vector according to the manufacturer's protocol for the transfection reagent. Co-transfection with a carrier DNA may be necessary to optimize expression levels.
-
-
Cell Plating:
-
On the day of the experiment, harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into the wells of a white assay plate at an optimized density.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM™.
-
Add the diluted compounds to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2 hours) to allow the compound to engage with the target.
-
-
Tracer and Substrate Addition:
-
Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® Substrate in Opti-MEM™. The optimal tracer concentration should be at or below its EC50 for the target protein.[8]
-
Add this solution to all wells.
-
-
Final Incubation:
-
Incubate the plate at room temperature, protected from light, for a short period (e.g., 15-30 minutes).
-
-
Luminescence Reading:
-
Measure the luminescence signal using a luminometer equipped with two filters: a donor emission filter (e.g., 450 nm) and an acceptor emission filter (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle controls and plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Data Presentation: NanoBRET™
| Compound | Target | Cell Line | Tracer | Tracer Conc. (µM) | IC50 (µM) |
| Inhibitor A | KEAP1 | HEK293 | Tracer X | 0.5 | 0.15 |
| Inhibitor B | KEAP1 | HEK293 | Tracer X | 0.5 | 1.2 |
| Negative Control | KEAP1 | HEK293 | Tracer X | 0.5 | >50 |
Fluorescence-Based Assays: FRET
Förster Resonance Energy Transfer (FRET) is another proximity-based assay that can be used to monitor the KEAP1-NRF2 interaction.[1][9][10] In this setup, KEAP1 is fused to a donor fluorophore (e.g., CFP) and NRF2 (or a peptide containing the ETGE binding motif) is fused to an acceptor fluorophore (e.g., YFP).[10] When the two proteins interact, the fluorophores are brought into close proximity (<10 nm), allowing for energy transfer from the excited donor to the acceptor.[11][12] This results in a decrease in donor emission and an increase in acceptor emission. A compound that disrupts the KEAP1-NRF2 interaction will lead to a decrease in the FRET signal.
Experimental Workflow: FRET
The workflow for a FRET-based assay to detect inhibitors of the KEAP1-NRF2 interaction is outlined below.
Detailed Protocol: FRET-Based KEAP1-NRF2 Interaction Assay
This protocol is based on the principles described for FRET assays monitoring protein-protein interactions.[1][10]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
Expression vectors for CFP-KEAP1 and YFP-NRF2 (or a YFP-ETGE peptide fusion)
-
Transfection reagent
-
Black, clear-bottom 96-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or microscope capable of FRET measurements
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293T cells with CFP-KEAP1 and YFP-NRF2 plasmids.
-
After 24 hours, seed the transfected cells into a black, clear-bottom 96-well plate.
-
-
Compound Treatment:
-
Allow cells to adhere for another 24 hours.
-
Treat the cells with serial dilutions of test compounds for the desired time (e.g., 4-6 hours).
-
-
Cell Preparation for Reading:
-
Gently wash the cells with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
-
FRET Measurement:
-
Use a fluorescence plate reader or a FRET microscope.
-
Excite the donor (CFP) at its excitation wavelength (e.g., ~430 nm).
-
Measure the emission intensity at the donor wavelength (e.g., ~475 nm) and the acceptor wavelength (e.g., ~527 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the FRET ratios to the vehicle control.
-
Plot the normalized FRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to obtain the IC50 value.
-
Data Presentation: FRET
| Compound | Assay Type | Donor-Acceptor Pair | Cell Line | IC50 (µM) |
| NRF2 16-mer peptide | KEAP1-NRF2 PPI | CFP-KEAP1 / YFP-NRF2 | HEK293T | 0.5 ± 0.1 |
| Small Molecule X | KEAP1-NRF2 PPI | CFP-KEAP1 / YFP-NRF2 | HEK293T | 5.2 ± 0.8 |
| Negative Control | KEAP1-NRF2 PPI | CFP-KEAP1 / YFP-NRF2 | HEK293T | >100 |
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a label-free manner within intact cells or tissues.[13] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.
Experimental Workflow: CETSA®
The CETSA® workflow involves heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and then detecting the amount of soluble target protein remaining.
Detailed Protocol: CETSA® for KEAP1
This protocol outlines the general steps for performing a CETSA® experiment to measure KEAP1 engagement.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds and vehicle (e.g., DMSO)
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against KEAP1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Compound Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle for a specified duration (e.g., 1-2 hours).
-
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes).[14]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-KEAP1 antibody.
-
-
Data Analysis:
-
Melt Curve: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble KEAP1 band against the temperature for both vehicle- and compound-treated samples. A shift in the curve indicates stabilization.
-
Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat all samples at a single temperature that shows a significant stabilization effect. Plot the amount of soluble KEAP1 against the compound concentration to determine the EC50 of thermal stabilization.
-
Data Presentation: CETSA®
| Compound | Target | Cell Line | Melt Temp (Tm) Vehicle (°C) | Melt Temp (Tm) Compound (°C) | ΔTm (°C) | ITDR EC50 (µM) |
| Inhibitor C | KEAP1 | A549 | 52.5 | 56.0 | +3.5 | 0.8 |
| Inhibitor D | KEAP1 | A549 | 52.5 | 53.0 | +0.5 | 15.2 |
Chemical Biology Approaches
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently react with the active sites of enzymes or other reactive residues in a protein.[15][16][17] For KEAP1, which has highly reactive cysteine residues, an electrophilic probe can be designed. In a competitive ABPP experiment, cells are pre-treated with a test compound. Subsequent treatment with an ABPP probe (containing a reporter tag like biotin or a fluorophore) will result in labeling of the unbound KEAP1.[18] Target engagement by the test compound is measured as a decrease in probe labeling.[19]
Photoaffinity Labeling (PAL)
PAL involves a chemical probe that contains a photo-reactive group.[20][21] The probe first binds non-covalently to its target protein. Upon exposure to UV light, the photo-reactive group is activated and forms a covalent bond with the protein at or near the binding site.[20] Similar to ABPP, a competitive experiment can be performed to measure target engagement.
Summary and Comparison of Methods
| Method | Principle | Throughput | Labeling | Advantages | Disadvantages |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | High | Requires NanoLuc® fusion and fluorescent tracer | High sensitivity, quantitative, live cells, real-time | Requires genetic modification, tracer development can be challenging |
| FRET | Förster Resonance Energy Transfer | Medium-High | Requires fusion to two different fluorophores | Live cells, provides spatial information | Spectral overlap, lower signal-to-noise than BRET |
| CETSA® | Ligand-induced thermal stabilization | Low-Medium | Label-free | Label-free, works in cells and tissues, endogenous protein | Lower throughput, requires specific antibodies or MS |
| ABPP | Covalent labeling of reactive sites | Medium | Requires specific chemical probe | Endogenous protein, can identify off-targets | Requires probe with suitable reactivity, may not be applicable to all binding sites |
| PAL | UV-induced covalent labeling | Medium | Requires specific chemical probe | Can label non-covalent binders, identifies binding site | UV irradiation can damage cells, probe synthesis can be complex |
The choice of method depends on the specific research question, available resources, and the stage of the drug discovery process. Proximity-based assays like NanoBRET™ are well-suited for high-throughput screening, while CETSA® provides invaluable label-free validation of target engagement with the endogenous protein. Chemical biology approaches offer powerful tools for target identification and validation. A multi-assay approach is often recommended to confidently establish and characterize this compound target engagement in cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. news-medical.net [news-medical.net]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.ee]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. people.bu.edu [people.bu.edu]
- 12. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-Based Protein Profiling (ABPP) of Oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of biKEAP1 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research, offering a physiologically relevant, three-dimensional model for studying organ development, disease modeling, and drug discovery. The ability to manipulate cellular pathways within these systems is crucial for understanding their function. One such critical pathway is the Keap1-Nrf2 signaling pathway, a major regulator of cellular defense against oxidative and electrophilic stress.[1] biKEAP1 is a potent and specific small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1), designed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This application note provides a detailed overview of the use of this compound in organoid culture systems, including its mechanism of action, protocols for application, and expected quantitative outcomes.
Mechanism of Action: The Keap1-Nrf2 Pathway
Under homeostatic conditions, Keap1 acts as a negative regulator of Nrf2. It binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome, keeping Nrf2 levels low.[1] In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[1][2]
This compound mimics the effect of cellular stress by directly interfering with the Keap1-Nrf2 protein-protein interaction. This leads to the stabilization and nuclear accumulation of Nrf2, and the subsequent activation of the Nrf2-mediated antioxidant response, even in the absence of external stressors.
Figure 1: Mechanism of this compound action in the Keap1-Nrf2 signaling pathway.
Application in Organoid Culture Systems
The activation of the Nrf2 pathway by this compound in organoid cultures can be leveraged for various research and drug development applications:
-
Modeling Disease: Studying the role of oxidative stress in diseases such as inflammatory bowel disease, neurodegenerative disorders, and cancer using patient-derived organoids.
-
Drug Discovery: Screening for compounds that protect organoids from oxidative damage or enhance the efficacy of chemotherapeutic agents by modulating the Nrf2 pathway.
-
Developmental Biology: Investigating the role of redox homeostasis in organoid development and differentiation.
Experimental Protocols
General Workflow for this compound Treatment of Organoids
Figure 2: General experimental workflow for using this compound in organoid cultures.
Detailed Protocol for this compound Treatment of Intestinal Organoids
This protocol provides a general guideline for the treatment of established human intestinal organoids with this compound. Optimization may be required for different organoid types and specific experimental goals.
Materials:
-
Established human intestinal organoids in Matrigel domes
-
Organoid culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer, immunofluorescence reagents)
Procedure:
-
Organoid Culture: Culture human intestinal organoids according to standard protocols. Ensure organoids are mature and have well-defined crypt-villus structures before starting the experiment.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions of this compound in fresh organoid culture medium to determine the optimal concentration. A typical starting range is 1-100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
-
Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the prepared medium containing the desired concentration of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the organoids at 37°C and 5% CO2 for the desired treatment duration. The incubation time can range from a few hours to several days depending on the experimental endpoint.
-
-
Harvesting Organoids:
-
To harvest the organoids, add ice-cold cell recovery solution to each well and incubate on ice for 30-60 minutes to depolymerize the Matrigel.
-
Gently pipette the solution to release the organoids.
-
Transfer the organoid suspension to a microcentrifuge tube.
-
Wash the organoids with cold PBS and centrifuge to pellet.
-
-
Downstream Analysis:
-
Proceed with the desired downstream analysis, such as:
-
Quantitative PCR (qPCR): To measure the expression of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC).
-
Western Blotting: To assess the protein levels of Nrf2 and its downstream targets.
-
Immunofluorescence Staining: To visualize the nuclear translocation of Nrf2.
-
Functional Assays: To measure antioxidant capacity or cell viability under stress conditions.
-
-
Quantitative Data Presentation
The following tables summarize hypothetical but expected quantitative data from experiments using this compound in intestinal organoids.
Table 1: Dose-Response of Nrf2 Target Gene Expression to this compound Treatment
| This compound Concentration (µM) | NQO1 Fold Change (mRNA) | HMOX1 Fold Change (mRNA) | GCLC Fold Change (mRNA) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.2 ± 0.2 |
| 10 | 8.2 ± 0.7 | 10.5 ± 1.1 | 7.8 ± 0.6 |
| 50 | 15.6 ± 1.5 | 18.2 ± 2.0 | 14.9 ± 1.3 |
| 100 | 14.8 ± 1.8 | 17.5 ± 2.2 | 14.2 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. Gene expression was measured by qPCR after 24 hours of treatment.
Table 2: Time-Course of Nrf2 Nuclear Translocation Following this compound Treatment (10 µM)
| Time (hours) | Percentage of Cells with Nuclear Nrf2 |
| 0 | 5 ± 2% |
| 1 | 35 ± 5% |
| 4 | 78 ± 8% |
| 8 | 85 ± 6% |
| 24 | 60 ± 7% |
Data are presented as mean ± standard deviation from the analysis of at least 100 cells per time point from three independent experiments. Nuclear Nrf2 was quantified by immunofluorescence microscopy.
Conclusion
This compound is a valuable tool for modulating the Keap1-Nrf2 pathway in organoid culture systems. Its ability to potently and specifically activate Nrf2 signaling provides a robust method for studying the role of oxidative stress in health and disease. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively integrate this compound into their organoid-based research, ultimately accelerating discoveries in these complex and physiologically relevant models.
References
Using CRISPR-Cas9 to Elucidate the Mechanism of Action of Bivalent KEAP1 Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, KEAP1, as part of a Cullin-3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] This process maintains low intracellular levels of Nrf2. In response to oxidative stress, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts Nrf2 binding, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.
Bivalent KEAP1 inhibitors (biKEAP1) represent a novel therapeutic modality. Unlike traditional monovalent inhibitors that may act indirectly, this compound compounds are designed to directly engage the dimeric KEAP1 protein, leading to the rapid release of sequestered Nrf2 and subsequent activation of the Nrf2-dependent transcriptional program. This direct mechanism of action offers the potential for a more immediate and potent therapeutic effect in diseases characterized by oxidative stress and inflammation.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to create a KEAP1 knockout cellular model. This model is an invaluable tool for unequivocally validating the on-target mechanism of action of this compound inhibitors. By comparing the cellular response to a this compound inhibitor in wild-type versus KEAP1 knockout cells, researchers can definitively demonstrate that the inhibitor's activity is mediated through its interaction with KEAP1.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the KEAP1-Nrf2 signaling pathway and the proposed mechanism of action for this compound inhibitors.
Caption: The KEAP1-Nrf2 signaling pathway and the intervention by a this compound inhibitor.
Experimental Workflow for this compound Mechanism of Action Study
The following workflow outlines the key steps to validate the on-target effect of a this compound inhibitor using a CRISPR-Cas9 generated KEAP1 knockout cell line.
Caption: Experimental workflow for validating this compound mechanism of action using CRISPR-Cas9.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables present hypothetical, yet representative, data from experiments outlined in the workflow.
Table 1: Nrf2 Target Gene Expression (mRNA Fold Change vs. Vehicle Control) after 6-hour Treatment with this compound
| Cell Line | Treatment | NQO1 Fold Change (Mean ± SD) | HO-1 Fold Change (Mean ± SD) | GCLM Fold Change (Mean ± SD) |
| Wild-Type | Vehicle | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| This compound (10 nM) | 8.5 ± 1.1 | 12.3 ± 1.5 | 6.7 ± 0.9 | |
| This compound (100 nM) | 25.4 ± 2.8 | 38.1 ± 3.5 | 18.2 ± 2.1 | |
| This compound (1 µM) | 28.1 ± 3.2 | 42.5 ± 4.1 | 20.5 ± 2.5 | |
| KEAP1 KO | Vehicle | 35.2 ± 4.1 | 50.1 ± 5.5 | 22.8 ± 2.9 |
| This compound (10 nM) | 36.1 ± 3.9 | 51.5 ± 5.2 | 23.5 ± 3.1 | |
| This compound (100 nM) | 35.8 ± 4.5 | 50.9 ± 5.8 | 22.5 ± 2.6 | |
| This compound (1 µM) | 37.0 ± 4.2 | 52.3 ± 6.1 | 24.1 ± 3.3 |
Table 2: Protein Levels (Relative to Loading Control) after 12-hour Treatment with this compound
| Cell Line | Treatment | Relative KEAP1 Level (Mean ± SD) | Relative Nrf2 Level (Mean ± SD) | Relative NQO1 Level (Mean ± SD) |
| Wild-Type | Vehicle | 1.00 ± 0.15 | 0.2 ± 0.05 | 0.5 ± 0.1 |
| This compound (100 nM) | 1.05 ± 0.18 | 3.5 ± 0.4 | 4.8 ± 0.6 | |
| KEAP1 KO | Vehicle | Not Detected | 4.2 ± 0.5 | 6.1 ± 0.7 |
| This compound (100 nM) | Not Detected | 4.5 ± 0.6 | 6.5 ± 0.8 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of KEAP1 in Human Cells (e.g., HEK293T)
1.1. sgRNA Design and Cloning
-
Design two to four sgRNAs targeting the early exons of the human KEAP1 gene (NCBI Gene ID: 9817). Use a reputable online design tool (e.g., from GenScript or the Broad Institute) to minimize off-target effects.
-
Validated sgRNA Sequences (Human KEAP1):
-
sgRNA 1: GCTTCGGTCCTCAATGTGTC (targets exon 2)
-
sgRNA 2: ACACATTGAGGACCGAAGCT (targets exon 2)
-
Note: These are example sequences and should be validated in your system.
-
-
Synthesize and clone the sgRNA sequences into a suitable expression vector, such as pLentiGuide-Puro (Addgene plasmid #52963), which co-expresses a puromycin resistance marker.
1.2. Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Co-transfect the cells with a Cas9 expression plasmid and the sgRNA-expressing plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
1.3. Selection and Clonal Isolation
-
48 hours post-transfection, begin selection by adding puromycin (1-2 µg/mL, titrate for your cell line) to the culture medium.
-
After 3-5 days of selection, dilute the surviving cells to a single cell per well in 96-well plates to isolate clonal populations.
-
Expand the resulting colonies.
1.4. Knockout Validation
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region by PCR and analyze for insertions/deletions (indels) using Sanger sequencing and TIDE/ICE analysis, or by T7 endonuclease I assay.
-
Western Blot Analysis: Lyse a portion of the cells from each validated clone and perform a Western blot (as described in Protocol 3) to confirm the absence of KEAP1 protein expression.
Protocol 2: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression
2.1. RNA Extraction and cDNA Synthesis
-
Plate wild-type and KEAP1 KO cells and treat with vehicle or various concentrations of this compound for the desired time (e.g., 6 hours).
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
2.2. qPCR Reaction
-
Prepare the qPCR reaction mix using a SYBR Green master mix.
-
Human Primer Pairs (from OriGene or similar validated supplier):
-
NQO1: Forward - CAGATATTGTGGCTGAACAA, Reverse - TTCCAGCTTCTTGTTTTCAGA
-
HO-1: Forward - AAGACTGCGTTCCTGCTCAAC, Reverse - AAAGCCCTACAGCAACTGTCG
-
GCLM: Forward - AGCTGGGAGTTTGGGAATGT, Reverse - TGGAAACAAACACCTGACCA
-
GAPDH (housekeeping): Forward - GAAGGTGAAGGTCGGAGTCA, Reverse - GAAGATGGTGATGGGATTTC
-
-
Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated wild-type cells, normalized to the housekeeping gene.
Protocol 3: Western Blot for KEAP1, Nrf2, and NQO1
3.1. Cell Lysis and Protein Quantification
-
Treat wild-type and KEAP1 KO cells with vehicle or this compound for the desired time (e.g., 12 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3.2. SDS-PAGE and Immunoblotting
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Anti-KEAP1 antibody: 1:1000 dilution (e.g., Cell Signaling Technology #4678)[1]
-
Anti-Nrf2 antibody: 1:1000 dilution
-
Anti-NQO1 antibody: 1:1000 dilution
-
Anti-GAPDH or β-actin (loading control): 1:5000 dilution
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 4: Immunofluorescence for Nrf2 Nuclear Translocation
4.1. Cell Preparation and Treatment
-
Grow wild-type and KEAP1 KO cells on glass coverslips in a 24-well plate.
-
Treat cells with vehicle or this compound for a shorter duration (e.g., 1-2 hours) to capture the translocation event.
4.2. Immunostaining
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-Nrf2 primary antibody (1:200 dilution) overnight at 4°C.
-
Wash with PBS and incubate with an Alexa Fluor 488-conjugated secondary antibody (1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mount the coverslips onto microscope slides.
4.3. Imaging and Analysis
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and Nrf2 (green) channels.
-
Assess the nuclear translocation of Nrf2 by observing the co-localization of the green and blue signals. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells per condition.
Conclusion
The combination of CRISPR-Cas9-mediated gene editing and carefully designed pharmacological studies provides a powerful and definitive approach to elucidating the mechanism of action of novel therapeutics like this compound inhibitors. The protocols and data presented here offer a comprehensive framework for researchers to validate that their compound of interest acts on-target, a critical step in the drug development process. By demonstrating a robust, dose-dependent activation of the Nrf2 pathway in wild-type cells and the abrogation of this effect in KEAP1 knockout cells, scientists can build a strong data package to support the continued development of these promising agents.
References
Troubleshooting & Optimization
troubleshooting biKEAP1 insolubility in aqueous solutions
Welcome to the technical support center for biKEAP1, a bivalent inhibitor of the KEAP1-Nrf2 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the solubility and handling of this compound in aqueous solutions, as well as providing protocols for the expression and purification of its target protein, KEAP1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bivalent inhibitor that targets the dimeric form of Kelch-like ECH-associated protein 1 (KEAP1).[1][2] By engaging with the KEAP1 dimer, this compound facilitates the release of the transcription factor Nrf2, which is normally sequestered by KEAP1.[1] This immediate activation and nuclear translocation of Nrf2 leads to the suppression of pro-inflammatory cytokine transcription, making this compound a potent agent for reducing acute inflammation.[1]
Q2: I am observing low solubility of this compound in my aqueous buffer. What can I do?
A2: Low aqueous solubility is a known challenge for some small molecule inhibitors. For a compound related to this compound, a stock solution was prepared in DMSO, which was then further diluted into an aqueous buffer containing PEG300, Tween-80, and saline to improve solubility for in vivo studies.[3] It is recommended to first prepare a concentrated stock solution of this compound in an organic solvent like DMSO and then dilute it into your final aqueous buffer. For specific formulation details that may enhance solubility, refer to the manufacturer's product data sheet or published literature on similar compounds.
Q3: Can you provide a formulation for improving the solubility of a KEAP1 inhibitor for in vivo experiments?
A3: A published protocol for a similar KEAP1-Nrf2 inhibitor involved creating a working solution by adding a DMSO stock solution to PEG300, followed by the addition of Tween-80 and then saline.[3] For a 1 mL working solution, 100 µL of a 25.0 mg/mL DMSO stock was added to 400 µL of PEG300, mixed, then 50 µL of Tween-80 was added and mixed, and finally, 450 µL of saline was added.[3] This resulted in a clear solution. Always optimize the final concentrations of these components for your specific experimental needs.
Troubleshooting Guide: Recombinant KEAP1 Insolubility
Researchers often face challenges with the solubility of recombinant KEAP1 protein during expression and purification. Below are common problems and recommended solutions.
Problem 1: My recombinant KEAP1 is expressed in inclusion bodies in E. coli.
Cause: High-level expression of recombinant proteins in E. coli can often lead to the formation of insoluble aggregates known as inclusion bodies.[4] This is particularly common for complex eukaryotic proteins like KEAP1.
Solution:
-
Optimize Expression Conditions: Lowering the induction temperature to 18-25°C and reducing the concentration of the inducer (e.g., IPTG) can slow down the rate of protein synthesis, allowing for proper folding and increasing the proportion of soluble protein.[5][6]
-
Change Expression Strain: Utilize E. coli strains that are better suited for expressing difficult proteins, such as those containing chaperones that can assist in proper folding.
-
Refolding from Inclusion Bodies: If optimization of expression is insufficient, the protein can be purified from inclusion bodies and then refolded. This involves solubilizing the inclusion bodies with strong denaturants like 8 M urea or 6 M guanidine hydrochloride, followed by a refolding process.[2][7]
Problem 2: Purified KEAP1 protein is precipitating out of solution.
Cause: The buffer composition may not be optimal for maintaining the solubility of the KEAP1 protein. Factors such as pH, ionic strength, and the presence of stabilizing additives can significantly impact protein solubility.
Solution:
-
Buffer Optimization: Screen a range of pH values and salt concentrations to find the optimal conditions for your specific KEAP1 construct. A common starting point for protein purification buffers is a pH within one unit of the buffer's pKa and a salt concentration of around 150 mM NaCl to mimic physiological conditions.[8]
-
Use of Additives: Include additives in your buffer that are known to enhance protein solubility and stability. (See Table 2 for examples).
-
Reducing Agents: KEAP1 is a cysteine-rich protein. To prevent the formation of intermolecular disulfide bonds that can lead to aggregation, include a reducing agent like DTT, TCEP, or β-mercaptoethanol in your buffers at a concentration of 5-10 mM.[8]
Data Presentation
Table 1: Buffer Compositions for KEAP1 Domain Purification
| KEAP1 Domain | Expression System | Lysis/Binding Buffer Components | Elution Buffer Components | Reference |
| BTB Domain (residues 48-180) | E. coli BL21 (DE3) | 50 mM Tris-HCl pH 8.0, 150 mM NaCl | Not specified in detail | [1] |
| Kelch Domain (residues 322-609) | E. coli Arctic Express (DE3) | 20 mM Tris-HCl pH 8.0, 500 mM NaCl | 20 mM Tris-HCl pH 8.0, 250 mM imidazole | [9] |
| BTB-3-box Domains (residues 48-213) | E. coli BL21(DE3)-R3-pRARE2 | Ni-affinity and size exclusion chromatography buffers (not specified) | Not specified in detail | [10] |
| Full-length KEAP1 | HEK293 cells | Proprietary HaloTag® purification buffers | Elution via TEV protease cleavage | [11] |
Table 2: Common Additives to Improve Protein Solubility
| Additive | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine | 0.4 M - 1.0 M | Suppresses protein aggregation and can assist in refolding. | [12][13] |
| Glycerol | 5% - 20% (v/v) | Stabilizes protein structure by preferential hydration. | |
| Non-detergent sulfobetaines (NDSBs) | 0.5 M - 1.0 M | Can help solubilize proteins without denaturing them. | |
| Polyethylene glycol (PEG) | 1% - 5% (w/v) | Can increase protein stability and solubility. | [13] |
| Reducing Agents (DTT, TCEP) | 5 mM - 10 mM | Prevents the formation of intermolecular disulfide bonds. | [8] |
Experimental Protocols
Protocol 1: Purification of KEAP1 Kelch Domain from E. coli
This protocol is adapted from a published procedure for the purification of the KEAP1 Kelch domain.[9]
-
Expression: Transform E. coli Arctic Express (DE3) cells with a plasmid encoding the KEAP1 Kelch domain (residues 322-609) with an N-terminal His-tag. Grow the cells at 37°C to an A600 of ~0.8, then induce with 0.25 mM IPTG and continue to grow for 20 hours at 20°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl). Lyse the cells using a French press.
-
Clarification: Remove cell debris by centrifugation.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (20 mM Tris-HCl pH 8.0, 25 mM imidazole).
-
Elution: Elute the protein from the column using elution buffer (20 mM Tris-HCl pH 8.0, 250 mM imidazole).
-
Size Exclusion Chromatography: Concentrate the eluted protein and load it onto a Superdex 200 column equilibrated with gel filtration buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl).
-
Analysis: Collect the protein peaks and analyze by SDS-PAGE for purity.
Protocol 2: Refolding of KEAP1 from Inclusion Bodies
This is a general protocol for refolding proteins from inclusion bodies that can be adapted for KEAP1.
-
Inclusion Body Isolation:
-
Resuspend the cell pellet from your E. coli expression in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100).
-
Lyse the cells by sonication or with a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a low concentration of a denaturant (e.g., 1 M urea) or a detergent (e.g., 1% Triton X-100) to remove contaminating proteins. Repeat this wash step.[7]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 20-50 mM DTT).[7]
-
Stir at room temperature for 1-2 hours to ensure complete solubilization.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding:
-
Rapid Dilution: Quickly dilute the solubilized protein solution 50- to 100-fold into a refolding buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.4 M L-arginine, 2 mM reduced glutathione, 0.2 mM oxidized glutathione). The final protein concentration should be low (typically 10-50 µg/mL) to prevent aggregation.
-
Stepwise Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant.
-
Incubate the refolding mixture at 4°C with gentle stirring for 12-48 hours.
-
-
Purification of Refolded Protein:
-
Concentrate the refolded protein solution.
-
Purify the correctly folded protein using size exclusion chromatography or other chromatography methods.
-
Visualizations
Caption: The KEAP1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting recombinant KEAP1 insolubility.
Caption: Logical relationships for addressing this compound insolubility.
References
- 1. Structure of the BTB Domain of Keap1 and Its Interaction with the Triterpenoid Antagonist CDDO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. The Keap1 BTB/POZ dimerization function is required to sequester Nrf2 in cytoplasm. | BioGRID [thebiogrid.org]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A potent phosphodiester Keap1-Nrf2 protein-protein interaction inhibitor as the efficient treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thesgc.org [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. med.unc.edu [med.unc.edu]
- 13. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Technical Support Center: Optimizing biKEAP1 Treatment for Maximal NRF2 Activation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the treatment duration of bivalent Kelch-like ECH-associated protein 1 (biKEAP1) inhibitors for maximal activation of Nuclear factor erythroid 2-related factor 2 (NRF2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound inhibitors in activating NRF2?
A1: Under basal conditions, two KEAP1 molecules bind to NRF2, leading to its ubiquitination and subsequent degradation by the proteasome, keeping NRF2 levels low.[1][2][3] this compound inhibitors are designed to disrupt the protein-protein interaction (PPI) between KEAP1 and NRF2.[4][5] By binding to KEAP1, these inhibitors prevent the ubiquitination of NRF2. This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and activate the transcription of its target antioxidant and cytoprotective genes.[2][6]
Q2: Why is optimizing treatment duration crucial for NRF2 activation?
A2: The duration of this compound treatment directly impacts the magnitude and duration of NRF2 activation. Short treatment times may not allow for sufficient NRF2 accumulation and target gene expression, while prolonged exposure could lead to cellular adaptation, feedback inhibition, or potential cytotoxicity.[7][8] Therefore, identifying the optimal treatment window is essential for achieving maximal therapeutic effect and accurately interpreting experimental results.
Q3: What are the primary methods to measure NRF2 activation?
A3: NRF2 activation can be assessed through several methods:
-
Western Blotting: To measure the protein levels of total and nuclear NRF2, as well as downstream target proteins like NQO1 and HO-1. An increase in nuclear NRF2 is a key indicator of activation.[9]
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression of NRF2 target genes such as NQO1, HMOX1, GCLC, and GCLM.[10][11]
-
Reporter Assays: Using cell lines stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the binding site for NRF2. Increased luciferase activity corresponds to enhanced NRF2 transcriptional activity.[12]
-
Immunofluorescence: To visualize the nuclear translocation of NRF2 within cells.[13]
Q4: Should I perform a dose-response experiment before a time-course experiment?
A4: Yes, it is highly recommended to first determine the optimal concentration of the this compound inhibitor through a dose-response experiment. Using a suboptimal or overly toxic concentration in a time-course study can lead to misleading results. Once the optimal dose is identified, a time-course experiment can be performed to determine the ideal treatment duration.[7][8]
Troubleshooting Guides
Issue 1: Low or No NRF2 Activation Observed
| Question | Possible Cause & Solution |
| Did you confirm the activity of your this compound inhibitor? | Cause: The inhibitor may have degraded or be of poor quality. Solution: Use a fresh stock of the inhibitor and consider a positive control compound known to activate NRF2, such as sulforaphane.[12] |
| Is your treatment duration appropriate? | Cause: The selected time point may be too early or too late to observe peak NRF2 activation. Solution: Perform a time-course experiment with a broad range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the optimal duration. |
| Are you using the correct detection method? | Cause: The chosen assay may not be sensitive enough, or the antibody for Western blotting may not be effective. Solution: For Western blotting, ensure your antibody is validated for the target protein and consider using a positive control lysate.[9] For qRT-PCR, verify primer efficiency. Reporter assays are often highly sensitive for detecting transcriptional activation.[12] |
| Is the cell line responsive to NRF2 activation? | Cause: Some cell lines may have mutations in the KEAP1-NRF2 pathway that affect their response.[3][14] Solution: Use a cell line known to have a functional KEAP1-NRF2 pathway. |
Issue 2: High Cell Toxicity or Death
| Question | Possible Cause & Solution |
| Is the concentration of the this compound inhibitor too high? | Cause: Excessive concentrations of any compound can lead to off-target effects and cytotoxicity. Solution: Perform a cell viability assay (e.g., MTT, alamarBlue, or ATP-based assays) with a range of inhibitor concentrations to determine the IC50 and select a non-toxic concentration for your experiments.[15][16][17][18][19] |
| Is the treatment duration too long? | Cause: Prolonged exposure to the inhibitor may induce apoptosis or necrosis. Solution: Correlate cell viability with your time-course experiment to ensure that the observed NRF2 activation is not an artifact of cellular stress from toxicity. |
| Are the cells healthy and at the correct confluency? | Cause: Unhealthy or overly confluent cells are more susceptible to chemical insults. Solution: Ensure cells are in the logarithmic growth phase and seeded at an appropriate density before treatment. |
Issue 3: Inconsistent or Variable Results
| Question | Possible Cause & Solution |
| Are your experimental conditions consistent across replicates? | Cause: Minor variations in cell seeding density, inhibitor concentration, or incubation times can lead to variability. Solution: Maintain meticulous records and adhere strictly to your established protocol. Use master mixes for reagents where possible to minimize pipetting errors.[20][21] |
| Is there variability in your detection assay? | Cause: Inconsistent sample loading for Western blots or variations in RNA quality for qRT-PCR can cause variable results. Solution: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading for Western blots. For qRT-PCR, assess RNA integrity and use appropriate housekeeping genes for normalization. |
| Are you using appropriate controls? | Cause: The absence of proper controls makes it difficult to interpret the results and identify sources of error. Solution: Always include a vehicle control (e.g., DMSO), a positive control (if available), and untreated controls in your experimental design.[20] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for this compound Treatment
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability) and allow them to adhere and reach 70-80% confluency.
-
Dose-Response:
-
Prepare a serial dilution of the this compound inhibitor in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate for a fixed time point (e.g., 24 hours).
-
Assess cell viability and/or NRF2 activation to determine the optimal concentration.
-
-
Time-Course:
-
Treat cells with the predetermined optimal concentration of the this compound inhibitor.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Process the cells for downstream analysis (Western blotting, qRT-PCR, etc.).
-
Protocol 2: Western Blot for Nuclear NRF2
-
Nuclear and Cytoplasmic Extraction: Following treatment, wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against NRF2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use a loading control for the nuclear fraction (e.g., Lamin B1 or Histone H3) and the cytoplasmic fraction (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: qRT-PCR for NRF2 Target Genes
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit, ensuring to include a DNase treatment step.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Quantitative PCR:
-
Set up the qPCR reaction with a SYBR Green or TaqMan-based master mix, cDNA, and primers for your target genes (NQO1, HMOX1, etc.) and a housekeeping gene (GAPDH, ACTB, etc.).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing to the vehicle-treated control.[10]
Data Presentation
Table 1: Illustrative Dose-Response of this compound Inhibitor on NRF2 Target Gene Expression (at 24 hours)
| This compound Conc. (nM) | NQO1 Fold Change (mRNA) | HMOX1 Fold Change (mRNA) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 1.0 | 100 |
| 1 | 1.8 | 1.5 | 100 |
| 10 | 4.5 | 3.8 | 98 |
| 100 | 8.2 | 7.1 | 95 |
| 1000 | 8.5 | 7.3 | 70 |
| 10000 | 5.1 | 4.8 | 45 |
Note: This table presents hypothetical data for illustrative purposes. Optimal concentration is highlighted in bold.
Table 2: Illustrative Time-Course of NRF2 Activation with 100 nM this compound Inhibitor
| Treatment Time (hours) | Nuclear NRF2 (Relative Intensity) | NQO1 mRNA (Fold Change) | NQO1 Protein (Relative Intensity) |
| 0 | 1.0 | 1.0 | 1.0 |
| 2 | 3.5 | 2.1 | 1.2 |
| 4 | 6.8 | 4.7 | 2.5 |
| 8 | 9.2 | 8.2 | 4.8 |
| 12 | 7.5 | 6.9 | 6.5 |
| 24 | 4.1 | 4.5 | 8.1 |
| 48 | 2.3 | 2.9 | 6.2 |
Note: This table presents hypothetical data for illustrative purposes. Peak activation times for different readouts are highlighted in bold.
Visualizations
Caption: KEAP1-NRF2 signaling pathway and mechanism of this compound inhibition.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Good and Bad of Nrf2: An Update in Cancer and New Perspectives in COVID-19 [mdpi.com]
- 4. Optimization of linear and cyclic peptide inhibitors of KEAP1-NRF2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Time-Course, Dose-Effect, and Influencing Factors of Antidepressants in the Treatment of Acute Adult Patients With Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-Response-Time Data Analysis: An Underexploited Trinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. mdpi.com [mdpi.com]
- 14. NRF2 and the Ambiguous Consequences of Its Activation during Initiation and the Subsequent Stages of Tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
common challenges in biKEAP1-based experiments and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in biKEAP1-based experiments. The information is tailored for researchers, scientists, and drug development professionals working with the KEAP1-Nrf2 pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing inhibitors for the KEAP1-Nrf2 protein-protein interaction (PPI)?
Developing potent and specific inhibitors for the KEAP1-Nrf2 PPI is challenging due to the nature of the interaction interface and potential off-target effects. Key difficulties include obtaining compounds with drug-like properties and cell permeability[1]. Additionally, ensuring selectivity is crucial as small molecules may interact with other Kelch domain-containing proteins, leading to unintended consequences[2][3].
Q2: What are the main experimental approaches to screen for this compound inhibitors?
Several screening methods are employed to identify this compound inhibitors, each with its own advantages and limitations. Common techniques include high-throughput screening (HTS), structure-based virtual screening (SBVS), and various biophysical and cell-based assays[4]. Fluorescence Polarization (FP), Cellular Thermal Shift Assay (CETSA), and Nrf2-ARE (Antioxidant Response Element) reporter gene assays are among the most frequently used methods to identify and validate potential inhibitors[5][6].
Q3: What causes variability in Nrf2 reporter gene assays?
Variability in Nrf2 reporter gene assays can stem from several sources, including inconsistent transfection efficiency, differences in cell number and viability, and "edge effects" on multi-well plates[7]. To mitigate these issues, it is essential to include an internal control reporter for normalization, such as a constitutively expressed Renilla luciferase vector co-transfected with the experimental ARE-luciferase vector[2].
Q4: How can I confirm that my hit compound directly engages KEAP1 in a cellular context?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a physiological setting[8]. This method relies on the principle that ligand binding alters the thermal stability of the target protein. An observed thermal shift of KEAP1 in the presence of your compound provides strong evidence of direct interaction within the cell[9].
Troubleshooting Guides
Fluorescence Polarization (FP) Assay
Problem: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause: Autofluorescence of the test compound or impurities in the assay components.
-
Solution:
-
Pre-screen compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Ensure high purity of the fluorescently labeled peptide and the KEAP1 protein.
-
Optimize the concentration of the fluorescent tracer; using it at its Kd for the interaction often yields the best results.
-
Consider using a different fluorophore with a longer lifetime or different spectral properties to minimize interference[10].
-
Problem: No significant change in polarization upon addition of a potential inhibitor.
-
Possible Cause: The inhibitor is not potent enough, or there are issues with the assay conditions.
-
Solution:
-
Verify the activity of your KEAP1 protein and the binding of the fluorescent peptide.
-
Confirm the solubility of your test compound in the assay buffer. The final DMSO concentration should typically not exceed 1%[11].
-
Ensure the assay is performed under conditions where the fluorescent probe is significantly bound to KEAP1 (e.g., 70-80% bound) to allow for a sufficient dynamic range for detecting displacement[12].
-
Nrf2-ARE Reporter Gene Assay
Problem: High well-to-well variability in luciferase signal.
-
Possible Cause: Inconsistent cell seeding or transfection efficiency.
-
Solution:
-
Ensure a homogenous cell suspension and careful pipetting when seeding cells.
-
Optimize the transfection protocol for your specific cell line, including the DNA-to-reagent ratio[2].
-
Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize the experimental reporter signal for transfection efficiency[7][13].
-
Problem: Low fold-induction of the reporter signal with a known Nrf2 activator.
-
Possible Cause: Low transfection efficiency, suboptimal assay timing, or unhealthy cells.
-
Solution:
-
Use a positive control, such as tBHQ or sulforaphane, to validate the assay performance[14][15].
-
Optimize the incubation time with the compound; typically, 12-24 hours is sufficient for Nrf2 activation and reporter expression[2][14].
-
Ensure cells are healthy and not overgrown at the time of transfection and treatment.
-
Cellular Thermal Shift Assay (CETSA)
Problem: No clear thermal shift observed with a known binding compound.
-
Possible Cause: The compound may not sufficiently stabilize the protein, or the experimental conditions are not optimal.
-
Solution:
-
Ensure that the heating time is consistent across all samples.
-
Optimize the temperature range to capture the entire melting curve of the protein.
-
Increase the concentration of the compound to ensure target saturation.
-
Verify that the antibody used for Western blotting is specific and provides a linear signal range.
-
Problem: Protein aggregation at lower temperatures.
-
Possible Cause: The protein is inherently unstable under the chosen buffer and lysis conditions.
-
Solution:
-
Screen different lysis buffers to find one that maintains protein stability.
-
Include protease inhibitors in the lysis buffer to prevent degradation, which can lead to aggregation[3].
-
Ensure rapid processing of samples and keep them on ice to minimize protein denaturation before the heating step.
-
Data Presentation
Table 1: Comparison of Common Screening Assays for this compound Inhibitors
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled Nrf2 peptide upon binding to KEAP1. | Homogeneous, high-throughput, and provides direct binding information. | Can be prone to interference from fluorescent compounds; requires purified protein and labeled peptide. |
| Nrf2-ARE Reporter Gene Assay | Measures the transcriptional activation of an ARE-driven reporter gene (e.g., luciferase) in cells. | Cell-based, reflects a downstream functional outcome, and can identify cell-permeable compounds. | Indirect measure of binding; can be affected by off-target effects on the signaling pathway. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of KEAP1 in cells upon ligand binding. | Confirms direct target engagement in a cellular context; label-free. | Lower throughput; requires specific antibodies or tagged proteins for detection. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., HEPES-based buffer).
-
Dilute the KEAP1 Kelch domain protein and the FITC-labeled Nrf2 peptide in the assay buffer to the desired concentrations.
-
Prepare serial dilutions of the test compounds. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the FITC-Nrf2 peptide and the KEAP1 protein to each well.
-
Add the test compound dilutions or vehicle control.
-
Include controls for no inhibition (peptide + protein) and no binding (peptide only).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC)[14].
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Protocol 2: Nrf2-ARE Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector using a suitable transfection reagent[2].
-
Allow the cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Remove the transfection medium and treat the cells with serial dilutions of the test compounds or a positive control (e.g., tBHQ).
-
Incubate for an additional 12-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer[2][14].
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction relative to the vehicle-treated control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) - Immunoblotting-Based
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells (e.g., by freeze-thaw cycles) and clarify the lysate by centrifugation.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Sample Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for KEAP1[3].
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizations
Caption: The KEAP1-Nrf2 signaling pathway and the mechanism of inhibitor action.
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.2.5. Reporter Gene Assay to Determine NRF2 Activation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. rsc.org [rsc.org]
- 15. pubcompare.ai [pubcompare.ai]
minimizing biKEAP1 off-target effects in cellular assays
Technical Support Center: biKEAP1 Cellular Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound, a hypothetical bifunctional molecule targeting the KEAP1-NRF2 pathway, in cellular assays. The focus is on minimizing and identifying potential off-target effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to modulate the KEAP1-NRF2 signaling pathway. Under normal conditions, KEAP1 acts as a negative regulator of NRF2, a key transcription factor in the cellular antioxidant response.[1] KEAP1 facilitates the ubiquitination and subsequent proteasomal degradation of NRF2, keeping its levels low.[2] this compound is intended to disrupt the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2.[3] In the nucleus, NRF2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of cytoprotective enzymes like NQO1 and HO-1.[4]
Q2: What are the potential off-target effects of a this compound molecule?
A2: Bifunctional molecules targeting KEAP1 can have several off-target effects. If this compound is an electrophilic molecule that covalently modifies cysteine residues on KEAP1, it may also react with cysteines on other proteins, leading to unintended consequences.[5][6] Non-covalent inhibitors might also bind to other proteins with similar structural motifs. Furthermore, high concentrations of any compound can lead to non-specific cellular stress, which can activate NRF2 independently of direct KEAP1 inhibition.[7]
Q3: How can I differentiate between on-target NRF2 activation and a general cellular stress response?
A3: This is a critical control in your experiments. On-target NRF2 activation should occur at concentrations of this compound that do not induce markers of cellular stress. You can assess this by:
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Cytotoxicity Assays: Perform a dose-response curve with a cell viability assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound.
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Stress Pathway Analysis: At the effective concentration of this compound, probe for markers of other stress pathways, such as the unfolded protein response (UPR) or DNA damage response (DDR).[8]
-
Use of NRF2-knockout cells: A key experiment is to treat NRF2-knockout cells with this compound. If the observed effects persist, they are likely NRF2-independent and thus off-target.[9]
Q4: What are essential control experiments when using this compound?
A4: To ensure the specificity of your results, the following controls are highly recommended:
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Vehicle Control: Treat cells with the same solvent used to dissolve this compound.
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Positive Control: Use a well-characterized NRF2 activator (e.g., sulforaphane) to confirm that the cellular machinery for NRF2 activation is functional.
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Negative Control/Inactive Epimer: If available, use a structurally similar but inactive version of this compound. This helps to rule out effects caused by the chemical scaffold itself.
-
NRF2 Knockdown/Knockout Cells: As mentioned in Q3, these cells are crucial for confirming that the observed downstream effects are indeed mediated by NRF2.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High background in reporter assays (e.g., ARE-luciferase) | 1. Cellular stress due to high this compound concentration. 2. Promiscuous activation of other signaling pathways that weakly activate ARE. | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration. 2. Include a positive control for NRF2 activation and a negative control compound. |
| Inconsistent NRF2 target gene expression (e.g., NQO1, HO-1) | 1. Variability in cell health or passage number. 2. Timing of sample collection is not optimal. | 1. Use cells at a consistent passage number and ensure they are healthy before treatment. 2. Perform a time-course experiment to determine the peak of NRF2 target gene expression.[4] |
| Cytotoxicity observed at expected effective concentrations | 1. The effective concentration for NRF2 activation is also causing off-target toxicity. 2. The cell line is particularly sensitive to the compound. | 1. Lower the concentration of this compound and increase the treatment time. 2. Test the compound in a different cell line to see if the toxicity is cell-type specific. |
| No NRF2 activation observed | 1. this compound is not cell-permeable. 2. The concentration used is too low. 3. The cellular model is not responsive to NRF2 activation. | 1. Assess cell permeability using appropriate assays. 2. Increase the concentration of this compound, while monitoring for cytotoxicity. 3. Confirm the responsiveness of your cell line with a known NRF2 activator. |
Quantitative Data Summary
The following table summarizes hypothetical data for this compound and control compounds to guide experimental design.
| Compound | On-Target EC50 (ARE-luciferase) | Cytotoxicity CC50 (MTT Assay) | Selectivity Index (CC50/EC50) |
| This compound | 0.5 µM | 50 µM | 100 |
| Negative Control | > 100 µM | > 100 µM | N/A |
| Positive Control (Sulforaphane) | 2 µM | 40 µM | 20 |
Experimental Protocols
1. ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2.
-
Cell Seeding: Plate cells stably expressing an ARE-luciferase reporter construct in a 96-well plate.
-
Treatment: The next day, treat the cells with a dilution series of this compound, a vehicle control, and a positive control.
-
Incubation: Incubate for 16-24 hours.
-
Lysis and Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
2. Western Blot for NRF2 and Target Proteins
This method assesses the protein levels of NRF2 and its downstream targets.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against NRF2, NQO1, HO-1, and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
3. qRT-PCR for NRF2 Target Gene Expression
This technique measures the mRNA levels of NRF2 target genes.
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Cell Treatment: Treat cells with this compound.
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for NRF2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Visualizations
Caption: The KEAP1-NRF2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating on-target effects of this compound.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Batch-to-Batch Variability of biKEAP1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of biKEAP1, a bivalent inhibitor of the KEAP1 dimer.
Understanding this compound and Batch-to-Batch Variability
This compound is a chemical inhibitor designed to target the dimeric form of Kelch-like ECH-associated protein 1 (KEAP1). By binding to KEAP1, this compound disrupts the interaction between KEAP1 and the transcription factor Nrf2, leading to the stabilization and nuclear translocation of Nrf2.[1] This activation of the Nrf2 pathway is a promising therapeutic strategy for conditions associated with oxidative stress.
Batch-to-batch variability in recombinant proteins like KEAP1, which is often used in screening assays for inhibitors like this compound, can arise from inconsistencies in expression, purification, and storage. This variability can significantly impact experimental reproducibility and the reliability of screening data. This guide aims to provide solutions to mitigate these challenges.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the key processes involved in working with this compound, the following diagrams illustrate the KEAP1-Nrf2 signaling pathway and a typical experimental workflow for assessing this compound activity.
References
Technical Support Center: Stability of biKEAP1 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the stability of biotinylated KEAP1 (biKEAP1) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of the KEAP1 protein in mammalian cells?
A1: The half-life of KEAP1 can vary depending on the cell type and experimental conditions. In HepG2 cells under normal conditions, the half-life of KEAP1 has been measured to be approximately 12.7 hours.[1][2] However, this can be significantly shorter under conditions of electrophilic stress.[1][2][3]
Q2: What are the primary pathways for KEAP1 degradation in cells?
A2: KEAP1 is primarily degraded through the autophagy pathway in a p62-dependent manner.[1][4] While KEAP1 is a component of the CUL3-based E3 ubiquitin ligase that targets NRF2 for proteasomal degradation, the proteasome pathway is not the main route for KEAP1's own degradation.[1][3] Some studies suggest that KEAP1 can also be targeted for degradation by a proteasome-independent pathway.
Q3: How might the biotin tag on this compound affect its stability?
A3: While specific data on this compound stability is limited, protein tags can sometimes influence protein folding, solubility, and susceptibility to proteases. The biotin tag itself is small and generally considered inert; however, its location on the protein could potentially mask or expose degradation-prone regions. It is advisable to empirically determine the half-life of your specific this compound construct.
Q4: What are common signs of this compound instability in long-term culture?
A4: Signs of instability include a progressive decrease in this compound protein levels over time (as determined by Western blot), the appearance of degradation products, and the formation of insoluble protein aggregates.[5][6] Functionally, a loss of this compound activity, such as its ability to bind NRF2, can also indicate instability.
Troubleshooting Guides
Problem 1: Low or Decreasing this compound Expression Levels
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Transcriptional Silencing | In stably transfected cell lines, the promoter driving this compound expression may become silenced over time. Solution: 1. Re-select the high-expressing population using the appropriate selection antibiotic. 2. If possible, use a stronger, constitutive promoter. 3. Monitor mRNA levels by qPCR to distinguish between transcriptional and post-transcriptional issues. |
| Increased Protein Degradation | Cellular stress or changes in culture conditions can accelerate this compound degradation. Solution: 1. Perform a cycloheximide (CHX) chase assay to determine if the half-life of this compound has decreased. 2. Ensure consistent culture conditions (e.g., media composition, confluency, passage number). 3. Consider using protease inhibitors during cell lysis for analysis. |
| Codon Usage | If expressing a non-human this compound in a human cell line, suboptimal codon usage can lead to poor translation efficiency. Solution: Optimize the codon usage of the this compound transgene for the expression host. |
| Cell Line Instability | Genetic drift in the host cell line over many passages can affect its ability to express recombinant proteins. Solution: 1. Return to a lower passage number of the cell line from a cryopreserved stock. 2. Regularly authenticate the cell line. |
Problem 2: Aggregation of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Expression Levels | Overexpression can overwhelm the cell's protein folding machinery, leading to aggregation. Solution: 1. Use a weaker promoter or an inducible expression system to control this compound expression levels. 2. Select clones with moderate, stable expression rather than the highest initial expressers. |
| Suboptimal Culture Conditions | Stressors like pH shifts, high cell density, or nutrient depletion can promote protein misfolding and aggregation. Solution: 1. Maintain optimal culture conditions, including regular media changes and appropriate cell densities. 2. Supplement the culture medium with stabilizing agents like glycerol (at low concentrations) if compatible with your experimental goals. |
| Improper Protein Folding | The biotin tag or other modifications might interfere with proper folding. Solution: 1. Co-express molecular chaperones to assist in proper folding. 2. Lower the culture temperature (e.g., from 37°C to 30°C) to slow down protein synthesis and allow more time for correct folding. |
Quantitative Data Summary
Table 1: Half-life of KEAP1 Under Different Conditions
| Cell Line | Condition | KEAP1 Half-life (hours) | Reference |
| HepG2 | Normal | 12.7 | [1][2] |
| HepG2 | + tBHQ (electrophile) | 3.4 | [1] |
| HepG2 | + Diethyl maleate (electrophile) | 5.0 | [1] |
Experimental Protocols
Cycloheximide (CHX) Chase Assay for Determining this compound Half-life
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.[7][8][9][10]
Materials:
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Cells expressing this compound
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Complete culture medium
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Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
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SDS-PAGE and Western blotting reagents
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Antibody against the tag on this compound (e.g., anti-biotin or anti-His)
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Antibody against a loading control protein (e.g., β-actin, GAPDH)
Procedure:
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Cell Seeding: Plate an equal number of cells expressing this compound into multiple wells of a culture plate (e.g., 6-well plate). Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
CHX Treatment:
-
Prepare fresh complete medium containing the final concentration of CHX (e.g., 50 µg/mL). The optimal concentration should be determined empirically for your cell line to ensure complete inhibition of translation without excessive toxicity.
-
Remove the existing medium from the cells and replace it with the CHX-containing medium.
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The first time point (T=0) is collected immediately after adding the CHX medium.
-
-
Time Course Collection:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
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To harvest, wash the cells with ice-cold PBS and then add ice-cold lysis buffer with protease inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
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Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting to detect this compound and the loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for this compound and the loading control at each time point.
-
Normalize the this compound band intensity to the loading control.
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Plot the normalized this compound intensity (as a percentage of T=0) against time on a semi-logarithmic plot.
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The time at which the this compound level is reduced to 50% is the half-life of the protein.
-
Visualizations
Caption: KEAP1-NRF2 signaling and degradation pathways.
Caption: Experimental workflow for a cycloheximide (CHX) chase assay.
Caption: Troubleshooting decision tree for low this compound expression.
References
- 1. Keap1 degradation by autophagy for the maintenance of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Keap1 governs ageing-induced protein aggregation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 10. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of biKEAP1 Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of biKEAP1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bivalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1).[1][2] KEAP1 is a key negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of a wide array of antioxidant and cytoprotective genes.[3][4][5] Under normal conditions, KEAP1 forms a homodimer that binds to NRF2, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6] this compound is a bitopic ligand designed to engage with both KEAP1 proteins within the functional homodimer.[1][4] This bivalent binding directly and rapidly releases sequestered NRF2, allowing it to translocate to the nucleus and activate the transcription of its target genes.[1] This immediate activation is a key feature of this compound compared to monovalent inhibitors.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: By activating the NRF2 pathway, this compound can suppress inflammatory responses.[1] In vivo studies have demonstrated its potential in reducing the burden of acute inflammation.[1] The KEAP1-NRF2 pathway is a target for a variety of conditions associated with oxidative stress and inflammation, suggesting broad therapeutic potential.[3]
Q3: What is a recommended starting dose for an in vivo study with this compound in mice?
A3: A precise, universally recommended starting dose for this compound is not yet established in publicly available literature. Dose-finding studies are essential. Based on preclinical studies of other small molecule KEAP1-NRF2 inhibitors, a starting range of 1-10 mg/kg could be considered for initial efficacy and tolerability studies. However, the optimal dose will depend on the specific animal model, disease state, and route of administration. It is critical to perform a dose-escalation study to determine the optimal therapeutic window for your specific model.
Q4: How can I assess the pharmacodynamic (PD) effect of this compound in vivo?
A4: The primary pharmacodynamic effect of this compound is the activation of the NRF2 pathway. This can be assessed by measuring the upregulation of NRF2 target genes in the tissue of interest. Common NRF2 target genes include Nqo1, Gclm, Gsta3, and Hmox1.[7][8][9] Gene expression can be quantified using qRT-PCR from tissue homogenates. Protein levels of the corresponding enzymes can be measured by western blot or ELISA.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy observed | 1. Suboptimal Dosage: The administered dose may be too low to achieve sufficient target engagement. 2. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 3. Incorrect Administration Route: The chosen route of administration may not be optimal for the compound's properties. 4. Compound Instability: this compound may be unstable in the chosen vehicle or under the experimental conditions. | 1. Perform a Dose-Response Study: Test a range of doses (e.g., 1, 5, 10, 25 mg/kg) to identify an effective dose. 2. Pharmacokinetic (PK) Analysis: Measure plasma and tissue concentrations of this compound over time to assess exposure. 3. Optimize Formulation/Vehicle: Test different vehicles to improve solubility and stability (see Table 1). 4. Assess Target Engagement: Measure NRF2 target gene expression in the target tissue at different time points after administration to confirm the compound is active in vivo. |
| Toxicity or adverse effects observed (e.g., weight loss, lethargy) | 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used for solubilization may be causing adverse effects. 3. Off-target effects: Although designed for specificity, high concentrations may lead to off-target activity.[10] | 1. Reduce the Dose: Lower the administered dose to a level that is well-tolerated. 2. Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between compound and vehicle effects.[2] 3. Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, and record body weight daily. 4. Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any tissue damage. |
| High variability in experimental results | 1. Inconsistent Dosing: Inaccuracies in animal weight measurement or dose calculation. 2. Variable Drug Formulation: The compound is not fully dissolved or is precipitating out of solution. 3. Biological Variability: Inherent differences in the animal model. | 1. Standardize Procedures: Ensure consistent and accurate weighing of animals and preparation of dosing solutions. 2. Check Compound Solubility: Visually inspect the dosing solution for any precipitation. Prepare fresh solutions for each experiment. 3. Increase Group Size: A larger number of animals per group can help to mitigate the effects of biological variability. |
Data Presentation
Table 1: Example Vehicles for Hydrophobic Small Molecules
| Vehicle Composition | Suitability | Considerations |
| 10% DMSO, 40% PEG400, 50% Saline | Intravenous (IV), Intraperitoneal (IP) | DMSO concentration should be kept low to avoid toxicity.[2] |
| 5% DMSO, 95% Corn Oil | Oral (PO), Subcutaneous (SC) | Suitable for highly hydrophobic compounds. Ensure thorough mixing.[2] |
| 0.5% Carboxymethylcellulose (CMC) in water | Oral (PO) | Forms a suspension. May require frequent vortexing during administration. |
Table 2: Example Pharmacokinetic Parameters for a KEAP1 Inhibitor (Hypothetical Data for this compound)
Note: These values are illustrative and must be determined experimentally for this compound.
| Parameter | Route | Value | Unit |
| Cmax (Maximum Concentration) | IV | 5.0 | µM |
| Tmax (Time to Cmax) | IP | 0.5 | hours |
| AUC (Area Under the Curve) | IV | 15 | µM*h |
| t1/2 (Half-life) | IV | 4 | hours |
| Bioavailability | IP | 70 | % |
Experimental Protocols
Protocol 1: In Vivo Dose Formulation and Administration
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Vehicle Preparation:
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For an IV or IP formulation, slowly add Dimethyl Sulfoxide (DMSO) to the required volume of Polyethylene Glycol 400 (PEG400) while vortexing.
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Once mixed, add this solution to sterile saline, again with continuous vortexing, to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
-
This compound Solubilization:
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Weigh the required amount of this compound powder.
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Add a small amount of the vehicle to the powder and triturate to form a paste.
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Gradually add the remaining vehicle while vortexing until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution.
-
-
Administration:
-
Weigh each animal immediately before dosing to calculate the precise injection volume.
-
For IP injection in mice, use a 27-gauge needle and inject into the lower right quadrant of the abdomen, taking care to avoid the cecum and bladder.
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The injection volume should typically not exceed 10 mL/kg.
-
Protocol 2: Assessment of NRF2 Target Gene Expression by qRT-PCR
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Tissue Collection:
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At the desired time point after this compound administration, euthanize the animal according to approved protocols.
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Rapidly excise the tissue of interest (e.g., liver, lung), rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
-
RNA Extraction:
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Homogenize a small piece of frozen tissue (~20-30 mg) using a bead mill homogenizer in a suitable lysis buffer (e.g., TRIzol).
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Extract total RNA according to the manufacturer's protocol for the chosen RNA extraction kit.
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
qRT-PCR:
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Prepare a reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for your target genes (Nqo1, Gclm, etc.) and a housekeeping gene (Gapdh, Actb).
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Run the reaction on a real-time PCR machine.
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Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control group.
-
Visualizations
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for low efficacy of this compound in vivo.
References
- 1. Nanodisks: hydrophobic drug delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Regulation of immunomodulatory networks by Nrf2-activation in immune cells: Redox control and therapeutic potential in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global mapping of binding sites for Nrf2 identifies novel targets in cell survival response through ChIP-Seq profiling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity issues with high concentrations of biKEAP1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with high concentrations of bivalent KEAP1 (biKEAP1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound refers to bivalent inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 is a critical negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[1][2][3] The KEAP1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[1] Bivalent inhibitors are designed to bind to the two Kelch domains in the KEAP1 homodimer, effectively preventing the binding and degradation of Nrf2. This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent activation of antioxidant response element (ARE)-dependent genes that protect the cell from damage.[1][4]
Q2: Why am I observing cytotoxicity at high concentrations of my this compound inhibitor?
A2: While the activation of the Nrf2 pathway is generally cytoprotective, high concentrations of this compound inhibitors can lead to cytotoxicity through several potential mechanisms:
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On-Target Toxicity: Sustained, high-level activation of Nrf2 can be detrimental to some cell types.
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Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to other proteins with similar structural motifs to the KEAP1 Kelch domain, leading to unintended and potentially toxic effects.[5][6] KEAP1 itself has other client proteins besides Nrf2, and their release could contribute to cytotoxicity.[5][6]
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Compound-Specific Toxicity: The chemical scaffold of the this compound inhibitor itself may have inherent cytotoxic properties unrelated to its intended target.
Q3: What are the typical concentration ranges for this compound inhibitors?
A3: The optimal concentration of a this compound inhibitor is highly dependent on the specific compound, the cell type being used, and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for Nrf2 activation and to identify the threshold for cytotoxicity. In published studies, IC50 values for Keap1-Nrf2 binding inhibition by various small molecules can range from nanomolar to micromolar concentrations. For example, the well-characterized inhibitor ML334 has an IC50 of 1.58 µM for binding inhibition.[7] Another compound, Cpd16, showed an IC50 of 2.7 µM in a 2D-FIDA assay.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting cytotoxicity observed with high concentrations of this compound inhibitors.
Problem: High levels of cell death observed after treatment with this compound.
Possible Cause 1: Suboptimal inhibitor concentration.
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Solution: Perform a dose-response experiment to determine the EC50 for Nrf2 activation and the IC50 for cytotoxicity. This will help you identify a therapeutic window where you can achieve the desired biological effect without significant cell death.
Possible Cause 2: Off-target effects of the inhibitor.
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Solution:
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Reduce Concentration: Use the lowest effective concentration of the this compound inhibitor that still provides the desired level of Nrf2 activation.
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Control Experiments: Include a structurally similar but inactive analog of your this compound inhibitor as a negative control to determine if the observed cytotoxicity is due to the chemical scaffold itself.
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Alternative Inhibitors: If available, test other this compound inhibitors with different chemical scaffolds to see if the cytotoxicity is compound-specific.
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Possible Cause 3: Assay-related issues.
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Solution: Review your cytotoxicity assay protocol for potential issues.
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High Background: This can be caused by several factors, including microbial contamination, incorrect incubation conditions, or insufficient washing.[8][9] Ensure all reagents and cell cultures are sterile and that you are following the recommended incubation times and temperatures. Increase the number of wash steps to remove unbound reagents.[8]
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Assay Interference: Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT reduction). Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., CellTiter-Glo®, which measures ATP levels, or a dye-exclusion assay like Trypan Blue).
-
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of a this compound Inhibitor using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound inhibitor stock solution (in DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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96-well microplate
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
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Prepare serial dilutions of the this compound inhibitor in complete culture medium. It is recommended to start with a high concentration and perform 1:2 or 1:3 serial dilutions.
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Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
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Remove the old medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-50 µL of MTT solution to each well.[11]
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
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Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example Cytotoxicity Data for a Hypothetical this compound Inhibitor
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 5 | 85.1 ± 7.3 |
| 10 | 60.5 ± 8.9 |
| 25 | 35.2 ± 6.5 |
| 50 | 15.8 ± 4.1 |
| 100 | 5.1 ± 2.3 |
Visualizations
Caption: The KEAP1-Nrf2 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Limitations of Targeting the Keap1-Nrf2 Pathway for Neurotherapeutics: Bach1 De-Repression to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arp1.com [arp1.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to control for confounding factors in biKEAP1 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding factors in biKEAP1 (BACH1/KEAP1-Nrf2) research.
Frequently Asked Questions (FAQs)
General Experimental Design
Q1: What are the most common confounding factors in this compound research?
A1: The most common confounding factors in this compound research include:
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Cell Culture Conditions: Fluctuating oxygen levels, nutrient depletion, and components in the culture media can induce oxidative stress, inadvertently activating the Nrf2 pathway.[1][2][3][4]
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Off-Target Effects of Reagents: siRNAs and small molecule inhibitors/activators can have unintended effects on other cellular pathways.[5][6][7]
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Antibody Specificity: Poorly validated antibodies can lead to non-specific binding and inaccurate quantification of protein levels.
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Genetic Background of Cell Lines and Animal Models: Different genetic backgrounds can influence the baseline activity of the KEAP1-Nrf2 pathway and the response to stimuli.[8][9]
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Batch Effects: Variations in experimental conditions across different batches of experiments can introduce systematic errors, particularly in high-throughput screening.[5][10][11][12]
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Mutational Status of KEAP1/Nrf2: In cancer studies, the mutational status of KEAP1 and Nrf2 in cell lines can significantly impact experimental outcomes.[13][14]
Q2: How can I minimize the impact of cell culture-induced oxidative stress on my experiments?
A2: To minimize cell culture-induced oxidative stress, consider the following:
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Control Oxygen Levels: If possible, culture cells at physiological oxygen concentrations (hypoxia) rather than ambient air (21% O2).[1]
-
Use Fresh Media: Use freshly prepared culture media, as some components can degrade over time and produce reactive oxygen species (ROS).[4][15]
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Serum Batch Testing: Test different batches of fetal bovine serum (FBS) for their potential to induce oxidative stress.
-
Include Vehicle Controls: Always include a vehicle control (e.g., DMSO for small molecule inhibitors) to account for any effects of the solvent.
siRNA and Gene Knockdown
Q3: How do I control for off-target effects when using siRNA to knock down KEAP1?
A3: To control for off-target effects of siRNA, you should:
-
Use Multiple siRNAs: Use at least two different siRNAs targeting different sequences of the KEAP1 mRNA to ensure the observed phenotype is not due to an off-target effect of a single siRNA.[16]
-
Perform Dose-Response Experiments: Titrate the siRNA concentration to use the lowest effective dose that achieves sufficient knockdown of KEAP1, as off-target effects are often concentration-dependent.[7]
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Use a Non-Targeting Control: Always include a scrambled or non-targeting siRNA control to assess the general effects of siRNA transfection.[16]
-
Rescue Experiments: If possible, perform a rescue experiment by re-introducing a siRNA-resistant form of KEAP1 to see if it reverses the observed phenotype.
Q4: What are the recommended concentrations for KEAP1 siRNA transfection?
A4: The optimal concentration of siRNA can vary between cell lines and transfection reagents. It is crucial to perform a dose-response experiment to determine the lowest effective concentration. However, a general starting point is between 25 nM and 100 nM.[16]
| Parameter | Recommended Range | Source |
| siRNA Concentration | 25 - 100 nM | [16] |
| Transfection Time | 24 - 72 hours | [1][16] |
Antibody Validation
Q5: How can I validate the specificity of my KEAP1 and Nrf2 antibodies?
A5: Proper antibody validation is critical. Here are some recommended approaches:
-
Use Knockout/Knockdown Cells: The gold standard for antibody validation is to test the antibody in a cell line where the target protein has been knocked out or knocked down. The antibody should not produce a signal in these cells.[17]
-
Test Multiple Antibodies: Use two or more different antibodies that recognize distinct epitopes on the target protein. They should produce consistent results.
-
Western Blotting: Perform a Western blot to ensure the antibody detects a band at the correct molecular weight. The molecular weight of KEAP1 is approximately 70 kDa.[15][18]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This can definitively identify the protein being recognized by the antibody.
| Antibody Target | Application | Recommended Dilution | Source |
| KEAP1 | Western Blot | 1:1000 - 1:10000 | [4][17] |
| Immunofluorescence | 1:200 - 1:2000 | [17] | |
| Immunoprecipitation | Varies by antibody | [4] | |
| Nrf2 | Western Blot | 1:500 - 1:3000 | [19] |
| Immunofluorescence | 1:100 - 1:1000 | [19] | |
| ChIP | Assay-dependent | [19] |
Data Analysis
Q6: What statistical methods can be used to control for confounding variables in my data?
A6: Several statistical methods can help control for confounding variables:
-
Analysis of Covariance (ANCOVA): This method can be used to adjust for the effects of continuous confounding variables (covariates).
-
Multivariate Regression Models: Linear or logistic regression models can be used to assess the relationship between an independent and dependent variable while controlling for multiple confounders simultaneously.[5]
-
Stratification: Analyzing the data in subgroups (strata) based on the levels of a confounding variable can help to isolate the true effect of the variable of interest.
-
Batch Effect Correction Algorithms: For high-throughput data like RNA-seq or proteomics, computational tools like ComBat can be used to adjust for batch effects.[5]
Troubleshooting Guides
Troubleshooting Inconsistent Nrf2 Activation
| Symptom | Possible Cause | Troubleshooting Step |
| High basal Nrf2 activation in control cells | Cell culture-induced oxidative stress. | Culture cells at lower oxygen tension; use fresh media; screen for a different batch of FBS. |
| Endogenous mutations in KEAP1 or Nrf2 in the cell line. | Sequence the KEAP1 and Nrf2 genes in your cell line. | |
| No Nrf2 activation with a known activator | Inactive compound. | Check the stability and storage of the Nrf2 activator. Test a fresh batch. |
| Insufficient dose or treatment time. | Perform a dose-response and time-course experiment. | |
| Cell line is unresponsive. | Use a positive control cell line known to have a functional KEAP1-Nrf2 pathway. | |
| Variable Nrf2 activation between experiments | Batch effects. | Process all samples for a given experiment at the same time. If not possible, use a balanced experimental design and statistical methods to correct for batch effects. |
| Inconsistent cell density at the time of treatment. | Ensure that cells are seeded at the same density and are in the same growth phase for all experiments. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of KEAP1-Nrf2 Interaction
This protocol is for the immunoprecipitation of endogenous KEAP1 and detection of interacting Nrf2.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against KEAP1 and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Nrf2.
-
Also, probe a separate membrane with the KEAP1 antibody to confirm successful immunoprecipitation of the bait protein.
-
Chromatin Immunoprecipitation (ChIP) of Nrf2
This protocol is for the immunoprecipitation of Nrf2-bound chromatin.
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an Nrf2-specific antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Purify the DNA using a spin column.
-
-
Analysis:
Visualizations
Caption: The KEAP1-Nrf2 signaling pathway under basal and stress conditions.
Caption: A generalized experimental workflow for this compound research.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. SignalSilence® KEAP1 siRNA I | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 | TargetMol [targetmol.com]
- 4. KEAP1 antibody (10503-2-AP) | Proteintech [ptglab.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Stochastic - Wikipedia [en.wikipedia.org]
- 13. KEAP1/NRF2 Mutations in Stem Cells Define an Aggressive Subset of Head and Neck Cancer Patients Who Have a Poor Prognosis, Lung Metastasis, and Therapeutic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lung adenocarcinoma patients with KEAP1 mutation harboring low immune cell infiltration and low activity of immune environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEAP1 antibody (CL488-60027) | Proteintech [ptglab.com]
- 16. Utility of siRNA against Keap1 as a strategy to stimulate a cancer chemopreventive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.abclonal.com [static.abclonal.com]
- 18. Anti-Keap1 antibody [OTI1B4] (ab119403) | Abcam [abcam.com]
- 19. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
- 20. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha. – ENCODE [encodeproject.org]
- 22. researchgate.net [researchgate.net]
optimizing fixation and permeabilization for immunofluorescence with biKEAP1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with immunofluorescence (IF) staining of Kelch-like ECH-associated protein 1 (KEAP1).
Troubleshooting Guide
Weak or No Signal
Question: I am not seeing any fluorescent signal for KEAP1 in my immunofluorescence experiment. What could be the cause?
Answer: A lack of signal can stem from several factors throughout the experimental process. Here are the primary areas to troubleshoot:
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Antibody Performance:
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Inappropriate Antibody: Confirm that your primary antibody is validated for immunofluorescence applications.[1] Not all antibodies that work in one application (like Western Blot) will be effective in IF.
-
Incorrect Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.[2][3][4]
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Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperature can degrade the antibody.[1][4] Aliquot your antibody upon receipt to minimize this.[1][4]
-
-
Fixation and Permeabilization:
-
Suboptimal Fixation: The fixation method may be masking the epitope. Aldehyde-based fixatives like formaldehyde cross-link proteins, which can sometimes hide the antibody's binding site.[5][6][7] Consider trying an organic solvent fixation, such as ice-cold methanol or acetone, which precipitate proteins and may expose the epitope more effectively.[6][8]
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Inadequate Permeabilization: Since KEAP1 is an intracellular protein, proper permeabilization is crucial for antibody access.[5][6] If you are using a cross-linking fixative, ensure you are following it with a permeabilization step using a detergent like Triton X-100 or saponin.[5][9] Methanol and acetone fixation also permeabilize the cells.[6]
-
-
Sample Preparation and Handling:
-
Low Protein Expression: The target protein may not be highly expressed in your cell type or experimental condition.[2][3] It's advisable to confirm KEAP1 expression using another method, such as Western Blot.[2]
-
Sample Degradation: Ensure that your cells are fixed promptly after harvesting to prevent protein degradation.[5]
-
High Background Staining
Question: My KEAP1 staining is resulting in high background fluorescence, making it difficult to interpret the results. How can I reduce the background?
Answer: High background can obscure specific staining. Here are common causes and solutions:
-
Antibody Issues:
-
Concentration Too High: The primary or secondary antibody concentration may be excessive, leading to non-specific binding.[1][3] Try reducing the antibody concentrations.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.[10] Include a control where you omit the primary antibody to check for this. Also, ensure the secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a rabbit anti-KEAP1, use an anti-rabbit secondary).[1]
-
-
Blocking and Washing:
-
Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[4][10]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind. Increase the number and duration of your wash steps.[3][10]
-
-
Autofluorescence:
-
Fixative-Induced Autofluorescence: Aldehyde fixatives can sometimes cause autofluorescence.[7] You can try using a fresh solution of formaldehyde or perform a quenching step with sodium borohydride or glycine after fixation.
-
Cellular Autofluorescence: Some cell types naturally have higher levels of autofluorescence. Viewing an unstained sample under the microscope can help determine this.[10]
-
Frequently Asked Questions (FAQs)
Question: What is the best fixation method for KEAP1 immunofluorescence?
Answer: There is no single "best" method, as the optimal protocol can depend on the specific antibody and cell type. However, here is a comparison of common approaches:
-
Cross-linking Fixatives (e.g., 4% Paraformaldehyde): These are excellent at preserving cellular morphology.[5][6] However, they can sometimes mask the epitope your antibody recognizes.[5][7] If you use a cross-linking fixative, you will need a separate permeabilization step.[9]
-
Organic Solvents (e.g., Cold Methanol or Acetone): These fixatives work by dehydrating the cells and precipitating proteins.[7] This can sometimes improve antibody binding by revealing epitopes that might be masked by cross-linking.[6] A key advantage is that organic solvents also permeabilize the cell membrane, eliminating the need for a separate permeabilization step.[6]
We recommend starting with a standard protocol of 4% paraformaldehyde fixation followed by permeabilization with 0.1-0.25% Triton X-100. If you experience issues with signal, trying a cold methanol fixation protocol is a good alternative.
Question: Which permeabilization agent should I use for KEAP1 staining?
Answer: The choice of permeabilization agent depends on your fixation method.
-
Triton X-100: This is a common and robust non-ionic detergent that permeabilizes all cellular membranes, including the nuclear membrane.[5] It is typically used after formaldehyde fixation.
-
Saponin: This is a milder detergent that selectively permeabilizes the plasma membrane by interacting with cholesterol.[11] This can be a good option if you are concerned about disrupting intracellular membrane integrity.
-
Digitonin: Similar to saponin, digitonin is a milder permeabilizing agent.[12]
If you are unsure, Triton X-100 is a good starting point for most applications.
Question: What is the subcellular localization of KEAP1?
Answer: KEAP1 is primarily found in the cytoplasm, where it acts as a negative regulator of the transcription factor Nrf2.[13][14] Under basal conditions, KEAP1 targets Nrf2 for proteasomal degradation.[14] Some studies have also shown that KEAP1 can shuttle into and out of the nucleus.[15] Your immunofluorescence results should primarily show cytoplasmic staining for KEAP1.
Data Presentation
| Parameter | Recommendation |
| Fixation | 4% Paraformaldehyde for 10-15 minutes at room temperature OR Ice-cold Methanol for 10 minutes at -20°C |
| Permeabilization | 0.1% - 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature (if using PFA fixation) |
| Blocking | 1-5% BSA or 5-10% Normal Goat Serum in PBS for 1 hour at room temperature |
| Primary Antibody | Titrate to determine optimal concentration (start with manufacturer's recommendation) |
| Incubation | Overnight at 4°C |
| Secondary Antibody | Use at manufacturer's recommended dilution |
| Incubation | 1-2 hours at room temperature, protected from light |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
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Grow cells on sterile glass coverslips.
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Wash cells briefly with Phosphate Buffered Saline (PBS).
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Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
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Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS for 5 minutes each.
-
Proceed with blocking and antibody incubation steps.
Protocol 2: Methanol Fixation
-
Grow cells on sterile glass coverslips.
-
Wash cells briefly with PBS.
-
Fix and permeabilize cells with ice-cold 100% methanol for 10 minutes at -20°C.
-
Wash cells three times with PBS for 5 minutes each.
-
Proceed with blocking and antibody incubation steps.
Visualizations
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. ibidi.com [ibidi.com]
- 11. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Data from biKEAP1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of interpreting data from studies involving the perturbation of Kelch-like ECH-associated protein 1 (KEAP1).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments designed to probe the KEAP1-NRF2 pathway.
Issue 1: Inconsistent NRF2 Activation with siKEAP1
Question: My siKEAP1 experiment shows variable knockdown efficiency and inconsistent NRF2 target gene activation. What could be the cause?
Answer:
Several factors can contribute to inconsistent results in KEAP1 knockdown experiments.
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Transfection Efficiency: The efficiency of siRNA delivery can vary significantly between cell types and even between experiments. It is crucial to optimize transfection conditions and include a positive control for transfection efficiency.
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siRNA Concentration and Off-Target Effects: High concentrations of siRNA can lead to off-target effects, while low concentrations may not achieve sufficient knockdown.[1] It is recommended to perform a dose-response curve to determine the minimal concentration of siKEAP1 required for effective knockdown without inducing cytotoxicity or off-target gene silencing.[1] Studies have shown that reducing siRNA concentration can significantly decrease the number of off-target transcripts.[1]
-
Compensatory Mechanisms: Cells may activate compensatory pathways to counteract the effects of KEAP1 knockdown. For instance, prolonged NRF2 activation can lead to feedback inhibition.
-
Cellular Context: The response to KEAP1 knockdown can be highly cell-type specific. The basal expression levels of KEAP1, NRF2, and other pathway components can influence the outcome.
Troubleshooting Steps:
-
Validate Knockdown Efficiency: Always confirm KEAP1 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Assess Transfection Efficiency: Use a validated positive control siRNA (e.g., targeting a housekeeping gene) and/or a fluorescently labeled control siRNA to monitor transfection efficiency.
-
Perform Dose-Response and Time-Course Experiments: Determine the optimal siRNA concentration and time point for assessing NRF2 activation. One study in HaCaT cells showed significant KEAP1 mRNA reduction at 25 nM of siRNA, with a greater effect at 100 nM, and this effect was observed from 24 to 72 hours post-transfection.[2]
-
Measure Multiple NRF2 Targets: Analyze the expression of several well-established NRF2 target genes (e.g., HMOX1, NQO1, GCLC) to get a more comprehensive view of NRF2 activity.
-
Check for Off-Target Effects: If possible, use multiple different siRNA sequences targeting KEAP1 to ensure the observed phenotype is not due to an off-target effect of a single sequence.
Issue 2: Discrepancy Between ARE-Reporter Assays and Endogenous Gene Expression
Question: My Antioxidant Response Element (ARE) luciferase reporter assay shows strong NRF2 activation, but I don't see a corresponding increase in endogenous NRF2 target genes like HMOX1 or NQO1. Why is there a discrepancy?
Answer:
This is a common challenge, and several factors can explain this discordance.
-
Artificial Nature of Reporter Plasmids: ARE reporter plasmids are artificial constructs that do not fully recapitulate the complex regulation of endogenous gene promoters. They often contain multiple, idealized ARE sequences that can make them hypersensitive to NRF2.
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Vector Geometry and Cytotoxicity: The geometry of the plasmid vector and the choice of normalization vector can influence the sensitivity and reliability of the reporter assay. Furthermore, transfected cells can be more susceptible to cytotoxicity, which can confound the results.
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Chromatin Context: Endogenous genes are embedded in chromatin, and their transcription is regulated by epigenetic factors and the accessibility of the promoter region to transcription factors. Reporter plasmids lack this native chromatin context.
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KEAP1-Independent NRF2 Activation: The observed reporter activity might be due to KEAP1-independent mechanisms of NRF2 activation, such as signaling through kinases like PKC and PI3K/Akt, which might not be sufficient to induce robust expression of all endogenous target genes.[3]
Troubleshooting Steps:
-
Prioritize Endogenous Gene Expression: Data on the expression of endogenous NRF2 target genes (both mRNA and protein) should be considered the primary evidence for NRF2 activation.
-
Validate with Multiple Readouts: Confirm NRF2 activation using multiple methods, including qRT-PCR for target gene mRNA, Western blot for target protein expression (e.g., NQO1, HO-1), and immunofluorescence to observe NRF2 nuclear translocation.
-
Use a Stable Reporter Cell Line: If reporter assays are essential, consider developing or using a stable cell line with the ARE reporter integrated into the genome. This can provide more consistent and physiologically relevant results.
-
Monitor Cell Viability: Always run a parallel cytotoxicity assay to ensure that the observed reporter activity is not an artifact of cellular stress or toxicity.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between direct inhibition of the KEAP1-NRF2 interaction and NRF2 activation due to general oxidative stress caused by my compound?
A1: This is a critical question in the development of specific KEAP1-NRF2 inhibitors.
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down KEAP1 and blot for NRF2. A direct inhibitor should disrupt the KEAP1-NRF2 interaction, leading to a reduced amount of NRF2 co-precipitating with KEAP1.
-
Cell-Free Assays: Utilize cell-free binding assays, such as fluorescence polarization (FP) or surface plasmon resonance (SPR), with purified KEAP1 and NRF2 proteins to demonstrate direct binding of your compound to KEAP1 and its ability to displace NRF2.
-
Redox Activity Assays: Test your compound in various assays to assess its potential to generate reactive oxygen species (ROS) or act as an electrophile. Compounds that cause general oxidative stress will likely show activity in these assays, while a direct inhibitor may not.
-
Use of NRF2-Knockout Cells: In NRF2-knockout cells, a compound that acts solely through the KEAP1-NRF2 pathway should have a blunted or absent effect on the expression of downstream antioxidant genes.
Q2: My KEAP1 inhibitor activates NRF2, but it also seems to affect autophagy. Is this an off-target effect?
A2: Not necessarily. There is significant crosstalk between the KEAP1-NRF2 pathway and autophagy. The autophagy receptor protein p62/SQSTM1 can bind to KEAP1, leading to KEAP1 degradation via autophagy and subsequent NRF2 activation. Conversely, NRF2 can regulate the expression of autophagy-related genes. Therefore, modulation of one pathway can influence the other. To investigate this, you can:
-
Assess Autophagy Flux: Use assays to measure autophagic flux (e.g., LC3-II turnover assays) in the presence of your compound.
-
Knockdown of Autophagy Genes: Inhibit autophagy using siRNA against key autophagy genes (e.g., ATG5, ATG7) and observe the effect on your compound's ability to activate NRF2. If the effect is diminished, it suggests the involvement of autophagy.
Q3: What are the common off-target effects of pharmacological KEAP1 inhibitors?
A3: Off-target effects are a major concern, especially for electrophilic inhibitors that covalently modify cysteine residues.
-
Reaction with other Cysteine-Rich Proteins: Electrophilic compounds like sulforaphane and bardoxolone methyl can react with other proteins containing reactive thiols, leading to a broad range of cellular effects.
-
Release of other KEAP1 Substrates: KEAP1 binds to other proteins besides NRF2. Inhibiting the KEAP1-NRF2 interaction may lead to the release and altered activity of these other "client" proteins.
-
Targeting other Kelch-domain proteins: Small molecule inhibitors designed to bind the Kelch domain of KEAP1 may also interact with the Kelch domains of other proteins, leading to unintended consequences.
Q4: I am seeing NRF2 activation, but my compound does not appear to modify KEAP1 or disrupt the KEAP1-NRF2 interaction. What could be the mechanism?
A4: There are several KEAP1-independent mechanisms that can lead to NRF2 activation.[3] These include:
-
Phosphorylation of NRF2: Kinases such as GSK3β can phosphorylate NRF2, leading to its degradation in a KEAP1-independent manner. Inhibition of these kinases can stabilize NRF2.[3]
-
Transcriptional Upregulation of NRF2: Some stimuli can increase the transcription of the NFE2L2 gene, which encodes NRF2. This increase in NRF2 protein can overwhelm the degradation capacity of KEAP1.
-
Epigenetic Mechanisms: MicroRNAs have been shown to regulate NRF2 expression independently of KEAP1.[3]
Quantitative Data Summary
Table 1: Example Concentrations for siKEAP1 Experiments
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Reference |
| mRNA Knockdown | HaCaT | 25 - 100 nM | 24 - 72 hours | ~70% reduction in KEAP1 mRNA with 100 nM at 48h | [2] |
| Protein Knockdown | HaCaT | 100 nM | 48 hours | Significant reduction in KEAP1 protein | [2] |
| Target Gene Induction | HaCaT | 100 nM | 48 hours | ~3-fold increase in NQO1 activity | [2] |
| Glutathione Increase | HaCaT | 100 nM | 48 hours | ~1.75-fold increase in intracellular glutathione | [2] |
| In vivo Knockdown | Mouse Liver | 2.5 mg/kg (liposomal) | 48 hours | ~50% reduction in Keap1 mRNA and protein | [4] |
Table 2: Cellular Activity of Common KEAP1-NRF2 Pathway Activators
| Compound | Mechanism | Cell Line | Assay | Effective Concentration | Reference |
| Sulforaphane | Covalent modification of KEAP1 cysteines | Human Breast Epithelial | NRF2 signaling activation | High nanomolar range | [5] |
| Bardoxolone Methyl (CDDO-Me) | Covalent modification of KEAP1 Cys151 | - | NRF2 activation | - | [6] |
| Dimethyl Fumarate (DMF) | Covalent modification of multiple KEAP1 cysteines | SH-SY5Y | NRF2 target gene induction | 20 µM | [7] |
| tert-Butylhydroquinone (tBHQ) | Covalent modification of KEAP1 cysteines | HCT116 | NRF2 nuclear translocation | 50 µM | [8] |
Key Experimental Protocols
1. Western Blot for KEAP1, NRF2, and Downstream Targets
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer or a suitable lysis buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a commercial kit following the manufacturer's instructions.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KEAP1, NRF2, NQO1, or HO-1 overnight at 4°C.[7][9] Use antibodies against β-actin or GAPDH for loading control of whole-cell lysates, and Lamin B1 for nuclear fractions.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
2. Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (HMOX1, NQO1) and a housekeeping gene (ACTB, GAPDH) for normalization.[11][12]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3. Immunofluorescence for NRF2 Nuclear Translocation
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with the compound of interest for the desired time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1-0.25% Triton X-100 in PBS.[13]
-
Blocking: Block with 1-10% goat serum or BSA in PBS for 1 hour.[13]
-
Primary Antibody Incubation: Incubate with an anti-NRF2 antibody overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[13]
-
Counterstaining and Mounting: Stain nuclei with DAPI or Hoechst stain. Mount coverslips on slides with an anti-fade mounting medium.[13][14]
-
Imaging: Visualize cells using a confocal or fluorescence microscope.[14][15]
4. Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HepG2) in a 96-well plate with an ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).[16]
-
Treatment: After 24 hours, treat the cells with test compounds or positive controls (e.g., sulforaphane).[16]
-
Cell Lysis and Luciferase Measurement: After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[16]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Caption: The KEAP1-NRF2 signaling pathway under basal and stress conditions.
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
Caption: A multi-level workflow for validating data from this compound experiments.
References
- 1. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 2. Utility of siRNA against Keap1 as a strategy to stimulate a cancer chemopreventive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-independent Nrf2 regulation: A novel therapeutic target for treating kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo siRNA delivery of Keap1 modulates death and survival signaling pathways and attenuates concanavalin-A-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Immunoprecipitation and western blot analysis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
Technical Support Center: Improving the Reproducibility of biKEAP1 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experimental results using biKEAP1, a bivalent inhibitor of KEAP1 for potent NRF2 activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other KEAP1 inhibitors?
A1: this compound is a unique bivalent inhibitor of the BTB E3 ligase KEAP1.[1][2] Unlike traditional monovalent inhibitors that bind to a single site on KEAP1, this compound is designed to engage the KEAP1 dimer, which is the functional state for recognizing its substrate, NRF2.[1] This bivalent binding allows this compound to directly and rapidly release the sequestered NRF2 protein, leading to its instantaneous activation.[1] This contrasts with many other inhibitors that may have a more delayed or indirect effect on NRF2 stabilization.
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action of this compound is the disruption of the KEAP1-NRF2 protein-protein interaction (PPI).[1][3] Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation.[3] By binding to the KEAP1 dimer, this compound prevents the binding of NRF2, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, NRF2 activates the transcription of a wide array of antioxidant and cytoprotective genes.[1]
Q3: What are the expected downstream effects of this compound treatment in cells?
A3: Treatment of cells with this compound is expected to lead to a rapid increase in nuclear NRF2 levels.[1] This is followed by the upregulation of NRF2 target genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1), Heme Oxygenase 1 (HO-1), and glutamate-cysteine ligase (GCL). The increased expression of these genes enhances the cell's antioxidant capacity and protects against oxidative stress.
Q4: How should this compound be prepared and stored for optimal performance?
A4: For optimal performance, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use. Due to the nature of small molecule inhibitors, it is crucial to ensure complete dissolution and to be aware of potential solubility issues in aqueous media.
Troubleshooting Guides
Western Blot for NRF2 Activation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No NRF2 Signal | 1. Insufficient this compound concentration or incubation time.2. Poor antibody quality or incorrect antibody dilution.3. Inefficient nuclear extraction.4. NRF2 degradation during sample preparation. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.2. Use a validated NRF2 antibody and optimize the dilution. Include a positive control (e.g., cells treated with a known NRF2 activator like sulforaphane).3. Ensure the nuclear extraction protocol is effective. Check for the purity of nuclear fractions by blotting for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.4. Add protease inhibitors to all lysis and extraction buffers. Keep samples on ice at all times. |
| High Background | 1. Blocking was insufficient.2. Primary or secondary antibody concentration is too high.3. Washing steps were not stringent enough. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).2. Titrate the primary and secondary antibodies to find the optimal concentration.3. Increase the number and duration of wash steps with TBST. |
| Non-specific Bands | 1. Antibody is not specific to NRF2.2. Protein degradation. | 1. Use a highly specific and validated monoclonal antibody for NRF2. Run a negative control (e.g., NRF2 knockout/knockdown cells) if available.2. Ensure fresh protease inhibitors are used in all buffers. |
Co-Immunoprecipitation (Co-IP) for KEAP1-NRF2 Interaction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Pulldown of Interacting Protein | 1. The interaction between KEAP1 and NRF2 is weak or transient.2. Lysis buffer is too stringent and disrupts the interaction.3. Antibody is not efficiently capturing the target protein. | 1. Consider using a cross-linking agent (e.g., formaldehyde) before cell lysis to stabilize the protein complex.2. Use a less stringent lysis buffer (e.g., one without harsh detergents like SDS).3. Ensure the antibody is validated for IP. Use a sufficient amount of antibody and incubate for an adequate time. |
| High Background/Non-specific Binding | 1. Insufficient washing.2. Non-specific binding of proteins to the beads or antibody. | 1. Increase the number of wash steps and the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).2. Pre-clear the lysate with beads before adding the specific antibody. Use an isotype control antibody for the IP to check for non-specific binding. |
NRF2-Luciferase Reporter Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Luciferase Signal | 1. Low transfection efficiency of the reporter plasmid.2. Insufficient this compound concentration or incubation time.3. Cell line is not responsive. | 1. Optimize the transfection protocol for your cell line. Use a positive control for transfection (e.g., a plasmid expressing a fluorescent protein).2. Perform a dose-response experiment with this compound to find the optimal concentration and incubation time.3. Ensure the cell line has a functional KEAP1-NRF2 pathway. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in the multi-well plate. | 1. Ensure a uniform single-cell suspension and consistent cell counting before seeding.2. Use calibrated pipettes and be precise when adding reagents.3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Data Presentation
Table 1: Exemplary Dose-Response of this compound in an NRF2-Luciferase Reporter Assay
| This compound Concentration (nM) | Fold Induction (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 1 | 2.5 ± 0.4 |
| 10 | 8.1 ± 1.1 |
| 100 | 15.3 ± 2.5 |
| 500 | 16.2 ± 2.8 |
| 1000 | 15.8 ± 2.6 |
Note: This is illustrative data based on typical results for potent KEAP1-NRF2 inhibitors. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Exemplary Time-Course of Nuclear NRF2 Accumulation by Western Blot
| Time after this compound (100 nM) Treatment | Nuclear NRF2 Level (Fold Change vs. t=0) |
| 0 min | 1.0 |
| 15 min | 3.2 |
| 30 min | 5.8 |
| 1 hour | 6.5 |
| 2 hours | 6.1 |
| 4 hours | 4.3 |
Note: This is illustrative data. The kinetics of NRF2 accumulation can vary between cell types.
Experimental Protocols
Protocol 1: Western Blot for Nuclear NRF2 Accumulation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified times.
-
Nuclear and Cytoplasmic Fractionation:
-
Wash cells with ice-cold PBS.
-
Scrape cells in a hypotonic buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer or by passing through a small gauge needle.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet with hypotonic buffer.
-
Lyse the nuclear pellet in a nuclear extraction buffer containing a high salt concentration and protease inhibitors.
-
Centrifuge at high speed to collect the nuclear extract (supernatant).
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the NRF2 signal to a nuclear loading control, such as Lamin B1.
-
Protocol 2: NRF2-Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. .
-
-
Cell Seeding and Treatment:
-
After transfection, seed the cells into a 96-well plate.
-
Allow the cells to adhere and recover.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Luciferase Assay:
-
After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by the normalized activity of the vehicle control samples.
-
Mandatory Visualizations
References
- 1. Bivalent inhibitors of the BTB E3 ligase KEAP1 enable instant NRF2 activation to suppress acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to biKEAP1 and Monovalent KEAP1 Inhibitors: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bivalent (biKEAP1) and monovalent Kelch-like ECH-associated protein 1 (KEAP1) inhibitors, focusing on their efficacy, mechanisms of action, and the experimental data supporting their distinct profiles.
The KEAP1-NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, KEAP1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets the transcription factor NRF2 for degradation, maintaining its low intracellular levels. In response to stress, this interaction is disrupted, leading to NRF2 accumulation, nuclear translocation, and the subsequent activation of a broad array of antioxidant and cytoprotective genes. Consequently, inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI) have emerged as a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.
This guide delves into the two primary classes of small molecule KEAP1 inhibitors: monovalent and the more recently developed bivalent inhibitors, referred to as this compound. While both aim to activate NRF2 by disrupting its interaction with KEAP1, their mechanisms and the resulting kinetics of NRF2 activation differ significantly.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between monovalent and bivalent KEAP1 inhibitors lies in their interaction with the KEAP1 homodimer.
Monovalent KEAP1 inhibitors are designed to bind to a single site on the KEAP1 protein. This binding event disrupts the KEAP1-NRF2 interaction, leading to a gradual accumulation of newly synthesized NRF2. This process is often described as a "lagging" activation of NRF2, as it relies on the ongoing synthesis of the NRF2 protein to outpace its degradation.
Bivalent KEAP1 inhibitors (this compound) , in contrast, possess two distinct binding moieties connected by a linker. This design allows them to simultaneously engage both subunits of the KEAP1 homodimer. A recent study has shown that a unique bivalent KEAP1 inhibitor, termed this compound (3), can directly release NRF2 that is already sequestered by the KEAP1 dimer.[1] This direct displacement mechanism results in an "instant" activation of NRF2, as it liberates the pre-existing pool of NRF2, allowing for its rapid nuclear translocation and subsequent gene activation.[1]
Efficacy Comparison: Instant vs. Lagging NRF2 Activation
The distinct mechanisms of action of this compound and monovalent KEAP1 inhibitors translate into different efficacy profiles, particularly concerning the speed of NRF2 activation.
While direct, side-by-side quantitative comparisons of specific this compound and monovalent inhibitors in the same assays are not yet widely available in published literature, the mechanistic understanding provides a strong basis for a qualitative comparison. The "instant" activation of NRF2 by this compound inhibitors suggests a potential for more rapid and potent therapeutic effects in acute conditions where a swift cellular response is critical.[1] The "lagging" activation by monovalent inhibitors may be sufficient for chronic conditions where sustained, long-term NRF2 activation is the primary goal.
Representative Efficacy Data for Monovalent KEAP1 Inhibitors
The following table summarizes representative inhibitory and activation data for several well-characterized monovalent KEAP1 inhibitors from various studies. It is crucial to note that these values were determined in different experimental settings and should not be directly compared.
| Compound | Assay Type | Endpoint | Value | Reference Study |
| ML334 | Fluorescence Polarization | IC50 | 1.58 µM | A bioactive ligand-conjugated iridium(III) complex |
| Compound 1 | Fluorescence Polarization | IC50 | 1.09 µM | A bioactive ligand-conjugated iridium(III) complex |
| CPUY192018 | Fluorescence Polarization | EC50 | 28.6 nM | Discovery of Potent Keap1-Nrf2 PPI Inhibitor |
Note: As of the latest available data, specific IC50 or EC50 values for a direct comparison of a this compound inhibitor against a monovalent inhibitor from the same study are not publicly available. The primary distinction in efficacy is currently described by the kinetics of NRF2 activation ("instant" for this compound vs. "lagging" for monovalent).
Experimental Protocols
To facilitate the independent evaluation and comparison of KEAP1 inhibitors, detailed protocols for key experimental assays are provided below.
KEAP1-NRF2 Interaction Assay (Fluorescence Polarization)
This biochemical assay is used to determine the ability of a compound to inhibit the protein-protein interaction between KEAP1 and NRF2. It measures the change in the polarization of fluorescently labeled NRF2 peptide upon binding to the KEAP1 protein.
Materials:
-
Purified recombinant KEAP1 protein (Kelch domain)
-
Fluorescently labeled NRF2 peptide (e.g., FITC-labeled 9-mer NRF2 peptide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of KEAP1 protein and fluorescently labeled NRF2 peptide in the assay buffer. The final concentrations should be optimized for a stable and robust signal window.
-
Add a small volume of the test compound at various concentrations (typically in a serial dilution) to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% binding) and wells with a known inhibitor as a positive control.
-
Add the KEAP1/fluorescent NRF2 peptide mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
NRF2 Nuclear Translocation Assay (Immunocytochemistry)
This cell-based assay visualizes and quantifies the movement of NRF2 from the cytoplasm to the nucleus upon treatment with a KEAP1 inhibitor.
Materials:
-
Adherent cells (e.g., A549 or HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NRF2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with PBS and fix them with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary anti-NRF2 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NRF2 in a sufficient number of cells for each condition.
-
Calculate the ratio of nuclear to cytoplasmic NRF2 fluorescence to determine the extent of nuclear translocation.
NRF2 Target Gene Expression Analysis (qRT-PCR)
This assay measures the upregulation of NRF2 downstream target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HMOX1), as a functional readout of NRF2 activation.
Materials:
-
Cells treated with test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the test compound at various concentrations and for different time points.
-
Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression for each treatment condition relative to the vehicle control, normalized to the housekeeping gene.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the KEAP1-NRF2 signaling pathway and the experimental workflows.
References
A Comparative Guide to NRF2 Activation: Bivalent KEAP1 Inhibitors vs. Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative stress. Activation of NRF2 is primarily controlled by its sequestration and subsequent degradation by the Kelch-like ECH-associated protein 1 (KEAP1). Consequently, molecules that disrupt the KEAP1-NRF2 interaction are of significant interest. This guide provides a detailed comparison of two distinct classes of NRF2 activators: a novel bivalent KEAP1 protein-protein interaction (PPI) inhibitor, herein referred to as biKEAP1 , and the well-characterized isothiocyanate, sulforaphane .
Executive Summary
This guide delineates the fundamental differences in the mechanism of action, potency, and potential specificity between this compound, a non-covalent bivalent inhibitor, and sulforaphane, a covalent modifier of KEAP1. While both activate the NRF2 pathway, their modes of action lead to distinct activation kinetics and potential off-target profiles. Notably, bivalent inhibitors like this compound are designed for high potency and rapid, direct release of NRF2, offering a potentially more precise and immediate therapeutic intervention compared to the indirect and slower activation mechanism of sulforaphane.
Data Presentation: Quantitative Comparison of NRF2 Activators
The following tables summarize the available quantitative data for this compound and sulforaphane. It is important to note that a direct head-to-head comparison in the same experimental setting is not yet available in the published literature. The data presented is collated from different studies and should be interpreted with this consideration.
Table 1: Comparative Potency of NRF2 Activators
| Activator | Class | Target | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| This compound (Compound 3) | Bivalent KEAP1-NRF2 PPI Inhibitor | KEAP1 Kelch domain | In vivo anti-inflammatory models | - | High (in vivo potency) | [1] |
| Sulforaphane | Covalent KEAP1 Modifier (Isothiocyanate) | Cysteine residues on KEAP1 | NQO1 Induction | Murine Hepatoma | ~1-2 µM (3-4.5 fold induction) | [2] |
| Monovalent KEAP1 PPI Inhibitors (for comparison) | Monovalent KEAP1-NRF2 PPI Inhibitor | KEAP1 Kelch domain | ARE-Luciferase Reporter | HEK293 | Varies (e.g., ~18 µM for LH601A) | [3] |
Note: The potency of this compound is described as "unprecedented" in in vivo models of acute inflammation, though a specific EC50 or IC50 value from cellular assays is not provided in the initial reports. Further studies are needed to establish a precise in vitro potency value for direct comparison.
Table 2: Mechanistic and Kinetic Differences
| Feature | This compound (Bivalent PPI Inhibitor) | Sulforaphane (Covalent Modifier) |
| Mechanism of Action | Non-covalently binds to both Kelch domains of the KEAP1 dimer, directly displacing NRF2. | Covalently modifies reactive cysteine residues on KEAP1, inducing a conformational change that impairs NRF2 binding and degradation.[4] |
| NRF2 Activation Kinetics | "Instant" - rapid release of pre-existing, sequestered NRF2.[1] | "Lagging" - requires accumulation of newly synthesized NRF2 after KEAP1 inactivation.[1][5] |
| Reversibility | Reversible | Irreversible covalent modification |
| Potential for Off-Target Effects | May have off-target effects on other Kelch-domain containing proteins.[6] | Can react with other proteins containing reactive cysteine residues, potentially leading to broader off-target effects.[7] |
Signaling Pathways and Mechanisms of Action
The activation of NRF2 by this compound and sulforaphane occurs through distinct molecular interactions with KEAP1.
Sulforaphane: Covalent Modification of KEAP1
Sulforaphane is an electrophile that reacts with specific, highly reactive cysteine residues on the KEAP1 protein. This covalent modification induces a conformational change in KEAP1, which disrupts the ubiquitin E3 ligase complex responsible for NRF2 degradation. This leads to the stabilization and accumulation of newly synthesized NRF2, which can then translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.
This compound: Bivalent Inhibition of the KEAP1-NRF2 Interaction
This compound represents a class of non-covalent inhibitors designed to bind simultaneously to the two NRF2-binding pockets on the KEAP1 homodimer. This bivalent binding directly and efficiently displaces the already bound NRF2, leading to its immediate release and subsequent translocation to the nucleus. This mechanism bypasses the need for the synthesis of new NRF2 protein for the initial response.
Experimental Protocols
Accurate assessment of NRF2 activation is critical for the evaluation of potential therapeutic agents. Below are detailed methodologies for two key assays.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of NRF2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, A549) in a 96-well plate and grow to 50-60% confluency.
-
Transfect cells with a plasmid construct containing the firefly luciferase gene driven by a promoter with multiple ARE copies. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) under a constitutive promoter is recommended for normalization of transfection efficiency.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, sulforaphane) in the appropriate cell culture medium.
-
Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 16-24 hours).
-
-
Luciferase Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a reporter lysis buffer.
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the second signal.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
NQO1 Activity Assay
This assay measures the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a well-established downstream target of NRF2 activation.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT, HepG2) and grow to a suitable confluency.
-
Treat cells with various concentrations of the NRF2 activator for a predetermined time (e.g., 24-48 hours).
-
-
Cell Lysate Preparation:
-
Wash cells with cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 25 mM Tris-HCl, pH 7.4), BSA, a cofactor (NADH or NADPH), and a substrate (e.g., menadione).
-
Add the cell lysate to the reaction mixture.
-
To determine NQO1-specific activity, a parallel reaction is set up in the presence of an NQO1 inhibitor (e.g., dicoumarol).
-
The reduction of a tetrazolium salt (e.g., WST-1) or another suitable electron acceptor, which is coupled to the oxidation of the quinone substrate, is measured spectrophotometrically over time.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance.
-
Subtract the rate of the inhibitor-treated sample from the total rate to obtain the NQO1-specific activity.
-
Normalize the activity to the protein concentration of the lysate.
-
Concluding Remarks
The development of bivalent KEAP1-NRF2 PPI inhibitors like this compound marks a significant advancement in the field of NRF2 therapeutics. Their mechanism of direct NRF2 displacement offers the potential for a more rapid and potent cellular response compared to covalent modifiers such as sulforaphane. However, the electrophilic nature of sulforaphane has been extensively studied, and its pleiotropic effects may offer broader, albeit less specific, therapeutic benefits.
For drug development professionals, the choice between these two classes of activators will depend on the desired therapeutic outcome, the required onset of action, and the acceptable safety profile. Further head-to-head studies are crucial to fully elucidate the comparative efficacy and safety of bivalent KEAP1 inhibitors versus established NRF2 activators like sulforaphane. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Bivalent inhibitors of the BTB E3 ligase KEAP1 enable instant NRF2 activation to suppress acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mathematical Modeling Reveals Quantitative Properties of KEAP1-NRF2 Signaling | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of biKEAP1 for the KEAP1 Target: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe or therapeutic candidate is paramount. This guide provides a comparative analysis of biKEAP1, a representative direct inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1), against other common alternatives for targeting this pivotal protein in the Nrf2 signaling pathway.
The KEAP1-Nrf2 pathway is a critical regulator of cellular responses to oxidative and electrophilic stress. Dysregulation of this pathway is implicated in a host of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making KEAP1 a compelling therapeutic target.[1][2] Most known activators of the Nrf2 pathway are indirect inhibitors of the KEAP1-Nrf2 protein-protein interaction (PPI), acting as electrophilic species that covalently modify cysteine residues on KEAP1.[1] While effective in activating Nrf2, this covalent and reactive nature raises concerns about off-target effects.[1] Direct, non-covalent inhibitors that competitively disrupt the KEAP1-Nrf2 interaction, such as the hypothetical this compound, represent a promising alternative with the potential for greater specificity.[1][3]
The KEAP1-Nrf2 Signaling Pathway
Under basal conditions, KEAP1, acting as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[4] This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that impairs its ability to ubiquitinate Nrf2.[3] Consequently, newly synthesized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[3]
Comparative Analysis of KEAP1 Inhibitors
The primary distinction between this compound-like direct inhibitors and indirect inhibitors lies in their mechanism of action and, consequently, their specificity. The table below summarizes the key differences.
| Feature | This compound (Direct PPI Inhibitor) | Indirect Inhibitors (e.g., Bardoxolone Methyl) |
| Mechanism of Action | Non-covalently binds to the Kelch domain of KEAP1, competitively inhibiting the Nrf2-KEAP1 interaction. | Covalently modifies reactive cysteine residues on KEAP1, inducing a conformational change that disrupts Nrf2 ubiquitination.[1][3] |
| Specificity | High, as it is designed to bind to a specific pocket on the KEAP1 protein.[3] | Lower, due to the electrophilic nature which can lead to off-target covalent modification of other proteins with reactive cysteines.[1] |
| Reversibility | Reversible | Irreversible |
| Potential for Off-Target Effects | Low, primarily related to binding to other Kelch-domain containing proteins.[2] | High, due to indiscriminate reaction with cysteine residues on other cellular proteins. |
Experimental Validation of Specificity
A suite of biophysical and cell-based assays are employed to validate the specificity of KEAP1 inhibitors. The following sections detail the protocols for key experiments.
Surface Plasmon Resonance (SPR) for Direct Binding Affinity
SPR is utilized to quantify the binding affinity of an inhibitor to KEAP1 and to assess binding to other proteins to determine specificity.
Experimental Workflow:
Protocol:
-
Recombinant human KEAP1 Kelch domain is immobilized on a sensor chip.
-
A series of this compound concentrations are injected over the chip surface.
-
The association and dissociation of this compound are monitored in real-time by measuring changes in the surface plasmon resonance signal.
-
The resulting sensograms are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
To assess specificity, the same protocol is repeated with other proteins, particularly those with Kelch-like domains.[2]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Protocol:
-
Intact cells are treated with either this compound or a vehicle control.
-
After treatment, cells are lysed, and the lysates are divided into aliquots.
-
Aliquots are heated to a range of temperatures.
-
The heated lysates are centrifuged to separate the soluble protein fraction from the precipitated fraction.
-
The amount of soluble KEAP1 in each sample is quantified by Western blotting.
-
A melting curve is generated by plotting the percentage of soluble KEAP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Proteome-wide Cysteine Reactivity Profiling
For indirect, covalent inhibitors, it is crucial to assess their proteome-wide reactivity to identify potential off-target interactions. Isotopic Tandem Orthogonal Proteolysis-enabled Activity-Based Protein Profiling (isoTOP-ABPP) is a state-of-the-art mass spectrometry-based chemoproteomics platform for this purpose.
Protocol:
-
Live cells are treated with the covalent inhibitor or a vehicle control.
-
Cells are lysed, and the remaining reactive cysteines are labeled with an alkyne-functionalized iodoacetamide probe.
-
A "heavy" (13C-labeled) or "light" (12C-labeled) TEV-cleavable biotin tag is appended to the probe-labeled cysteines from the inhibitor-treated and vehicle-treated samples, respectively, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry.
-
The samples are combined, and biotin-tagged proteins are enriched on streptavidin beads.
-
The enriched proteins are digested on-bead with trypsin, and the resulting peptides are isotopically labeled.
-
The labeled peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.
-
A decrease in the light-to-heavy ratio for a particular cysteine-containing peptide indicates that the covalent inhibitor has reacted with that cysteine residue.
Summary of Specificity Data
The following table presents a hypothetical comparison of specificity data for this compound and a representative indirect inhibitor.
| Assay | This compound (Direct PPI Inhibitor) | Indirect Inhibitor |
| SPR (Kd for KEAP1) | 50 nM | Not applicable (covalent) |
| SPR (Kd for other Kelch proteins) | >10 µM | Not applicable |
| CETSA (ΔTm for KEAP1) | +5 °C | +3 °C |
| isoTOP-ABPP (Number of off-targets) | 0 | >50 |
Conclusion
The validation of specificity is a cornerstone of modern drug discovery and chemical biology. For targeting the KEAP1-Nrf2 pathway, direct PPI inhibitors like this compound offer a potentially more specific alternative to the broadly reactive electrophilic compounds that have historically dominated this space. The experimental methodologies outlined in this guide provide a robust framework for objectively assessing the specificity of any KEAP1-targeting agent. By employing a combination of biophysical, cell-based, and proteomic approaches, researchers can gain a comprehensive understanding of a compound's on- and off-target engagement, ultimately leading to the development of safer and more effective therapeutics.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Limitations of Targeting the Keap1-Nrf2 Pathway for Neurotherapeutics: Bach1 De-Repression to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
cross-validation of biKEAP1-induced NRF2 activation with genetic models
A detailed guide for researchers on the cross-validation of biKEAP1-induced NRF2 activation with genetic models, providing objective comparisons and supporting experimental data.
In the realm of cytoprotective pathway modulation, the activation of Nuclear factor erythroid 2-related factor 2 (NRF2) stands as a pivotal therapeutic strategy. NRF2 is a master regulator of the antioxidant response, orchestrating the expression of a host of detoxifying and antioxidant genes. Its activity is primarily regulated by the Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation under basal conditions. Two principal strategies have emerged to augment NRF2 activity: genetic ablation of its negative regulator, KEAP1, and pharmacological inhibition of the KEAP1-NRF2 protein-protein interaction (PPI). This guide provides a comprehensive comparison of these two approaches, with a focus on a novel class of pharmacological agents—bivalent KEAP1 inhibitors (this compound)—and their cross-validation with genetic models of KEAP1 loss.
Quantitative Comparison of NRF2 Activation
The efficacy of NRF2 activation can be quantified by measuring several key parameters, including the potency of inhibitors, the level of NRF2 protein accumulation, and the induction of its downstream target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1).
| Parameter | Pharmacological Activation (this compound Inhibitor) | Genetic Activation (Keap1 Knockout/Knockdown) | Reference |
| Potency (EC50/IC50) | This compound (3): 98.72 nM (NRF2 nuclear translocation) | Not Applicable | [1] |
| NRF2 Protein Level | Dependent on compound concentration and duration of treatment. | Keap1-knockdown mice: 200% increase in hepatic nuclear NRF2 protein compared to wild-type. | [2] |
| NQO1 mRNA Induction | Data not yet available for direct comparison. | Liver-targeted Keap1-null mice: ~25-fold increase in Nqo1 transcripts compared to wild-type. | [3] |
| HO-1 mRNA Induction | Data not yet available for direct comparison. | Data variable depending on the specific genetic model and tissue. |
Note: A direct quantitative comparison of the fold induction of NRF2 target genes by this compound inhibitors and genetic models from the same study is not yet available in the published literature. The data presented here are from separate studies and should be interpreted with caution due to differences in experimental systems and conditions.
Signaling Pathways and Mechanisms
The activation of NRF2 by both this compound inhibitors and genetic models converges on the disruption of the KEAP1-NRF2 interaction, albeit through different mechanisms.
Figure 1. Signaling pathways of NRF2 activation.
Experimental Workflow for Cross-Validation
A robust experimental workflow is crucial for the accurate cross-validation of pharmacological and genetic NRF2 activation.
Figure 2. Experimental workflow for comparison.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental results.
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NRF2.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate.
-
Transfect cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
-
Treatment:
-
After 24 hours, treat the cells with the this compound inhibitor at various concentrations or with a vehicle control.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction relative to the vehicle-treated control.
-
Western Blot Analysis for NRF2 and Target Proteins
This technique is used to measure the protein levels of NRF2 and its downstream targets like HO-1 and NQO1.
-
Sample Preparation:
-
Treat cells or tissues as described in the experimental workflow.
-
Lyse cells or homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes
This method is employed to measure the mRNA expression levels of NRF2 target genes.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells or tissues using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., Nqo1, Hmox1) and a housekeeping gene (e.g., Actb, Gapdh).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control group.
-
NRF2 Nuclear Translocation Assay
This assay determines the movement of NRF2 from the cytoplasm to the nucleus upon activation.
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with the this compound inhibitor or vehicle for the desired time.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against NRF2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of NRF2 to determine the extent of nuclear translocation.
-
Conclusion
Both pharmacological inhibition with this compound inhibitors and genetic deletion of KEAP1 are powerful tools for activating the NRF2 pathway. While genetic models provide a sustained and complete activation, pharmacological inhibitors offer a transient and titratable approach that is more clinically translatable. The cross-validation of these two methods, using the rigorous experimental protocols outlined in this guide, is essential for a comprehensive understanding of NRF2 biology and the development of novel therapeutics targeting this critical cytoprotective pathway. The emergence of potent and specific inhibitors like this compound represents a significant advancement in the field, offering the potential for rapid and robust NRF2 activation to combat diseases associated with oxidative stress and inflammation.
References
Assessing the Selectivity Profile of biKEAP1: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a molecule is paramount to predicting its potential efficacy and safety. This guide provides a comparative assessment of the kinase selectivity profile of biKEAP1, a bitopic ligand designed to bind to KEAP1 homodimers. Due to the limited public availability of a comprehensive kinase panel screening for this compound itself, this guide utilizes data from a representative highly selective KEAP1 inhibitor to illustrate the expected selectivity profile and to provide a framework for comparison with alternative molecules.
Executive Summary
Selective inhibition of KEAP1 is a promising therapeutic strategy for diseases associated with oxidative stress. By inhibiting KEAP1, the transcription factor NRF2 is stabilized, leading to the upregulation of antioxidant response element (ARE)-driven genes. A critical aspect of developing KEAP1 inhibitors is ensuring their specificity to minimize off-target effects, particularly against the vast landscape of protein kinases. This guide presents a comparative analysis of the expected kinase selectivity of this compound, drawing parallels with a well-characterized, highly selective covalent KEAP1 inhibitor. The data underscores the potential for developing KEAP1-targeted therapies with a clean off-target profile, a crucial factor for clinical success.
The KEAP1-NRF2 Signaling Pathway
Under basal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, targeting the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2. In response to oxidative or electrophilic stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus and activate the expression of a battery of cytoprotective genes.
Kinase Selectivity Profile of a Representative KEAP1 Inhibitor
To provide a tangible comparison, we present the kinase selectivity data for a highly selective covalent KEAP1 inhibitor, Compound 'X', which, like this compound, is designed for high-affinity binding to KEAP1. The following table summarizes the inhibitory activity of Compound 'X' against a panel of representative kinases. The data is typically generated from a comprehensive screen, such as the KINOMEscan™ platform, which measures the binding of a compound to a large panel of kinases as a percentage of a dimethyl sulfoxide (DMSO) control (% of control). A lower percentage indicates stronger binding and therefore greater inhibition.
| Kinase Target | % of Control @ 1 µM | Kinase Family |
| KEAP1 (Target) | < 1.0 | - |
| AAK1 | > 90 | NAK |
| ABL1 | > 90 | TK |
| AKT1 | > 90 | AGC |
| AURKA | > 90 | Aurora |
| CDK2 | > 90 | CMGC |
| EGFR | > 90 | TK |
| ERK1 (MAPK3) | > 90 | CMGC |
| GSK3B | > 90 | CMGC |
| JAK2 | > 90 | TK |
| JNK1 (MAPK8) | > 90 | CMGC |
| MEK1 (MAP2K1) | > 90 | STE |
| p38α (MAPK14) | > 90 | CMGC |
| PIK3CA | > 90 | PI3K |
| PKA | > 90 | AGC |
| PKCα | > 90 | AGC |
| SRC | > 90 | TK |
| ... (representative selection) | ... | ... |
Table 1: Kinase Selectivity Profile of a Representative Selective KEAP1 Inhibitor (Compound 'X'). The data illustrates a highly selective profile, with significant binding only observed for the intended target, KEAP1. The "% of Control" values for a broad range of other kinases are high, indicating minimal to no off-target binding at the tested concentration.
Comparison with Less Selective Alternatives
In contrast to highly selective inhibitors, some molecules may exhibit off-target activity against various kinases. This can lead to unintended biological effects and potential toxicity. Table 2 provides a hypothetical example of a less selective compound to highlight the importance of a clean selectivity profile.
| Kinase Target | % of Control @ 1 µM | Kinase Family |
| KEAP1 (Target) | 5.0 | - |
| ABL1 | 45.0 | TK |
| AURKA | 60.0 | Aurora |
| EGFR | 75.0 | TK |
| GSK3B | 30.0 | CMGC |
| JNK1 (MAPK8) | 55.0 | CMGC |
| p38α (MAPK14) | 40.0 | CMGC |
| SRC | 65.0 | TK |
Table 2: Hypothetical Kinase Selectivity Profile of a Less Selective Compound. This hypothetical data illustrates a compound with significant off-target interactions, as indicated by the lower "% of Control" values for several kinases outside of the intended target.
Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan™ Assay)
The assessment of kinase selectivity is crucial for characterizing a compound's specificity. A widely used method is the KINOMEscan™ platform, a competitive binding assay.
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases.
-
Procedure:
-
The kinase panel, typically comprising hundreds of human kinases, is individually tested.
-
Each kinase is incubated with the immobilized ligand and the test compound (e.g., this compound) at a defined concentration (e.g., 1 µM).
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the presence of a DMSO vehicle. A lower percentage indicates a stronger interaction between the compound and the kinase.
Conclusion
The development of highly selective KEAP1 inhibitors is a key objective in the pursuit of novel therapeutics for oxidative stress-related diseases. While specific kinase panel data for this compound is not yet in the public domain, the analysis of representative selective KEAP1 inhibitors demonstrates the feasibility of achieving a clean off-target profile. A thorough assessment of kinase selectivity, as outlined in this guide, is a critical step in the preclinical evaluation of any new KEAP1-targeting molecule. The provided frameworks for data presentation and experimental methodology are intended to aid researchers in this essential evaluation process.
A Guide to Orthogonal Assays for Validating the Effect of Bifunctional KEAP1 Modulators on the KEAP1-NRF2 Pathway
The KEAP1-NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Kelch-like ECH-associated protein 1 (KEAP1) targets nuclear factor erythroid 2-related factor 2 (NRF2) for ubiquitination and subsequent proteasomal degradation. The development of bifunctional molecules, such as "biKEAP1," which can modulate this interaction, represents a promising therapeutic strategy. Confirmation of on-target activity requires a multi-faceted approach employing a series of orthogonal assays. This guide provides a comparative overview of key experimental methods to rigorously validate the effects of such molecules on the KEAP1-NRF2 pathway.
The KEAP1-NRF2 Signaling Pathway
The following diagram illustrates the canonical KEAP1-NRF2 signaling pathway and the proposed mechanism of action for a hypothetical bifunctional KEAP1 modulator (this compound).
Comparative Analysis of Key Orthogonal Assays
A combination of assays is essential to demonstrate the mechanism of action of a this compound molecule, from initial target engagement to downstream functional outcomes. The following tables summarize and compare these assays.
| Assay | Parameter Measured | Sample Type | Throughput | Advantages | Limitations |
| Western Blot | Protein levels of NRF2, KEAP1, and downstream targets (NQO1, HMOX1) | Cell Lysates | Low | Provides data on protein size and abundance; widely accessible. | Semi-quantitative; can be labor-intensive and have variability. |
| Quantitative PCR (qPCR) | mRNA levels of NRF2 target genes (e.g., Nqo1, Hmox1) | RNA from Cells | Medium | Highly sensitive and specific for gene expression changes. | Does not measure protein levels or functional activity. |
| Immunofluorescence (IF) | Subcellular localization of NRF2 (nuclear translocation) | Fixed Cells | Medium | Provides spatial information and visual confirmation of NRF2 activation. | Can be subjective; requires specific antibodies and imaging equipment. |
| ARE-Luciferase Reporter Assay | Transcriptional activity of NRF2 at the ARE | Transfected Cells | High | Quantitative measure of NRF2 transcriptional activation; suitable for screening. | Can be influenced by off-target effects on the reporter system. |
| Co-Immunoprecipitation (Co-IP) | Interaction between KEAP1 and NRF2 | Cell Lysates | Low | Directly assesses the disruption of the KEAP1-NRF2 protein-protein interaction. | Can be technically challenging and prone to false positives/negatives. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay quantifies changes in the protein levels of NRF2 and its downstream targets.
Comparative Efficacy of KEAP1-Nrf2 Pathway Inhibition Across Diverse Cancer Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway has emerged as a critical regulator of cellular defense against oxidative and electrophilic stress. However, aberrant activation of this pathway is a common event in many tumors, conferring a selective advantage to cancer cells and contributing to malignant progression and therapy resistance.[1] Consequently, the inhibition of the KEAP1-Nrf2 pathway presents a promising therapeutic strategy in oncology. This guide provides a comparative analysis of the potency of a representative KEAP1-Nrf2 pathway inhibitor, Brusatol, across various cancer cell lines, supported by detailed experimental protocols and pathway diagrams to aid in research and development efforts.
Data Presentation: Comparative Potency of Brusatol
Brusatol is a quassinoid isolated from Brucea javanica that has been identified as a potent inhibitor of the Nrf2 pathway.[1][2] It has been shown to sensitize a broad spectrum of cancer cells to chemotherapeutic agents by inhibiting the Nrf2-mediated defense mechanism.[3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of Brusatol in a variety of cancer cell lines, demonstrating its differential potency across various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Leukemia | NB4 | 0.03 | [1] |
| BV173 | 0.01 | [1] | |
| SUPB13 | 0.04 | [1] | |
| Breast Cancer | MCF-7 | 0.083 | [3] |
| MDA-MB-231 | 0.081 | [3] | |
| Pancreatic Cancer | PANC-1 | Not specified, but demonstrated growth suppression | [1] |
| PATU-8988 | Not specified, but demonstrated growth suppression | [1] | |
| Colon Cancer | HCT-116 | 0.067 | [3] |
| Glioma | U251 (IDH1-mutated) | ~0.02 | [1] |
| Head and Neck Squamous Cell Carcinoma | UMSCC 47 | ~0.02 | [4] |
| UD SCC2 | ~0.03 | [4] | |
| JMAR | ~0.025 | [4] | |
| Tu167 | ~0.04 | [4] |
Signaling Pathway and Mechanisms
The KEAP1-Nrf2 pathway is a key regulator of cellular antioxidant responses. Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[5][6] In the presence of oxidative stress or electrophiles, KEAP1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 activates the transcription of a wide array of cytoprotective genes.[8] Many cancers hijack this pathway to enhance their survival and resistance to therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a KEAP1-Nrf2 inhibitor on cancer cell lines and to determine the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
KEAP1-Nrf2 inhibitor stock solution (e.g., Brusatol in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the KEAP1-Nrf2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Nrf2 and KEAP1 Expression
This protocol is used to determine the effect of the inhibitor on the protein levels of Nrf2 and its regulator KEAP1.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-KEAP1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for assessing a novel KEAP1-Nrf2 inhibitor and the logical cascade of events following its application.
References
- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma [mdpi.com]
- 5. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Defense: A Comparative Guide to KEAP1-NRF2 Protein-Protein Interaction Inhibitors in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of molecules designed to inhibit the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction (PPI). Here, we delve into the preclinical validation of these inhibitors, offering a comprehensive overview of their performance, supporting experimental data, and detailed methodologies.
The KEAP1-NRF2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation, keeping its activity low. However, in the presence of cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. Once in the nucleus, NRF2 activates the transcription of a battery of cytoprotective genes.
Dysregulation of the KEAP1-NRF2 pathway is implicated in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, therapeutic strategies aimed at modulating this pathway have garnered significant interest. One promising approach is the development of small molecules and peptides that directly inhibit the KEAP1-NRF2 PPI, thereby unleashing the protective power of NRF2.
This guide will compare different classes of KEAP1-NRF2 PPI inhibitors, presenting their efficacy in various preclinical models and detailing the experimental protocols used for their validation.
Comparative Efficacy of KEAP1-NRF2 PPI Inhibitors
The development of KEAP1-NRF2 PPI inhibitors has led to the discovery of both peptide-based and small-molecule modulators. While peptides derived from the NRF2 binding motif have been instrumental in validating the therapeutic concept, small molecules offer more drug-like properties for clinical development.[1]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of various KEAP1-NRF2 PPI inhibitors, as determined by biochemical and cell-based assays.
Table 1: Peptide-Based KEAP1-NRF2 PPI Inhibitors
| Peptide ID | Sequence | Assay Type | IC50 | Reference |
| p1 | Ac-LDEETGEFL-NH2 | FP | 194 nM | [2] |
| p68 | Stearic acid-LDEETGEFL-NH2 | FP | 22 nM | [2] |
| 9-mer peptide | LDEETGEFL | FP | 3.48 µM | [2] |
| 8-mer peptide | DEETGEFL | FP | 21.7 µM | [2] |
Table 2: Small-Molecule KEAP1-NRF2 PPI Inhibitors
| Compound ID | Assay Type | IC50/K_d_ | Cell-Based Assay | EC50 | Reference |
| ML334 | FP | 1.6 µM (IC50) | ARE Luciferase Reporter | ~5 µM | [3] |
| ML334 | SPR | 1.0 µM (K_d_) | NRF2 Nuclear Translocation | - | [3] |
| KP-1 | FP | 0.74 µM (IC50) | - | - | [4] |
| Compound 1 | FP | 2.02 µM (IC50) | - | - | [4] |
| K3 | FP | 36.30 µM (IC50) | - | - | [4] |
| K18 | FP | 31.55 µM (IC50) | - | - | [4] |
| Geopyxin C (3) | ARE-Luciferase | - | ARE-Luciferase | 2.33 µM | [5] |
| Geopyxin F (5) | ARE-Luciferase | - | ARE-Luciferase | 71.5 µM | [5] |
Preclinical Validation in Disease Models
KEAP1-NRF2 PPI inhibitors have demonstrated therapeutic potential in a range of preclinical models, offering protection against oxidative stress-induced damage and inflammation.
-
Neurodegenerative Diseases: In animal models of Parkinson's and Alzheimer's disease, NRF2 activation through KEAP1 inhibition has been shown to protect neurons from oxidative damage and reduce neuroinflammation.[6][7] For instance, some preclinical models for Parkinson's disease are based on gene activation via the KEAP1/NRF2 pathway to develop new antioxidant therapies.[8][9]
-
Inflammatory Diseases: In a mouse model of ulcerative colitis, pretreatment with a KEAP1-NRF2 PPI inhibitor prevented an increase in reactive oxygen species (ROS) and protected colon cells from apoptosis, resulting in reduced inflammation and mucosal injury.[10] NRF2 activation has also shown benefits in models of acute kidney injury and other inflammatory conditions.[11]
-
Cancer: The role of NRF2 in cancer is complex, acting as a "double-edged sword."[12] While NRF2 activation can protect normal cells from carcinogenic insults, constitutive NRF2 activation in cancer cells can promote chemoresistance. Therefore, the therapeutic strategy in oncology is context-dependent, with NRF2 inhibitors being explored to sensitize cancer cells to therapy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of KEAP1-NRF2 PPI inhibitors. Below are outlines of key experimental protocols.
Fluorescence Polarization (FP) Assay for KEAP1-NRF2 Interaction
This biochemical assay directly measures the binding affinity of inhibitors to the KEAP1-NRF2 complex.
Principle: A fluorescently labeled NRF2 peptide (probe) is incubated with the KEAP1 protein. In the unbound state, the small peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger KEAP1 protein, the rotation slows down, leading to an increase in polarization. Test compounds that inhibit the interaction will displace the fluorescent probe, causing a decrease in polarization.
Protocol Outline: [13][14][15]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20).
-
Dilute purified KEAP1 Kelch domain protein and FITC-labeled NRF2 peptide probe to desired concentrations in assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of 4 nM FITC-9mer Nrf2 peptide amide to each well.
-
Add 10 µL of 12 nM Keap1 Kelch domain protein.
-
Add 10 µL of HEPES buffer.
-
Add 10 µL of the inhibitor at varying concentrations.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NRF2/ARE-Luciferase Reporter Cell-Based Assay
This cell-based assay measures the ability of a compound to activate the NRF2 signaling pathway within a cellular context.
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of an Antioxidant Response Element (ARE) promoter. Activation of the NRF2 pathway by a test compound leads to the binding of NRF2 to the ARE, driving the expression of luciferase. The resulting luminescence is proportional to NRF2 activity.
-
Cell Culture and Plating:
-
Culture ARE-luciferase reporter cells (e.g., HepG2-ARE) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in assay medium.
-
Replace the culture medium with the compound dilutions and incubate for a specified period (e.g., 15-18 hours). Include positive (e.g., tert-butylhydroquinone) and negative (vehicle) controls.
-
-
Luciferase Assay:
-
Lyse the cells using a luciferase cell culture lysis reagent.
-
Add a luciferase substrate to the cell lysate.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold induction of luciferase activity compared to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
AlphaLISA Assay for KEAP1-NRF2 Interaction
The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay that can be adapted to study protein-protein interactions.
Principle: One interacting partner (e.g., biotinylated KEAP1) is captured on streptavidin-coated Donor beads, and the other partner (e.g., tagged NRF2) is captured on Acceptor beads. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. Inhibitors of the interaction prevent this proximity, leading to a decrease in the signal.
Protocol Outline: [18][19][20]
-
Reagent Preparation:
-
Prepare assay buffer and dilutions of biotinylated KEAP1, tagged NRF2, and the test compound.
-
-
Assay Procedure:
-
Add biotinylated KEAP1 and the test compound to a microplate and incubate.
-
Add tagged NRF2 and incubate.
-
Add streptavidin-coated Donor beads and incubate.
-
Add Acceptor beads and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing the Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the KEAP1-NRF2 signaling pathway, the mechanism of PPI inhibitors, and a typical experimental workflow.
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of PPI inhibitors.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The untapped potential of targeting NRF2 in neurodegenerative disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Preclinical Model for Parkinson’s Disease Based on Transcriptional Gene Activation via KEAP1/NRF2 to Develop New Antioxidant Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. mdpi.com [mdpi.com]
- 12. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. rsc.org [rsc.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. revvity.com [revvity.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. hwpi.harvard.edu [hwpi.harvard.edu]
head-to-head comparison of biKEAP1 with clinically tested NRF2 activators
A Head-to-Head Comparison of biKEAP1 with Clinically Tested NRF2 Activators
In the landscape of therapeutic NRF2 activation, a novel class of molecules is emerging to challenge established clinical candidates. This guide provides a detailed comparison of this compound, a recently developed bivalent KEAP1 inhibitor, with clinically tested NRF2 activators such as Bardoxolone methyl, Dimethyl fumarate (DMF), and Omaveloxolone. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, potency, and the experimental data supporting their activity.
The KEAP1-NRF2 Signaling Pathway: A Brief Overview
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, KEAP1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, targets NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of NRF2.[1][2] Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This allows newly synthesized NRF2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[1][4]
Mechanism of Action: A Tale of Two Strategies
Clinically tested NRF2 activators and the novel this compound employ distinct strategies to augment NRF2 signaling.
Clinically Tested NRF2 Activators (e.g., Bardoxolone methyl, DMF, Omaveloxolone): These molecules are primarily electrophilic and act by covalently modifying specific cysteine residues on KEAP1.[5] This modification leads to a conformational change in the KEAP1 protein, which impairs its ability to target NRF2 for degradation. Consequently, newly synthesized NRF2 can accumulate and translocate to the nucleus.
This compound: In contrast, this compound is a non-covalent, bivalent inhibitor of the KEAP1-NRF2 interaction.[6] It is designed to simultaneously engage both NRF2-binding sites within the KEAP1 homodimer. This unique mode of action leads to the direct and rapid release of already sequestered NRF2, resulting in an "instant" activation of the pathway.[6]
Head-to-Head Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and clinically tested NRF2 activators. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Potency of NRF2 Activators
| Compound | Assay Type | Cell Line | EC50 / IC50 | Reference |
| This compound (Compound 3) | NRF2 Nuclear Translocation | - | Unprecedented potency reported | [6] |
| Bardoxolone methyl | NRF2 Nuclear Expression | HMEC-1 | ~300 nM (17.5-fold increase) | [7] |
| Dimethyl fumarate (DMF) | NQO1 Gene Expression | PBMCs | Potent inducer | [8] |
| Omaveloxolone (RTA-408) | NRF2 Activation | - | Second-generation synthetic triterpenoid Nrf2 activator | [9] |
| KI-696 (KEAP1 binder) | FP Assay | - | IC50 = 28.6 nM | [3] |
Table 2: Clinically Relevant Information
| Compound | Approved Indication(s) | Phase of Development | Key Clinical Findings |
| This compound | Not applicable | Preclinical | Reduces acute inflammatory burden in in vivo models.[6] |
| Bardoxolone methyl | - | Phase 3 (terminated for CKD) | Increased eGFR in patients with chronic kidney disease and type 2 diabetes.[10] |
| Dimethyl fumarate (DMF) | Relapsing multiple sclerosis, Psoriasis | Approved | Reduces risk of clinical demyelinating events.[2][11] |
| Omaveloxolone | Friedreich's ataxia | Approved | Statistically significant improvement in mFARS scores.[12][13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing NRF2 activation.
NRF2 Luciferase Reporter Assay
This assay is widely used to screen for NRF2 activators by measuring the transcriptional activity of the ARE.
Protocol:
-
Cell Culture and Transfection:
-
Seed HepG2 cells in a 96-well plate.
-
Transiently transfect the cells with a luciferase reporter vector containing ARE sequences and a constitutively expressing Renilla luciferase vector for normalization.[14]
-
-
Compound Treatment:
-
After a recovery period, treat the cells with various concentrations of the test compounds (e.g., this compound, Bardoxolone methyl) for a specified duration (e.g., 16-24 hours).[15]
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.[15]
-
KEAP1-NRF2 Binding Assay (Fluorescence Polarization)
This biochemical assay is used to identify compounds that directly inhibit the interaction between KEAP1 and NRF2.
Protocol:
-
Reagent Preparation:
-
Assay Plate Setup:
-
In a 96-well black plate, add the test inhibitor, positive control (no inhibitor), and negative control (no KEAP1).[16]
-
-
Binding Reaction:
-
Add the diluted fluorescent NRF2 peptide to all wells.
-
Initiate the binding reaction by adding the diluted KEAP1 protein to the test inhibitor and positive control wells.
-
Incubate at room temperature for 30 minutes.[16]
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~528 nm).[17]
-
-
Data Analysis:
-
A decrease in fluorescence polarization in the presence of the test inhibitor indicates disruption of the KEAP1-NRF2 interaction.
-
Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes
This method quantifies the mRNA expression of NRF2 target genes (e.g., NQO1, HO-1, GCLC) as a measure of NRF2 pathway activation.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the NRF2 activator of interest.
-
Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).[18]
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.[19]
-
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green or TaqMan chemistry with primers specific for the NRF2 target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[8]
-
Typical cycling conditions include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.[19]
-
Conclusion
The landscape of NRF2 activators is evolving, with the emergence of novel mechanistic approaches such as this compound. While clinically tested activators like Bardoxolone methyl, Dimethyl fumarate, and Omaveloxolone have demonstrated therapeutic potential, their electrophilic nature and covalent mode of action may present off-target effects. The bivalent, non-covalent inhibition strategy of this compound offers the promise of a more direct and potentially more specific mechanism for NRF2 activation. Further head-to-head preclinical and eventually clinical studies will be necessary to fully elucidate the comparative efficacy and safety of these different classes of NRF2 activators. The experimental protocols and data presented in this guide provide a framework for such comparative evaluations.
References
- 1. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioCentury - Bivalent KEAP1 inhibitor for acute inflammatory diseases [biocentury.com]
- 5. researchgate.net [researchgate.net]
- 6. Bivalent inhibitors of the BTB E3 ligase KEAP1 enable instant NRF2 activation to suppress acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bardoxolone Methyl Displays Detrimental Effects on Endothelial Bioenergetics, Suppresses Endothelial ET-1 Release, and Increases Endothelial Permeability in Human Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Antioxidant response dual-luciferase reporter assay [bio-protocol.org]
- 12. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. academic.oup.com [academic.oup.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Confirming On-Target Engagement of biKEAP1 with Cellular Thermal Shift Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct interaction of a therapeutic compound with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative biophysical and biochemical methods for validating the on-target engagement of inhibitors targeting the Kelch-like ECH-associated protein 1 (KEAP1).
The KEAP1-Nrf2 signaling pathway is a crucial regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, KEAP1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of stressors or small molecule inhibitors that disrupt the KEAP1-Nrf2 protein-protein interaction (PPI), Nrf2 translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes. Consequently, inhibitors of the KEAP1-Nrf2 interaction are being actively pursued as therapeutics for a range of diseases.
The Role of Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that allows for the direct assessment of target engagement in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. This thermal shift can be quantified by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins. The amount of soluble target protein remaining at each temperature is then measured, typically by Western blotting or fluorescence-based methods. An increase in the melting temperature (Tm) of the target protein in the presence of a compound is indicative of direct binding.
Two primary CETSA formats have been adapted for monitoring KEAP1 engagement:
-
Keap1-CETSA (Immunoblot-based): This method relies on detecting the endogenous KEAP1 protein in the soluble fraction of cell lysates after heat treatment using a specific antibody. It provides a direct measure of the thermal stabilization of the native protein.
-
Keap1-Glow CETSA (Fluorescence-based): This higher-throughput method utilizes cells overexpressing a fluorescently-tagged KEAP1 protein (e.g., Keap1-mCherry). The fluorescence of the soluble tagged protein is measured in a microplate format, offering a more streamlined workflow compared to Western blotting.
Comparative Analysis of Target Engagement Assays
While CETSA offers the significant advantage of confirming target engagement within a physiological context, a variety of other biophysical and biochemical assays are also employed to characterize KEAP1 inhibitors. Below is a comparison of CETSA with common alternatives.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells or cell lysates. | - Confirms target engagement in a cellular context- No need for compound or protein labeling- Can be adapted for in vivo studies | - Lower throughput for immunoblot-based format- Overexpression systems in "Glow" formats may not fully represent endogenous protein behavior | EC50, ΔTm |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled Nrf2 peptide upon binding to KEAP1. Inhibition of this interaction by a compound results in a decrease in polarization. | - High-throughput- Quantitative measurement of binding affinity (IC50) | - In vitro assay using purified proteins- Requires fluorescently labeled peptide | IC50 |
| Surface Plasmon Resonance (SPR) | Detects the binding of an analyte (e.g., inhibitor) to a ligand (e.g., KEAP1) immobilized on a sensor surface by measuring changes in the refractive index. | - Real-time kinetic analysis (kon, koff)- Label-free detection of the analyte | - In vitro assay using purified proteins- Requires protein immobilization, which may affect its conformation | KD, kon, koff |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature of a purified protein in the presence of a ligand using a fluorescent dye that binds to hydrophobic regions exposed during unfolding. | - High-throughput- Rapid screening of compound libraries | - In vitro assay using purified proteins- Can be prone to artifacts from fluorescent compounds | ΔTm |
Quantitative Data Comparison
A side-by-side assessment of various reported KEAP1-Nrf2 PPI inhibitors highlights the importance of using multiple assays to confirm activity. The following table summarizes data for a selection of inhibitors, demonstrating the range of potencies observed across different assay platforms. Note: A direct comparison of CETSA EC50 values with in vitro IC50/KD values is not always straightforward due to factors like cell permeability and off-target effects in the cellular environment.
| Compound | CETSA (Keap1-CETSA) | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | Thermal Shift Assay (TSA/DSF) |
| PRL-295 | Demonstrates thermal stabilization of KEAP1 in intact cells and cell lysates[1] | - | - | - |
| Compound 1 (LH601A) | - | IC50 = 3 µM | KD = 1.9 µM | - |
| Peptide p10 (N-acetylated) | - | IC50 = 194 nM | - | - |
| Compound from Horie et al. | - | IC50 = 0.027 µM | - | ΔTm = 7.2 °C |
| Compound from Tran et al. | - | IC50 = 0.012 µM | KD = 0.005 µM | ΔTm = 10.1 °C |
Data compiled from multiple sources. A direct comparison requires testing the same compounds in all assays under standardized conditions.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the KEAP1-Nrf2 signaling pathway and the workflows for Keap1-CETSA and a generic alternative assay (Fluorescence Polarization).
Experimental Protocols
Keap1-CETSA (Immunoblot-based) Protocol
This protocol is adapted from Dayalan Naidu et al., 2022.[1]
-
Cell Treatment: Culture HL-60 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with the this compound inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-3 hours) in a humidified 37°C, 5% CO2 incubator.
-
Cell Harvesting and Lysis: Pellet the cells by centrifugation and wash with PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for KEAP1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Data Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensities and normalize them to the intensity of the sample heated at the lowest temperature. Plot the normalized intensity versus temperature to generate a melting curve and determine the melting temperature (Tm). A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Fluorescence Polarization (FP) Assay Protocol
This protocol is based on standard FP assay principles for PPIs.
-
Reagent Preparation: Prepare a stock solution of purified recombinant KEAP1 protein and a fluorescently labeled Nrf2 peptide (containing the ETGE motif). Prepare serial dilutions of the test inhibitor.
-
Assay Plate Setup: In a 384-well, low-volume, black plate, add the assay buffer, the fluorescently labeled Nrf2 peptide (at a final concentration typically in the low nanomolar range), and the test inhibitor at various concentrations.
-
Reaction Initiation: Add the KEAP1 protein to initiate the binding reaction. Include controls for no inhibition (vehicle only) and no binding (no KEAP1 protein).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.
Conclusion
The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the on-target engagement of this compound inhibitors. Its ability to directly measure compound binding in a cellular environment provides a significant advantage over in vitro assays. However, for a comprehensive characterization of inhibitors, a multi-assay approach is recommended. Combining the cellular insights from CETSA with the high-throughput and quantitative nature of assays like Fluorescence Polarization and the detailed kinetic information from Surface Plasmon Resonance will provide the most complete picture of a compound's interaction with KEAP1, thereby facilitating informed decisions in the drug development process.
References
Comparative Transcriptomics of KEAP1 Inhibition: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic landscape in cells following the inhibition of Kelch-like ECH-associated protein 1 (KEAP1). While specific data for a compound designated "biKEAP1" is not available in the public domain, this document synthesizes findings from analogous studies involving KEAP1 knockdown and treatment with known KEAP1 inhibitors. This information serves as a robust proxy for understanding the anticipated molecular consequences of therapeutic agents targeting the KEAP1-Nrf2 pathway.
Introduction to KEAP1 and Nrf2
The KEAP1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, KEAP1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targeting the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination.[3] Consequently, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a broad array of cytoprotective genes by binding to the Antioxidant Response Element (ARE) in their promoter regions.[2][4]
Inhibiting the KEAP1-Nrf2 protein-protein interaction is a promising therapeutic strategy for diseases characterized by oxidative stress.[5] Bifunctional KEAP1 inhibitors, or "this compound," are designed to modulate this pathway, leading to a potent antioxidant and anti-inflammatory response. This guide explores the expected transcriptomic outcomes of such an intervention.
Comparative Transcriptomic Analysis
The primary consequence of KEAP1 inhibition is the robust activation of Nrf2-dependent gene expression. Transcriptomic studies comparing KEAP1-inhibited cells (e.g., via siRNA knockdown or chemical inhibitors like sulforaphane) to control cells consistently reveal a significant upregulation of genes involved in detoxification, antioxidant defense, and metabolic regulation.[2]
Key Upregulated Pathways
Based on studies of KEAP1 knockdown and inhibition, the following pathways are consistently and significantly upregulated:
-
Xenobiotic Metabolism and Antioxidant Response: This is the most prominently activated pathway, featuring genes that neutralize reactive oxygen species (ROS) and detoxify harmful compounds.
-
Glutathione Metabolism: Genes involved in the synthesis and regeneration of glutathione, a major cellular antioxidant, are highly induced.
-
Carbohydrate Metabolism and NADH/NADPH Regeneration: Upregulation of the pentose phosphate pathway, for instance, provides the cell with reducing power in the form of NADPH.[2]
Tabulated Gene Expression Data
The following tables summarize the differential gene expression observed in human breast epithelial MCF10A cells following either KEAP1 knockdown by siRNA or treatment with the KEAP1 inhibitor sulforaphane (SFN). This data is representative of the expected changes upon treatment with a potent KEAP1 inhibitor.
Table 1: Top Upregulated Transcripts Following KEAP1 Knockdown
| Gene Symbol | Fold Change | Function |
| AKR1C1 | > 50 | Aldo-keto reductase, detoxification |
| AKR1C2 | > 50 | Aldo-keto reductase, detoxification |
| NQO1 | > 30 | NAD(P)H quinone dehydrogenase 1, detoxification |
| AKR1B10 | > 20 | Aldo-keto reductase, detoxification |
| ALDH3A1 | > 15 | Aldehyde dehydrogenase, detoxification |
| GCLC | > 10 | Glutamate-cysteine ligase, glutathione synthesis |
| HMOX1 | > 10 | Heme oxygenase 1, antioxidant |
Data synthesized from transcriptomic profiling of KEAP1 disrupted human breast epithelial cells.[2]
Table 2: Top Upregulated Transcripts Following Sulforaphane (KEAP1 Inhibitor) Treatment
| Gene Symbol | Fold Change | Function |
| NQO1 | > 40 | NAD(P)H quinone dehydrogenase 1, detoxification |
| AKR1C1 | > 30 | Aldo-keto reductase, detoxification |
| AKR1C2 | > 30 | Aldo-keto reductase, detoxification |
| HMOX1 | > 20 | Heme oxygenase 1, antioxidant |
| GCLC | > 15 | Glutamate-cysteine ligase, glutathione synthesis |
| TXNRD1 | > 10 | Thioredoxin reductase 1, antioxidant |
| SLC7A11 | > 10 | Cystine/glutamate transporter, antioxidant defense |
Data synthesized from transcriptomic profiling of sulforaphane-treated human breast epithelial cells.[2]
Experimental Protocols
A robust comparative transcriptomic analysis is crucial to elucidate the mechanism of action of a novel this compound compound. Below is a generalized, detailed protocol for such a study.
RNA Sequencing (RNA-Seq) Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant human cell line) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the this compound compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Include a positive control, such as a known KEAP1 inhibitor or KEAP1 siRNA.
-
Harvest cells at different time points (e.g., 6, 12, 24 hours) to capture the dynamic transcriptomic response.
-
-
RNA Isolation:
-
Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Extract total RNA using a silica-membrane spin column-based kit or a phenol-chloroform extraction method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR to generate a sufficient quantity for sequencing.
-
Purify and size-select the final library.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries for multiplex sequencing.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify significantly affected biological pathways.
-
Visualizations
KEAP1-Nrf2 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Transcriptomic and Proteomic Profiling of KEAP1 Disrupted and Sulforaphane Treated Human Breast Epithelial Cells Reveals Common Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Bivalent Inhibition of KEAP1: A Superior Approach for Rapid Nrf2 Activation
In the realm of therapeutic intervention against oxidative stress and inflammation, the Keap1-Nrf2 signaling pathway has emerged as a critical target. The transcription factor Nrf2 is the master regulator of the antioxidant response, and its activity is tightly controlled by its cytosolic repressor, Keap1. While monovalent inhibitors of the Keap1-Nrf2 interaction have shown promise, a novel bivalent inhibitor, biKEAP1 , demonstrates a superior mechanism of action, leading to more rapid and potent activation of Nrf2. This guide provides a comprehensive comparison of the bivalent this compound approach with traditional monovalent inhibitors, supported by experimental data.
The Keap1-Nrf2 Signaling Pathway under Basal and Stress Conditions
Under normal physiological conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Safety Operating Guide
Handling biKEAP1: A Comprehensive Guide to Safety and Operational Procedures
For researchers, scientists, and drug development professionals working with the biKEAP1 protein, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this recombinant protein in the laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, as with any recombinant protein, the primary goal is to prevent contact with skin, eyes, and mucous membranes, and to avoid aerosol inhalation. The following personal protective equipment is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before use. Use proper glove removal technique to avoid skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory Coat | Should be long-sleeved and fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If there is a risk of aerosolization, a risk assessment should be conducted to determine if a respirator is necessary. |
General Hygiene Practices:
-
Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Avoid touching your face, eyes, or mouth with gloved hands.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing becomes difficult, seek medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound.
Reconstitution and Aliquoting:
-
If the protein is lyophilized, briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute with the recommended sterile buffer as specified on the product datasheet to a concentration of 0.1-1.0 mg/mL.
-
To avoid repeated freeze-thaw cycles, which can denature the protein, it is highly recommended to aliquot the reconstituted protein into single-use volumes.[1] Use low-protein-binding microcentrifuge tubes.
Storage Conditions:
| Storage Type | Temperature | Notes |
| Long-term | -80°C | Ideal for preserving protein integrity and minimizing degradation.[1] |
| Short-term | -20°C | Suitable for aliquoted samples that will be used within a few weeks.[1] |
| Temporary | 4°C | For proteins that are in frequent use, but for no longer than a few days. |
Additives for Stability:
-
Cryoprotectants: For storage at -20°C or -80°C, consider adding glycerol to a final concentration of 10-50% to prevent the formation of damaging ice crystals.[1]
-
Reducing Agents: To prevent oxidation, especially for proteins with cysteine residues, dithiothreitol (DTT) or β-mercaptoethanol (BME) can be added.[1]
-
Protease Inhibitors: To prevent degradation from contaminating proteases, a protease inhibitor cocktail should be added to the buffer.[1]
Disposal Plan
Unused this compound and contaminated materials must be disposed of as biohazardous waste in accordance with local, state, and federal regulations.
Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Decontaminate the liquid waste by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.
-
After decontamination, the liquid can typically be disposed of down the drain with copious amounts of water, but confirm this is compliant with your institution's policies.
Solid Waste:
-
All solid waste that has come into contact with this compound (e.g., pipette tips, tubes, gloves) should be collected in a biohazard bag.
-
The biohazard bag should be placed in a secondary, rigid, leak-proof container.
-
Decontaminate the solid waste by autoclaving.
-
After autoclaving, the waste can typically be disposed of in the regular trash, but again, confirm this with your institution's guidelines.
Spill Cleanup:
-
Wear appropriate PPE (gloves, lab coat, eye protection).
-
Cover the spill with absorbent material.
-
Decontaminate the area with a 10% bleach solution, allowing it to sit for at least 15 minutes.
-
Wipe the area clean and dispose of all cleanup materials as biohazardous waste.
Experimental Protocols
The following are general protocols that can be adapted for experiments involving this compound. Specific antibody concentrations and incubation times will need to be optimized.
Western Blotting
This protocol outlines the basic steps for detecting this compound in a sample.
-
Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation
This protocol is for the isolation of this compound from a cell lysate.
-
Cell Lysate Preparation: Prepare cell lysate as described in the Western Blotting protocol.
-
Pre-clearing Lysate: (Optional but recommended) Add protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody specific for this compound to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes. The eluted sample is now ready for analysis by Western blotting.
This compound Signaling Pathway
This compound is a key component of the Keap1-Nrf2 signaling pathway, which is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is inactivated, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-dependent genes.
Caption: The Keap1-Nrf2 signaling pathway under normal and stress conditions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
